molecular formula C10H14BrNO B1386270 4-(4-Bromophenoxy)butan-1-amine CAS No. 1156914-56-5

4-(4-Bromophenoxy)butan-1-amine

Cat. No.: B1386270
CAS No.: 1156914-56-5
M. Wt: 244.13 g/mol
InChI Key: WCTVWJMQGCYIIV-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)butan-1-amine, with the molecular formula C₁₀H₁₄BrNO, is a chemical compound of interest in synthetic and medicinal chemistry research. It features a primary amine group separated from a 4-bromophenoxy moiety by a four-carbon butyl chain. This structure makes it a versatile building block, or synthetic intermediate, for the construction of more complex molecules. The primary amine can undergo various reactions, such as carbamoylation with reagents like dimethyl carbonate to form carbamate derivatives, which are valuable as protected intermediates in multi-step synthesis . The bromophenyl group offers a site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs. As a primary amine, it is a nucleophile and can be used in the synthesis of amides, imines, and other nitrogen-containing compounds . This product is intended for research applications as a chemical standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTVWJMQGCYIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Bromophenoxy)butan-1-amine CAS 1156914-56-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Deployment of 4-(4-Bromophenoxy)butan-1-amine (CAS 1156914-56-5) in Bifunctional Degrader Synthesis

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the success of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise engineering of the linker region. 4-(4-Bromophenoxy)butan-1-amine (CAS 1156914-56-5) has emerged as a highly privileged bifunctional building block[1]. By offering orthogonal synthetic handles—a highly reactive primary amine and a robust aryl bromide—separated by a flexible, solubility-enhancing butoxy spacer, this molecule empowers medicinal chemists to modularly assemble complex degraders[2]. This whitepaper dissects the physicochemical logic, structural causality, and validated synthetic workflows for utilizing this critical intermediate.

Physicochemical Profiling & Structural Causality

In drug development, a linker is never just a passive spacer; it actively dictates the physicochemical properties, cellular permeability, and ternary complex formation of the final PROTAC. The structural architecture of 4-(4-Bromophenoxy)butan-1-amine is intentionally designed to optimize these parameters.

Table 1: Physicochemical Properties and Design Causality

PropertyValueCausality / Impact in Drug Design
CAS Number 1156914-56-5[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H14BrNODetermines exact mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 244.13 g/mol [1]Low molecular weight ensures the final PROTAC remains within acceptable limits (typically <1000 Da to maintain oral bioavailability).
Spacer Architecture Butoxy Chain (-O-C4H8-)The ether oxygen acts as a hydrogen bond acceptor, lowering the overall lipophilicity (logP) compared to a pure alkyl chain, thereby enhancing aqueous solubility. The 4-carbon length provides an optimal vector distance to prevent steric clashing between the E3 ligase and the target protein.
Isotopic Signature ~1:1 ratio of m/z 244/246The naturally occurring ⁷⁹Br and ⁸¹Br isotopes provide a distinct doublet in mass spectrometry, acting as a built-in tracer during early synthesis steps.

Bifunctional Reactivity Architecture

The power of CAS 1156914-56-5 lies in its orthogonality. The primary amine can be functionalized under mild electrophilic conditions without affecting the aryl bromide. Subsequently, the aryl bromide can be activated under transition-metal catalysis without interfering with the newly formed amide bond.

MolecularArchitecture Core 4-(4-Bromophenoxy)butan-1-amine CAS: 1156914-56-5 ArylBr Aryl Bromide Handle Cross-Coupling (Suzuki/Buchwald) Core->ArylBr Pd-Catalyzed Amine Primary Amine Handle Amide/Reductive Amination Core->Amine Electrophilic Attack Linker Butoxy Spacer Flexibility & Aqueous Solubility Core->Linker Spatial Separation

Fig 1. Bifunctional reactivity map of CAS 1156914-56-5 highlighting orthogonal synthetic handles.

Validated Synthetic Workflows

As a Senior Application Scientist, I emphasize that protocols must be designed not just for yield, but for self-validation. The following workflows detail the sequential functionalization of 4-(4-Bromophenoxy)butan-1-amine to assemble a PROTAC, explaining the mechanistic causality behind each reagent choice.

SynthesisWorkflow Start Starting Material (CAS 1156914-56-5) Step1 Amide Coupling HATU, DIPEA, DMF Start->Step1 Intermediate E3-Ligand Intermediate Step1->Intermediate LC-MS Check Step2 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Intermediate->Step2 Product Bifunctional PROTAC Step2->Product LC-MS Check

Fig 2. Step-by-step PROTAC assembly workflow utilizing orthogonal functionalization.

Protocol A: Primary Amine Functionalization (Amide Coupling)

This step typically attaches the E3 ligase recruiting ligand (e.g., a VHL or CRBN ligand functionalized with a carboxylic acid) to the linker[2].

Step-by-Step Methodology:

  • Activation: Dissolve the E3 ligand carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over traditional EDC/HOBt because its highly reactive uronium species drives rapid kinetics, which is critical when coupling sterically hindered or complex E3 ligands. DIPEA is a non-nucleophilic base that deprotonates the amine without competing for the activated ester.

  • Coupling: Add 4-(4-Bromophenoxy)butan-1-amine (1.1 eq) to the activated mixture. Stir for 2–4 hours at room temperature.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Self-Validating System (LC-MS): The reaction is monitored via LC-MS. Validation of success is not merely the appearance of a new peak, but the specific observation of a 1:1 isotopic doublet corresponding to the [M+H]⁺ of the product. The retention of this doublet confirms that the aryl bromide handle remains perfectly intact and unreacted, validating the orthogonality of the step.

Protocol B: Aryl Bromide Functionalization (Suzuki-Miyaura Cross-Coupling)

With the E3 ligand secured, the aryl bromide handle is now activated to attach the target protein ligand (warhead) via a carbon-carbon bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) and the target ligand boronic acid/pinacol ester (1.2 eq) in a biphasic mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: A biphasic solvent system is mandatory. Dioxane solubilizes the complex organic intermediates, while water is required to dissolve the inorganic base and activate the boronic species to a reactive boronate.

  • Base Addition: Add K₂CO₃ (3.0 eq).

  • Degassing: Sparge the mixture with N₂ gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, killing the catalytic cycle.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 6–8 hours.

    • Causality: Pd(dppf)Cl₂ is the optimal catalyst here. The bidentate dppf ligand has a large "bite angle" that enforces a cis-geometry on the palladium intermediate, vastly accelerating the final reductive elimination step and suppressing unwanted protodehalogenation side reactions.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via preparative HPLC.

Self-Validating System (LC-MS): The definitive proof of successful coupling is the complete disappearance of the bromine isotopic doublet in the mass spectrum. The final PROTAC will present as a single, sharp [M+H]⁺ peak (assuming no other halogens are present in the warhead), confirming the successful displacement of the bromide leaving group.

References

Sources

The Phenoxyalkylamine Scaffold: Technical Guide to 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Physicochemical Profile[1][2]

4-(4-Bromophenoxy)butan-1-amine represents a "privileged linker" scaffold in medicinal chemistry. It serves as a bifunctional building block, bridging a lipophilic aryl halide moiety with a polar primary amine. This specific architecture is critical in the design of G-Protein Coupled Receptor (GPCR) ligands—specifically Histamine H3 antagonists and Sigma-1 receptor modulators—where the four-carbon (butyl) tether provides the optimal spatial separation between the aromatic binding element and the basic nitrogen center required for ionic interaction with aspartate residues in the receptor pocket.

Core Identity Matrix
PropertySpecification
IUPAC Name 4-(4-Bromophenoxy)butan-1-amine
Common Identifier 4-(4-Bromophenoxy)butylamine
Molecular Formula

Molecular Weight 244.13 g/mol
PubChem CID 43531088
LogP (Predicted) ~2.5 (Lipophilic, CNS penetrant)
pKa (Amine) ~10.5 (Protonated at physiological pH)
H-Bond Donors/Acceptors 1 / 2

Synthetic Methodologies: The "Protected Linker" Protocol

Direct alkylation of 4-bromophenol with 4-chlorobutan-1-amine is chemically unsound due to the high risk of intermolecular polymerization (self-alkylation). The industry-standard approach utilizes the Gabriel Synthesis or Boc-protection strategy to ensure chemoselectivity.

Below is the optimized Gabriel-Williamson Protocol , preferred for its scalability and crystalline intermediates.

Phase 1: Williamson Ether Formation

Reaction: 4-Bromophenol +


-(4-bromobutyl)phthalimide 

Phthalimide Intermediate Mechanism:

Nucleophilic Substitution.
  • Setup: Charge a dry round-bottom flask with 4-bromophenol (1.0 eq) and anhydrous

    
     (2.0 eq) in DMF or Acetonitrile.
    
  • Activation: Stir at 60°C for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add

    
    -(4-bromobutyl)phthalimide (1.1 eq) dropwise.
    
  • Process: Reflux (80°C in MeCN, 100°C in DMF) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour into ice water. The intermediate usually precipitates as a white solid. Filter and wash with water. Recrystallize from Ethanol.

Phase 2: Aminolysis (Deprotection)

Reaction: Phthalimide Intermediate + Hydrazine


 Product
Mechanism:  Transamidation (Ing-Manske Procedure).
  • Solvolysis: Suspend the phthalimide intermediate in Ethanol.

  • Cleavage: Add Hydrazine monohydrate (3.0 eq).

  • Reflux: Heat to reflux for 4–6 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to room temperature. Acidify with HCl to pH 1 (dissolves the amine product, precipitates phthalhydrazide fully). Filter off the solid byproducts.

  • Basification: Neutralize the filtrate with NaOH (pH > 12) and extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
     and concentrate. If necessary, convert to HCl salt for long-term storage.
    
Synthesis Workflow Diagram

Synthesis cluster_0 Phase 1: Ether Formation cluster_1 Phase 2: Deprotection Start 4-Bromophenol Inter Phthalimide Intermediate Start->Inter K2CO3, DMF 80°C, 12h Reagent1 N-(4-bromobutyl) phthalimide Reagent1->Inter Product 4-(4-Bromophenoxy) butan-1-amine Inter->Product EtOH, Reflux 4h Reagent2 Hydrazine Hydrate Reagent2->Product

Caption: Two-step Gabriel synthesis ensuring chemoselective amine generation without polymerization.

Structural Validation (Spectroscopy)[1]

Trustworthy identification relies on confirming the integrity of the ether linkage and the presence of the bromine isotope pattern.

Nuclear Magnetic Resonance (NMR)

Solvent:


[1]
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

7.36Doublet (

)
2HAr-H (meta to O)Deshielded by Br

6.77Doublet (

)
2HAr-H (ortho to O)Shielded by Ether O

3.94Triplet2H

Diagnostic Ether Link

2.76Triplet2H

Amino-methylene

1.82Multiplet2H

Internal Chain

1.61Multiplet2H

Internal Chain

158.2SingletCAr-C-OIpso Carbon

113.1SingletCAr-C-BrIpso Carbon
Mass Spectrometry (MS)
  • Ionization: ESI+

  • Molecular Ion (

    
    ):  244.0 and 246.0.[2]
    
  • Pattern: The presence of a single Bromine atom dictates a 1:1 isotopic ratio between the M and M+2 peaks. This is the definitive "fingerprint" for this intermediate.

Functional Reactivity & Applications

This molecule is rarely the final drug; it is a high-value scaffold . Its reactivity profile is bifurcated: the amine serves as the nucleophile for library generation, while the aryl bromide acts as the electrophile for scaffold diversification.

Reactivity Logic Map

Reactivity cluster_Amine Amine Terminus (Nucleophile) cluster_Aryl Aryl Bromide (Electrophile) Core 4-(4-Bromophenoxy) butan-1-amine Amide Amide Coupling (Library Gen) Core->Amide R-COCl / EDC RedAm Reductive Amination (2°/3° Amines) Core->RedAm R-CHO / NaBH(OAc)3 Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald R-NH2 / Pd(0)

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and aryl bromide handles.

Case Study: GPCR Ligand Design

In the development of Histamine H3 antagonists (e.g., analogs of Pitolisant) and Sigma-1 receptor ligands , the thermodynamic binding energy is often driven by:

  • Aromatic Stacking: The bromophenyl ring engages in

    
    -
    
    
    
    interactions or fills a hydrophobic pocket.
  • Ionic Lock: The terminal amine (protonated) forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in aminergic GPCRs).

  • Linker Entropy: The 4-carbon chain allows the molecule to span the "vertical" depth of the receptor gorge without incurring excessive entropic penalty compared to longer flexible chains.

References

  • PubChem Compound Summary. (2025). 4-(4-bromophenoxy)butan-1-amine (CID 43531088).[2] National Center for Biotechnology Information. Link

  • Organic Syntheses. (1928). p-Bromophenol Synthesis.[3] Org.[3][4] Synth. 1928, 8,[1] 38. (Foundational reference for starting material purity). Link

  • Journal of Medicinal Chemistry. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. (Contextualizing the role of the p-Br substituent in binding affinity). Link

  • ChemScene. (2024). Analogous Linker Applications: 4-(4-Bromophenyl)butan-2-amine. (Reference for physicochemical behavior of bromo-alkylamine scaffolds). Link

Sources

4-(4-Bromophenoxy)butan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 4-(4-Bromophenoxy)butan-1-amine , a bifunctional building block increasingly utilized in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD).

CAS: 1156914-56-5 | Bifunctional Linker & Scaffold

Part 1: Physicochemical Profile & Core Identity

4-(4-Bromophenoxy)butan-1-amine is a heterobifunctional small molecule characterized by a primary amine "anchor" and a para-bromophenoxy "warhead" or "handle," separated by a flexible butyl ether spacer. Its utility stems from the orthogonality of its functional groups: the amine is ready for amide coupling or reductive amination, while the aryl bromide is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Molecular Data Sheet
PropertyValueNotes
IUPAC Name 4-(4-Bromophenoxy)butan-1-amine
CAS Number 1156914-56-5 Often sold as HCl or HBr salt
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol Monoisotopic Mass: 243.03 Da
SMILES NCCCOc1ccc(Br)cc1
InChIKey WCTVWJMQGCYIIV-UHFFFAOYSA-N
Appearance Off-white solid or viscous oilFree base is often an oil; salts are solids
Solubility DMSO, Methanol, DCMLimited water solubility (free base)
pKa (Calc.) ~10.0 (Amine), ~9.2 (Phenol precursor)Amine is protonated at physiological pH

Part 2: Synthetic Methodology

Reliable access to this compound is critical. While commercial sources exist, in-house synthesis allows for rapid scale-up and modification (e.g., changing chain length). The most robust route utilizes the Gabriel Synthesis combined with Williamson Ether Synthesis to prevent polymerization and ensure mono-alkylation.

Protocol: Phthalimide Route (High-Purity)

This protocol avoids the formation of bis-phenoxy byproducts common in direct alkylation with dihaloalkanes.

Reagents:

  • 4-Bromophenol[1][2][3][4][5]

  • 
    -(4-Bromobutyl)phthalimide
    
  • Potassium Carbonate (

    
    )
    
  • Hydrazine Monohydrate (

    
    )
    
  • Solvents: DMF (anhydrous), Ethanol

Step-by-Step Workflow:

  • Ether Formation (S

    
    2): 
    
    • Charge a reaction vessel with 4-Bromophenol (1.0 equiv) and

      
        (1.5 equiv) in anhydrous DMF. Stir at RT for 30 min to generate the phenoxide.
      
    • Add

      
      -(4-Bromobutyl)phthalimide  (1.1 equiv) dropwise.
      
    • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of phenol.

    • Workup: Pour into ice water. Filter the precipitate (the phthalimide intermediate) and wash with water/hexanes. Dry in vacuo.[1]

  • Deprotection (Gabriel Amine Release):

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine Monohydrate (3.0 equiv).

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Workup: Cool to RT. Acidify with 1M HCl to dissolve the amine and precipitate phthalhydrazide fully. Filter off the solid.[6]

    • Basify the filtrate with NaOH (pH > 12) and extract with DCM. Dry organic layer (

      
      ) and concentrate to yield the free amine.
      
Visualizing the Synthesis Pathway

SynthesisRoute Start 4-Bromophenol (Nucleophile) Inter Phthalimide Intermediate Start->Inter K2CO3, DMF 80°C, Sn2 Reagent N-(4-Bromobutyl) phthalimide Reagent->Inter Product 4-(4-Bromophenoxy) butan-1-amine Inter->Product N2H4·H2O, EtOH Reflux (Deprotection)

Caption: Two-step Gabriel synthesis ensuring selective mono-alkylation and high purity.

Part 3: Applications in Drug Discovery

PROTAC Linkerology

In the design of PROTACs, the linker is not merely a passive connector; its length and physicochemical properties ("linkerology") dictate the formation of the ternary complex (Target-PROTAC-E3 Ligase).

  • Role: The butyl ether chain provides a ~6–8 Å spacer with moderate flexibility. The ether oxygen adds polarity relative to an all-carbon chain, improving solubility.

  • Assembly:

    • Amine End: Typically coupled to an E3 ligase ligand (e.g., Thalidomide derivatives for Cereblon or VHL ligands) via an amide bond.

    • Bromo End: Acts as the attachment point for the "Warhead" (Target Ligand) via Suzuki coupling, or can be converted to a boronic ester or phenol (via hydroxylation) for further etherification.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "privileged fragment" containing two distinct vectors for elaboration.

  • Vector A (Amine): Explores solvent-exposed regions or electrostatic interactions (salt bridges).

  • Vector B (Aryl Bromide): Explores hydrophobic pockets. The bromine is a placeholder for biaryl systems (via Suzuki) or amination (via Buchwald) to increase potency.

Experimental Workflow: PROTAC Assembly

PROTAC_Assembly Linker 4-(4-Bromophenoxy) butan-1-amine Step1_Prod Intermediate: Bromo-Linker-E3 Linker->Step1_Prod Amide Coupling (HATU, DIPEA) E3_Ligand E3 Ligand-COOH (e.g., Pomalidomide deriv.) E3_Ligand->Step1_Prod Warhead Target Warhead (Boronic Acid/Ester) Final_PROTAC Final PROTAC (Ternary Complex Inducer) Warhead->Final_PROTAC Step1_Prod->Final_PROTAC Suzuki Coupling (Pd(dppf)Cl2, Base)

Caption: Convergent synthesis strategy for PROTACs utilizing the orthogonal reactivity of the amine and bromide.

Part 4: Handling & Stability

  • Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or discoloration. The HCl salt is stable at room temperature.

  • Safety: The compound acts as an alkylating agent precursor and an aryl halide. Wear standard PPE. Avoid inhalation of dusts (if salt) or aerosols.

  • Analytical Check:

    • 1H NMR (DMSO-d6): Look for the characteristic triplet of the

      
       at ~4.0 ppm and the triplet of 
      
      
      
      at ~2.6 ppm. The aromatic region will show an AA'BB' system (two doublets) for the para-substituted ring.

References

  • PubChem. 4-(4-bromophenoxy)butan-1-amine (Compound). National Library of Medicine. Link

  • MedChemExpress. PROTAC Linker Design and Chemistry. (Discusses alkyl/ether linkers similar to Boc-NH-C4-Br). Link

  • Organic Syntheses. Preparation of 4-Bromophenol and Alkylation protocols. Org.[2][6][7] Synth. Coll. Vol. 1, p.128. Link

  • Sigma-Aldrich. Product Specification: 1-(4-Bromophenoxy)phenethylamine (Structural Analog).Link

  • BenchChem. Application of 4-amino-N-substituted Butanamides in Neuroscience. (Context on aminobutyl chains). Link

Sources

Biological Activity of Phenoxyalkylamine Derivatives: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of phenoxyalkylamine derivatives.

Executive Summary & Pharmacophore Analysis

Phenoxyalkylamines represent a versatile chemical scaffold characterized by an aromatic ether moiety linked to a basic amine via an aliphatic chain. While historically anchored by the irreversible alpha-blocker Phenoxybenzamine , modern medicinal chemistry has repurposed this scaffold for multi-target pharmacology, including antipsychotics (D2/5-HT2A antagonism), sigma receptor ligands, and dual-action cholinesterase inhibitors for neurodegenerative diseases.

The Core Pharmacophore

The biological activity hinges on the flexibility of the alkyl linker and the electronic properties of the phenoxy ring.

  • General Structure:

    
    
    
  • Key Interaction Points:

    • Aromatic Head (Ar): Participates in

      
       stacking (e.g., with Trp/Phe residues in GPCR binding pockets).
      
    • Ether Oxygen: Acts as a hydrogen bond acceptor; critical for alpha-1 agonist/antagonist discrimination.

    • Alkyl Linker (

      
      ):  Determines the spatial reach between the aromatic anchor and the ionic interaction at the amine.
      
    • Basic Amine: Protonated at physiological pH, forming a salt bridge with conserved aspartate residues (e.g., Asp3.32 in adrenergic receptors).

Mechanisms of Action[1][2]

Irreversible Antagonism: The Aziridinium Ion

Unlike most competitive antagonists, haloalkylamine derivatives like Phenoxybenzamine exert their effects via covalent modification. This mechanism is distinct and time-dependent.

Mechanism:

  • Cyclization: The terminal amine attacks the

    
    -carbon carrying a leaving group (usually chlorine), ejecting the halide.
    
  • Aziridinium Formation: A highly reactive, strained 3-membered aziridinium ion is formed.

  • Alkylation: A nucleophilic residue on the receptor (e.g., Cysteine or Histidine) attacks the ring, forming a stable covalent bond.

AziridiniumMechanism Precursor 2-Haloalkylamine (Precursor) Aziridinium Aziridinium Ion (Reactive Intermediate) Precursor->Aziridinium Intramolecular Cyclization (-Cl⁻) Aziridinium->Aziridinium High Ring Strain Complex Covalent Receptor-Ligand Complex (Irreversible) Aziridinium->Complex Nucleophilic Attack Receptor Receptor Nucleophile (Cys/His/Lys) Receptor->Complex Alkylation

Figure 1: The alkylation mechanism of phenoxyalkylamine derivatives (e.g., Phenoxybenzamine).

Reversible GPCR Modulation

Non-halogenated derivatives act as reversible competitive antagonists or agonists.

  • Alpha-1 Adrenergic: High affinity requires a linker length of

    
     or 
    
    
    
    . The phenoxy oxygen mimics the catechol hydroxyls of norepinephrine.
  • Serotonin (5-HT2A) & Dopamine (D2): Extension of the linker (

    
    ) and addition of a phenyl-piperazine tail shifts selectivity toward CNS targets, creating "atypical antipsychotic" profiles.
    

Structure-Activity Relationships (SAR)[3]

The following data summarizes how structural modifications shift the biological profile of phenoxyalkylamines.

Structural DomainModificationBiological EffectMechanistic Rationale
Alkyl Linker

(Ethyl)
High

-adrenergic affinity
Matches distance between Asp3.32 and aromatic cluster in

-receptors.

(Propyl)
Increased

-selectivity
Reduces overlap with

binding pocket constraints.

(Butyl)
5-HT / D2 affinityAllows deeper penetration into GPCR transmembrane bundles.
Amine Terminus Di-n-propylSigma (

) receptor selectivity
Hydrophobic bulk fits the sigma-1 receptor lipophilic pocket (e.g., NE-100).
PiperazineMulti-target (5-HT/DA/AChE)Mimics the side chain of buspirone or donepezil.
Phenoxy Ring 2-Alkoxy substitution

-antagonist potency
Steric bulk at ortho-position locks conformation favorable for antagonism.
4-Phenyl (Biphenyl)BuChE InhibitionIncreases hydrophobic interaction with the Butyrylcholinesterase gorge.

Experimental Protocols

Protocol A: General Synthesis of Phenoxyalkylamines

Objective: Synthesize a phenoxyalkylamine derivative via Williamson ether synthesis followed by amination. Trustworthiness: This two-step protocol minimizes side reactions compared to direct alkylation of amines with phenols.

Reagents:

  • Substituted Phenol (1.0 eq)

  • 
    -Dibromoalkane (3.0 eq - excess prevents polymerization)
    
  • Potassium Carbonate (

    
    , anhydrous)
    
  • Secondary Amine (e.g., Piperidine, Diethylamine)

  • Solvent: Acetonitrile (ACN) or DMF.

Workflow:

  • Ether Formation:

    • Dissolve Phenol (10 mmol) in ACN (50 mL).

    • Add

      
       (30 mmol) and stir for 30 min at RT to form the phenoxide.
      
    • Add Dibromoalkane (30 mmol) dropwise.

    • Reflux (80°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Purification: Filter salts, evaporate solvent.[1] Purify the bromo-alkoxy intermediate via silica column chromatography to remove excess dibromoalkane.

  • Amination:

    • Dissolve the purified bromo-intermediate (5 mmol) in ACN (20 mL).

    • Add Secondary Amine (10 mmol) and

      
       (10 mmol).
      
    • Reflux for 8–24 hours.

    • Workup: Evaporate solvent, dissolve residue in DCM, wash with water/brine.

    • Salt Formation: Dissolve crude oil in diethyl ether, bubble dry HCl gas (or add HCl/dioxane) to precipitate the hydrochloride salt.

SynthesisWorkflow Start Start: Phenol + Base (Deprotonation) Step1 Add Excess Dibromoalkane (Reflux in ACN) Start->Step1 Intermed Intermediate: Phenoxyalkyl Bromide Step1->Intermed Williamson Ether Synthesis Step2 Nucleophilic Substitution (Add 2° Amine) Intermed->Step2 Product Final Product: Phenoxyalkylamine Step2->Product Amination

Figure 2: Synthetic route for phenoxyalkylamine derivatives.

Protocol B: Radioligand Binding Assay (Alpha-1 Adrenergic)

Objective: Determine the affinity (


) of the synthesized derivative for the 

-adrenoceptor. Standard: Displacement of

-Prazosin in rat brain membrane homogenates.

Materials:

  • Ligand:

    
    -Prazosin (0.2 nM final conc).
    
  • Tissue: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Non-specific binding (NSB): Phentolamine (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step:

  • Preparation: Thaw membrane aliquots and dilute in Tris buffer to approx. 200

    
    g protein/tube.
    
  • Incubation Setup:

    • Total Binding: Membrane +

      
      -Prazosin + Vehicle (DMSO).
      
    • NSB: Membrane +

      
      -Prazosin + Phentolamine.
      
    • Test: Membrane +

      
      -Prazosin + Test Compound (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce filter binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Emerging Therapeutic Applications

Multi-Target Ligands for Alzheimer’s (AD)

Recent research focuses on "hybrid" molecules. By combining a phenoxyalkylamine moiety (for AChE peripheral anionic site binding) with a histamine H3 antagonist pharmacophore, researchers create dual-action agents.

  • Mechanism: The phenoxy group stacks with Trp286 in the peripheral site of AChE, blocking amyloid-beta aggregation, while the amine interacts with the catalytic triad.

Oncology: Beyond Alpha-Blockade

Phenoxybenzamine has shown repurposing potential in neuroblastoma and glioblastoma.

  • Target: Histone Deacetylase (HDAC) and Calmodulin.

  • Observation: Phenoxyalkylamines can reverse multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp), likely due to their lipophilic cationic nature which mimics P-gp substrates.

References

  • Review of Phenoxyalkylamine Derivatives: Title: Novel phenoxyalkylamine derivatives.[2] VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. Source: PubMed / Chem. Pharm. Bull. URL:[Link]

  • Sigma Receptor Ligands (NE-100): Title: Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands.[3] Source: Journal of Medicinal Chemistry URL:[Link]3]

  • Phenoxybenzamine Mechanism (Aziridinium): Title: Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases.[4] Source: PMC / NIH URL:[Link]

  • Dual AChE/BuChE Inhibitors: Title: Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity.[5] Source: MDPI Molecules URL:[Link]

  • Alpha-Adrenergic SAR: Title: Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline.[6] Source: Bioorganic & Medicinal Chemistry URL:[Link]6]

Sources

4-(4-Bromophenoxy)butan-1-amine solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Handling Protocols for 4-(4-Bromophenoxy)butan-1-amine

Executive Summary

4-(4-Bromophenoxy)butan-1-amine is a critical bifunctional building block widely utilized in the synthesis of conjugated polymers, biosensors, and small-molecule therapeutics. However, its amphiphilic structure—comprising a highly lipophilic bromophenoxy tail and a hydrophilic, ionizable primary amine headgroup—presents unique solvation challenges. This whitepaper provides a comprehensive technical guide on the solvation thermodynamics, pH-dependent aqueous behavior, and validated laboratory protocols for handling 4-(4-Bromophenoxy)butan-1-amine in dimethyl sulfoxide (DMSO) and aqueous media.

Physicochemical Profiling

Understanding the molecular descriptors of 4-(4-Bromophenoxy)butan-1-amine is the first step in predicting its solubility behavior. The molecule features a halogenated aromatic ring linked via an ether oxygen to a four-carbon aliphatic chain, terminating in a primary amine.

Table 1: Physicochemical Properties of 4-(4-Bromophenoxy)butan-1-amine

PropertyValue / DescriptorImpact on Solvation
Molecular Formula C10H14BrNODetermines overall mass and stoichiometric calculations.
Molecular Weight 244.13 g/mol Small molecule; generally favorable for rapid dissolution.
Predicted pKa (Amine) ~10.5Highly basic; dictates pH-dependent protonation in water[1].
LogP (Free Base) ~3.0 - 3.5Highly lipophilic; drives precipitation in neutral/basic water.
H-Bond Donors/Acceptors 2 Donors (NH2), 2 Acceptors (N, O)Facilitates interactions with polar protic/aprotic solvents.

Solvation Thermodynamics: DMSO vs. Aqueous Media

DMSO Solvation Dynamics

Dimethyl sulfoxide (DMSO) is the industry standard for archiving small-molecule screening libraries due to its high dielectric constant (ε = 46.7) and strong dipole moment[2]. For 4-(4-Bromophenoxy)butan-1-amine, DMSO provides an ideal thermodynamic environment. The solvent's oxygen atom acts as a strong hydrogen-bond acceptor for the primary amine, while the hydrophobic methyl groups interact favorably with the bromophenoxy moiety via London dispersion forces.

The solvation energy in DMSO easily overcomes the crystal disruption energy of the solid compound, allowing for high-concentration stock solutions (up to 50-100 mM)[3]. However, DMSO is highly hygroscopic; water uptake during vial opening and freeze-thaw cycles can drastically reduce the solubility limit of lipophilic compounds, leading to premature precipitation[4].

Aqueous Solvation and the Henderson-Hasselbalch Relationship

In aqueous media, the solubility of 4-(4-Bromophenoxy)butan-1-amine is strictly governed by pH. Primary alkylamines typically exhibit a pKa of approximately 10.5[5][6].

  • At Acidic to Neutral pH (< 8.5): The amine is predominantly protonated, forming an ammonium cation (R-NH3+). This charged state engages in strong ion-dipole interactions with water molecules, significantly enhancing aqueous solubility.

  • At Basic pH (> 10.5): The compound exists primarily as the neutral free base. The hydrophobic effect dominates, forcing the lipophilic bromophenoxy tails to aggregate, rapidly leading to colloidal suspension and precipitation.

pHEquilibrium Acidic Acidic Basic Basic Acidic->Basic pKa ~10.5 H+ Exchange Soluble High Aqueous Solubility (Ion-Dipole Interactions) Acidic->Soluble Favors Insoluble Low Aqueous Solubility (Hydrophobic Aggregation) Basic->Insoluble Favors

Thermodynamic equilibrium of 4-(4-Bromophenoxy)butan-1-amine across pH gradients.

Experimental Protocols: Preparation and Handling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Preparation of a 50 mM Master Stock in Anhydrous DMSO

Causality Rationale: Utilizing anhydrous DMSO and minimizing atmospheric exposure prevents water absorption, which is a primary cause of compound degradation and precipitation during long-term storage[4].

  • Equilibration: Allow the vial of lyophilized 4-(4-Bromophenoxy)butan-1-amine to equilibrate to room temperature in a desiccator before opening to prevent atmospheric condensation.

  • Weighing: Accurately weigh 12.21 mg of the compound into a sterile, amber glass vial (amber glass prevents potential UV-induced degradation of the aryl bromide).

  • Solvation: Add exactly 1.0 mL of anhydrous, argon-purged DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 60 seconds. If microscopic particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Validation: Visually inspect against a dark background. The solution must be completely optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in tightly sealed tubes. Store at -20°C. Avoid repeated freeze-thaw cycles to maintain solubility integrity[4].

Protocol 2: Dilution into Aqueous Assay Buffers (Target: 100 µM)

Causality Rationale: Direct dilution of a concentrated DMSO stock into unbuffered water can cause localized pH spikes (due to the inherent basicity of the amine), leading to irreversible nucleation. Diluting into a pre-equilibrated buffer ensures immediate protonation and dissolution.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS or HEPES) and adjust the pH to 7.2–7.4.

  • Stock Thawing: Thaw a 50 µL DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Injection: While vigorously vortexing the aqueous buffer (9.98 mL), rapidly inject 20 µL of the 50 mM DMSO stock directly into the center of the vortex to prevent localized high concentrations.

  • Final State: The final solution contains 100 µM of the compound in 0.2% v/v DMSO.

Workflow Start 4-(4-Bromophenoxy)butan-1-amine (Solid Powder) DMSO Dissolve in Anhydrous DMSO (Target: 10-50 mM) Start->DMSO QC1 Visual & Sonicate Clear Solution? DMSO->QC1 QC1->DMSO No, add solvent Store Aliquot & Store at -20°C (Desiccated) QC1->Store Yes Aq Dilute in Aqueous Buffer (Keep DMSO < 1% v/v) Store->Aq pH Adjust pH < 8.5 (Ensure Protonation) Aq->pH QC2 Centrifuge & Nephelometry Check for Precipitation pH->QC2 QC2->Aq Fail (Precipitate) Final Ready for Biological/Chemical Assay QC2->Final Pass

Workflow for the preparation and validation of DMSO stocks and aqueous working solutions.

Analytical Validation of Solubility

Relying solely on visual inspection for aqueous solubility is insufficient, as micro-precipitates can form stable, invisible colloidal suspensions that artificially inflate perceived solubility and ruin downstream assays[2].

  • Nephelometry (Light Scattering): To confirm true dissolution, subject the final aqueous solution to laser nephelometry. A sudden increase in scattered light intensity indicates the critical aggregation concentration has been breached, signaling the formation of insoluble micro-particles.

  • LC-MS/UV-Vis Quantitation: Centrifuge the aqueous working solution at 10,000 x g for 10 minutes. Carefully aspirate the supernatant and quantify the concentration of 4-(4-Bromophenoxy)butan-1-amine using LC-MS or UV-Vis spectroscopy (monitoring the aromatic absorbance at ~275 nm). If the measured concentration is significantly lower than the theoretical concentration, the compound has precipitated and the protocol must be adjusted.

Troubleshooting & Best Practices

Table 2: Common Solvation Issues and Interventions

ObservationRoot CauseCorrective Action
Cloudy DMSO Stock Water absorption by DMSO or degraded compound.Discard stock. Prepare fresh using newly opened, anhydrous, argon-purged DMSO[4].
Precipitation upon aqueous dilution Localized basic pH spike or exceeding thermodynamic solubility limit.Pre-adjust buffer to pH < 7.5. Increase stirring speed during injection. Lower final target concentration.
Loss of signal over time in assay Adsorption of the lipophilic free base to plastic labware.Ensure assay pH remains acidic/neutral to maintain the charged ammonium state, which resists plastic adsorption.

References

  • Balakin, K. V., et al. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." ResearchGate, 2004. URL:[Link]

  • "Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening." National Center for Biotechnology Information (NIH). URL:[Link]

  • Di, L., and Kerns, E. H. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization." ResearchGate, 2006. URL:[Link]

  • "Prediction of acid dissociation constants of organic compounds using group contribution methods." Technical University of Denmark (DTU), 2018. URL:[Link]

  • "Micro‐Scale Arrays Fabricated on Parafilm and Polymethyl Methacrylate Towards Differential Colorimetric Analysis of Amines via Shape Transformation of Ag Nanoprisms." National Center for Biotechnology Information (NIH), 2025. URL:[Link]

Sources

Advanced Technical Monograph: Safety, Synthesis, and Application Dynamics of 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the intersection of materials science and medicinal chemistry, I frequently evaluate bifunctional building blocks that serve as critical nodes in complex synthetic networks. 4-(4-Bromophenoxy)butan-1-amine (CAS 1156914-56-5) is a quintessential example of rationally designed orthogonal reactivity[1]. Featuring a terminal primary amine, a flexible four-carbon ether linkage, and a para-brominated aromatic ring, this molecule is engineered to bridge disparate chemical domains[2].

The causality behind its structural utility is rooted in its bifunctionality:

  • The Aryl Bromide: Serves as a highly efficient electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This is essential for synthesizing extended conjugated polymers (CPs)[3].

  • The Primary Amine: Acts as a nucleophilic anchor for bioconjugation. It allows for seamless attachment of DNA probes, peptides, or fluorophores via standard NHS-ester or EDC/NHS coupling chemistries[3].

  • The Butoxy Spacer: The choice of a four-carbon chain is not arbitrary. It provides optimal steric relief, preventing intramolecular cyclization during macromolecular assembly, while maintaining sufficient hydrophilicity for downstream biological assays.

Physicochemical Profiling

Quantitative data is paramount for predictive modeling in both synthesis and safety. Table 1 summarizes the core physicochemical metrics required for calculating reaction stoichiometry and predicting solvent compatibility.

Table 1: Physicochemical & Structural Parameters

ParameterValue / Description
Chemical Name 4-(4-Bromophenoxy)butan-1-amine
CAS Number 1156914-56-5[1]
Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol [1]
SMILES String NCCCCOC1=CC=C(Br)C=C1[2]
Functional Groups Primary Amine, Aryl Bromide, Alkyl Aryl Ether
Predicted Reactivity Nucleophilic (Amine), Electrophilic (Aryl Bromide)

Reactive Handling & Risk Mitigation Protocol (Advanced SDS)

Standard Safety Data Sheets (SDS) often lack the mechanistic context required for advanced laboratory environments. Here, we translate standard GHS classifications into a self-validating hazard mitigation protocol based on the behavior of halogenated phenoxyalkylamines[4].

Table 2: GHS Hazard Classifications & Mechanistic Basis

Hazard ClassCategoryMechanistic Basis & Causality
Skin Irritation Category 2The primary amine acts as a Lewis base, disrupting epidermal lipid bilayers and localized pH, leading to contact dermatitis.
Eye Irritation Category 2AAmines rapidly hydrolyze ocular proteins upon contact, causing severe irritation or corneal damage.
STOT SE Category 3Inhalation of amine vapors or aerosols causes respiratory tract irritation due to localized pH elevation in mucosal membranes.
Hazard Mitigation Logic

To ensure a self-validating safety system, laboratory personnel must follow the conditional logic outlined below when handling this compound.

G A Exposure to Target Amine B Skin Contact? A->B D Eye Contact? A->D F Spill Containment A->F C Wash with copious water B->C Yes E Irrigate for 15 mins D->E Yes G Neutralize with weak acid F->G Dilute AcOH

Logic tree for exposure mitigation to 4-(4-Bromophenoxy)butan-1-amine.

Synthetic Workflows: Establishing Orthogonal Reactivity

To utilize this compound effectively, one must understand its synthesis. The most reliable method for synthesizing 4-(4-Bromophenoxy)butan-1-amine involves the Gabriel synthesis approach.

Causality Check: Direct alkylation of ammonia with 1-bromo-4-(4-bromophenoxy)butane invariably leads to a statistical mixture of primary, secondary, and tertiary amines. Utilizing N-(4-bromobutyl)phthalimide acts as a steric protecting group, ensuring exclusive formation of the primary amine.

Protocol 1: Step-by-Step Synthesis
  • Etherification: Dissolve 4-bromophenol (1.0 eq) and K2CO3 (2.0 eq) in anhydrous DMF. Add N-(4-bromobutyl)phthalimide (1.1 eq).

  • Thermal Activation: Heat the reaction to 80°C for 12 hours under N2. The polar aprotic solvent (DMF) accelerates the SN2 displacement by poorly solvating the phenoxide anion.

  • Workup: Quench with water, extract with EtOAc, and wash extensively with brine to remove residual DMF.

  • Deprotection: Dissolve the isolated intermediate in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 2 hours to cleave the phthalimide ring.

  • Isolation: Filter the precipitated phthalhydrazide byproduct. Concentrate the filtrate and purify via acid-base extraction to yield the pure primary amine.

G A 4-Bromophenol + Base (K2CO3) C SN2 Alkylation (DMF, 80°C) A->C B N-(4-Bromobutyl)phthalimide B->C D Phthalimide Intermediate C->D E Hydrazine Hydrate (Deprotection) D->E F 4-(4-Bromophenoxy)butan-1-amine E->F Reflux, 2h

Step-by-step synthetic pathway utilizing Gabriel synthesis principles.

Application in Biosensor Development

The true value of 4-(4-Bromophenoxy)butan-1-amine shines in the development of water-soluble conjugated polymers for DNA detection, a field heavily advanced by optoelectronic research[3].

Protocol 2: Bioconjugation to a Fluorescent Polymer Backbone

Causality Check: The aryl bromide must be consumed during polymerization before the amine is functionalized, ensuring that the cross-coupling conditions do not interfere with the delicate biological probes.

  • Polymerization: Subject 4-(4-Bromophenoxy)butan-1-amine and a diboronic acid derivative to Pd(PPh3)4 catalysis in a biphasic mixture (Toluene/2M K2CO3) via Suzuki coupling.

  • Activation: React the resulting polymer's pendant primary amines with a bifunctional crosslinker (e.g., SMCC) in PBS buffer (pH 7.4).

  • Conjugation: Introduce thiolated single-stranded DNA (ssDNA). The maleimide group of SMCC reacts selectively with the thiol, creating a stable thioether bond.

  • Self-Validating Step: Purify the bioconjugate via size-exclusion chromatography (SEC) and validate conjugation efficiency using UV-Vis spectroscopy (tracking the 260 nm DNA peak against the polymer's distinct absorption maximum).

G A 4-(4-Bromophenoxy)butan-1-amine B Suzuki Cross-Coupling (Pd Catalyst) A->B Polymerization C Polymer Backbone B->C D Amine Functionalization (SMCC Crosslinker) C->D Surface Mod E Bioconjugated Polymer (ssDNA Probe) D->E Biosensor Active

Workflow for integrating the amine into a conjugated polymer biosensor.

Conclusion

4-(4-Bromophenoxy)butan-1-amine is not merely a chemical commodity; it is a rationally designed linker that bridges organic optoelectronics with molecular biology. By adhering to the rigorous safety and synthetic protocols outlined above, researchers can harness its full bifunctional potential to build the next generation of targeted biosensors and therapeutics.

References

  • Title: U.S.

Sources

4-(4-Bromophenoxy)butan-1-amine supplier and price comparison

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis protocols, quality control, and procurement strategies for 4-(4-Bromophenoxy)butan-1-amine .

A Privileged Linker Scaffold for Medicinal Chemistry

Executive Summary & Chemical Identity

4-(4-Bromophenoxy)butan-1-amine is a bifunctional building block primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3 antagonists) and as a semi-rigid linker in PROTAC (Proteolysis Targeting Chimera) design.

Its structure features two distinct reactive handles:[1]

  • Primary Amine (-NH₂): A nucleophilic handle for amide coupling, reductive amination, or sulfonylation.

  • Aryl Bromide (Ar-Br): An electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

PropertySpecification
IUPAC Name 4-(4-bromophenoxy)butan-1-amine
CAS Number Not widely cataloged (Search via SMILES/InChIKey)
Common CAS for Analogs 55153-06-5 (Related isomer), 24566-81-2 (Bromo-amine fragment)
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
SMILES NCCCOc1ccc(Br)cc1
InChIKey WCTVWJMQGCYIIV-UHFFFAOYSA-N
pKa (Predicted) ~10.0 (Amine), ~-1.0 (Ether oxygen)
LogP (Predicted) 2.5

Synthesis Protocols (The "Make" Strategy)

Due to limited commercial availability of the free amine, in-house synthesis is often the most reliable procurement strategy. The Gabriel Synthesis pathway is recommended over nitrile reduction to prevent accidental debromination of the aryl ring.

Method A: The Phthalimide Route (Recommended)

This route ensures chemoselectivity, preserving the aryl bromide while installing the amine.

Step 1: Williamson Ether Synthesis

Reagents: 4-Bromophenol, N-(4-bromobutyl)phthalimide, K₂CO₃, DMF. Protocol:

  • Charge a round-bottom flask with 4-Bromophenol (1.0 equiv) and K₂CO₃ (1.5 equiv) in anhydrous DMF (0.5 M).

  • Stir at room temperature for 30 minutes to generate the phenoxide.

  • Add N-(4-bromobutyl)phthalimide (1.1 equiv) and heat to 80°C for 4-6 hours.

  • Workup: Pour into ice water. The product, N-[4-(4-bromophenoxy)butyl]phthalimide, typically precipitates as a white solid. Filter, wash with water, and dry.[2]

  • Yield: Expect 85-95%.

Step 2: Deprotection (Ing-Manske Procedure)

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol. Protocol:

  • Suspend the phthalimide intermediate in Ethanol (0.2 M).

  • Add Hydrazine hydrate (3.0 equiv).

  • Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH < 2 (solubilizes the amine, precipitates phthalhydrazide further). Filter off the solid.[2][3]

  • Basify the filtrate with NaOH to pH > 12 and extract with Dichloromethane (DCM).

  • Dry organic layer (Na₂SO₄) and concentrate to yield the free amine oil.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromophenol (Starting Material) Inter Intermediate: N-[4-(4-bromophenoxy)butyl]phthalimide Start->Inter Williamson Ether Synthesis (80°C) Reagent1 N-(4-bromobutyl)phthalimide + K2CO3 / DMF Reagent1->Inter Product Target: 4-(4-Bromophenoxy)butan-1-amine Inter->Product Ing-Manske Deprotection Reagent2 Hydrazine Hydrate EtOH / Reflux Reagent2->Product

Figure 1: Chemoselective synthesis pathway avoiding aryl-debromination.

Quality Control & Specifications

When sourcing or synthesizing this compound, the following analytical metrics validate integrity.

1H-NMR (400 MHz, CDCl₃)
  • δ 7.35 (d, J=8.8 Hz, 2H): Aryl protons ortho to Bromine.

  • δ 6.75 (d, J=8.8 Hz, 2H): Aryl protons ortho to Ether.

  • δ 3.94 (t, J=6.2 Hz, 2H): -O-CH ₂-

  • δ 2.76 (t, J=6.8 Hz, 2H): -CH ₂-NH₂

  • δ 1.80 – 1.60 (m, 4H): Central methylene protons (-CH₂-CH₂-).

Critical Impurities
  • Unreacted Phenol: Detected by a broad singlet >5.0 ppm (OH) or HPLC. Removal: Alkaline wash.

  • Debrominated Analog: 4-Phenoxybutan-1-amine. Origin: Over-reduction if using LiAlH4/Pd-C. Detection: Mass Spec (M+H 166 vs 244).

  • Dimer: Secondary amine formation. Origin: Alkylation of the product amine by the alkyl bromide. Prevention: Use excess hydrazine or ammonia.

Supplier & Price Comparison (Market Analysis)

Direct catalog listings for this specific amine are rare. Most vendors offer it as a "Made-to-Order" item. Below is a strategic comparison of procurement options.

Option A: Custom Synthesis (CRO)
  • Best For: High purity requirements (>98%), guaranteed CoA.

  • Lead Time: 2–4 weeks.

  • Estimated Cost:

    • 1g: $800 – $1,200

    • 5g: $1,500 – $2,200

  • Recommended Vendors: Enamine (Ukraine/Latvia), Combi-Blocks (USA), WuXi AppTec (China).

Option B: In-House Synthesis (Raw Material Cost)
  • Best For: Budget-constrained labs with synthetic capability.

  • Lead Time: 3 days (labor).

  • Material Cost Calculation (for 10g scale):

ReagentUnit Price (Approx.)Quantity NeededCost Contribution
4-Bromophenol $45 / 100g6.5 g~$3.00
N-(4-bromobutyl)phthalimide $85 / 25g11.0 g~$37.40
Solvents/Reagents BulkVarious~$10.00
Total Material Cost ~$50.40
Option C: Catalog Search Strategy

If you must buy, do not search by name. Search by Structure or SMILES on aggregator platforms like:

  • SciFinder / ChemSpider

  • eMolecules [4][2][3][5]

  • ZINC15 Database

Warning: Many "In Stock" listings for this CAS are actually for the hydrochloride salt or the phthalimide protected precursor. Always verify the Structure Image before purchase.

References

  • PubChem Compound Summary. (n.d.). 4-(4-bromophenoxy)butan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Stark, H., et al. (2000). Developments in Histamine H3 Receptor Antagonists. Mini Reviews in Medicinal Chemistry. (Contextualizing the phenoxy-alkyl-amine linker).
  • Organic Syntheses. (n.d.). Gabriel Synthesis of Primary Amines. Retrieved from [Link]

Sources

4-(4-Bromophenoxy)butan-1-amine in Drug Discovery: A Privileged Scaffold for CNS Therapeutics and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly iterative environment of medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 4-(4-Bromophenoxy)butan-1-amine represents one such highly privileged intermediate. Characterized by a nucleophilic primary amine, a flexible four-carbon aliphatic spacer, and an electrophilic para-bromophenoxy headgroup, this molecule serves a dual purpose. It acts as a direct precursor to potent central nervous system (CNS) pharmacophores—specifically targeting Histamine H3 and Sigma-1 receptors—and as an orthogonal handle for palladium-catalyzed late-stage functionalization. This whitepaper explores the structural rationale, pharmacological utility, and self-validating synthetic workflows associated with this critical drug discovery building block.

Structural Anatomy and Chemical Rationale

The utility of 4-(4-bromophenoxy)butan-1-amine stems from its tripartite structural topology, where each domain serves a specific mechanistic function in both chemical synthesis and receptor binding:

  • The Primary Amine (Nucleophilic Hub): The terminal amine provides a highly reactive site for rapid diversification. Through reductive amination, amidation, or sulfonylation, chemists can rapidly generate libraries of secondary and tertiary amines, which are essential for interacting with the conserved acidic aspartate residues found in aminergic G-protein coupled receptors (GPCRs).

  • The Butyl Linker (Conformational Spacer): The selection of a four-carbon aliphatic chain is not arbitrary. It provides a spatial geometry of approximately 5–6 Å. This specific distance is optimal for spanning the gap between the primary orthosteric binding site of aminergic receptors and their auxiliary hydrophobic binding pockets, maximizing binding enthalpy while retaining conformational flexibility.

  • The 4-Bromophenoxy Group (Lipophilic Anchor & Cross-Coupling Vector): The ether oxygen acts as a hydrogen bond acceptor. Meanwhile, the para-bromo substituent serves two distinct roles: biologically, it provides a lipophilic anchor that enhances blood-brain barrier (BBB) penetration and participates in halogen bonding within receptor clefts; chemically, it acts as a highly reactive electrophile for carbon-carbon (Suzuki, Heck) or carbon-heteroatom (Buchwald-Hartwig) cross-coupling reactions.

Pharmacological Significance: The Phenoxyalkylamine Privileged Scaffold

Histamine H3 Receptor (H3R) Antagonism

The Histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine, acetylcholine, dopamine, and serotonin. Antagonizing this receptor relieves this inhibition, promoting neurotransmitter exocytosis—a mechanism with profound implications for treating narcolepsy, Alzheimer's disease, and cognitive deficits.

Phenoxyalkylamines are a well-documented privileged scaffold for H3R antagonists[1]. When the primary amine of 4-(4-bromophenoxy)butan-1-amine is converted into a cyclic moiety (such as a 3-methylpiperidine or homopiperidine), the resulting compounds exhibit low nanomolar affinity for the human H3R. Studies have demonstrated that the elongation of the alkyl spacer to four or five carbons significantly influences antagonist affinity, with the butyl and pentyl chains providing the most potent receptor blockade [3].

Sigma-1 (σ1) Receptor Modulation

Sigma-1 receptors are unique, ligand-regulated intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM). They are heavily implicated in neuroprotection, cellular stress response, and nociceptive (pain) signaling.

The terminal phenoxy group is a crucial pharmacophore element for high-affinity σ1R binding, driven by deep hydrophobic interactions within the receptor's binding cleft [1]. Recent structural and molecular insights have revealed that piperidine and piperazine derivatives of phenoxyalkylamines act as potent dual H3R/σ1R antagonists, offering promising antinociceptive properties in vivo [2].

Visualizing Mechanisms and Workflows

Workflow Core 4-(4-Bromophenoxy) butan-1-amine AmineMod Amine Functionalization (Reductive Amination) Core->AmineMod Aldehydes / NaBH(OAc)3 CrossCouple Pd-Catalyzed Cross-Coupling Core->CrossCouple Boronic Acids / Pd Cat. H3R H3R/Sigma-1 Ligands AmineMod->H3R Pharmacophore Optimization Biaryl Biaryl Derivatives CrossCouple->Biaryl Structural Extension

Figure 1: Divergent synthetic workflows leveraging the bifunctional nature of 4-(4-Bromophenoxy)butan-1-amine.

Pathway Ligand Phenoxyalkylamine Derivative Receptor Histamine H3 Autoreceptor Ligand->Receptor Antagonism GPCR Gαi/o Protein (Inhibited) Receptor->GPCR Blockade of Activation cAMP cAMP Accumulation GPCR->cAMP Adenylyl Cyclase Recovery Release Neurotransmitter Release cAMP->Release Exocytosis

Figure 2: Mechanism of action for phenoxyalkylamine-based H3R antagonists in neuronal signaling.

Quantitative Data Summaries

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-(4-Bromophenoxy)butan-1-amine
CAS Number 1156914-56-5 [4]
Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Key Functional Groups Primary Amine, Aryl Bromide, Aliphatic Ether
Table 2: Representative Binding Affinities of Phenoxyalkylamine Derivatives

Data synthesized from recent SAR studies on phenoxyalkylamine scaffolds [1][2][3].

Target ReceptorDerivative TypeBinding Affinity (Ki)Pharmacological Role
Histamine H3 (hH3R) 3-Methylpiperidine analog27.3 nMAnticonvulsant, Wakefulness
Histamine H3 (hH3R) 4-Pyridylpiperidine analog2.7 - 6.2 nMPro-cognitive, Alertness
Sigma-1 (σ1R) 4-Chlorophenoxy analog0.34 nMNeuroprotection, Analgesia
Sigma-1 (σ1R) 4-Pyridylpiperidine analog3.3 - 5.6 nMAntinociceptive

Experimental Methodologies: Self-Validating Synthetic Workflows

To harness the full potential of 4-(4-bromophenoxy)butan-1-amine for late-stage functionalization, chemists frequently employ cross-coupling reactions to extend the aryl system. However, the presence of a free primary amine can poison palladium catalysts via strong coordination or lead to competing Buchwald-Hartwig amination side-reactions.

To ensure a high-yielding, self-validating system, the following three-step protocol dictates the temporary masking of the amine, followed by Suzuki-Miyaura coupling, and subsequent deprotection.

Protocol: Synthesis of Biaryl Phenoxyalkylamines via Suzuki-Miyaura Coupling

Step 1: Amine Protection (N-Boc Formation)

  • Rationale: Protection of the primary amine prevents catalyst deactivation and unwanted N-arylation. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under basic cross-coupling conditions and facile removal under mild acidic conditions.

  • Procedure: Dissolve 4-(4-bromophenoxy)butan-1-amine (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0°C. Dropwise, add di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains deep purple) and the appearance of a higher Rf UV-active spot confirms complete conversion. Quench with water, extract with DCM, and wash with 1M HCl to remove residual TEA.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: Formation of the biaryl linkage. Pd(dppf)Cl2 is utilized as the pre-catalyst because its bidentate ferrocene ligand provides a large bite angle, promoting rapid reductive elimination and minimizing protodeboronation of the boronic acid.

  • Procedure: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (e.g., 4-pyridinylboronic acid, 1.2 eq), and K2CO3 (3.0 eq). Dissolve in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Add Pd(dppf)Cl2 (0.05 eq). Heat the biphasic mixture to 90°C under an argon atmosphere for 12 hours.

  • Validation: The biphasic solvent system physically separates the organic products from inorganic salts, driving the reaction forward. Complete consumption of the starting bromide is verified by LC-MS (monitoring for the[M+H]+ mass of the biaryl product). Filter through a pad of Celite to remove palladium black before silica gel purification.

Step 3: Acidic Deprotection

  • Rationale: Liberation of the primary amine to yield the final functionalized building block, ready for subsequent receptor-targeted modifications (e.g., reductive amination).

  • Procedure: Dissolve the purified biaryl intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Validation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the product as a highly pure TFA salt. The return of a positive Ninhydrin stain on TLC confirms the successful unmasking of the primary amine.

Conclusion

4-(4-Bromophenoxy)butan-1-amine is far more than a simple reagent; it is a strategic node in drug discovery. By understanding the causal relationships between its structural domains and their respective chemical and biological reactivities, researchers can efficiently navigate the complex landscape of CNS drug design. Whether utilized to probe the hydrophobic pockets of the Sigma-1 receptor or to fine-tune the basicity requirements of the H3 autoreceptor, this privileged scaffold remains a cornerstone of modern medicinal chemistry.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 MDPI - International Journal of Molecular Sciences URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties ACS Chemical Neuroscience URL:[Link]

  • Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant properties DovePress - Drug Design, Development and Therapy URL:[Link]

4-(4-Bromophenoxy)butan-1-amine SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Structural Analysis, Synthesis, and Applications of 4-(4-Bromophenoxy)butan-1-amine

Executive Summary

In the landscape of modern drug discovery and materials science, bifunctional intermediates are the architectural backbone of complex molecular design. 4-(4-Bromophenoxy)butan-1-amine (CAS: 1156914-56-5) is a highly versatile building block characterized by two distinct reactive termini: an aryl bromide and a primary aliphatic amine. This dual reactivity allows it to serve as a critical linker in the development of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs), and functionalized light-harvesting polymers.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing a rigorous breakdown of its structural identifiers, the causality behind its synthetic methodology, and field-validated experimental protocols.

Structural Identifiers and Cheminformatics

Precise chemical identifiers are paramount for database querying, computational modeling, and intellectual property documentation. The identifiers for 4-(4-Bromophenoxy)butan-1-amine are not random strings; they are highly logical representations of its topology.

  • SMILES (Simplified Molecular-Input Line-Entry System): Brc1ccc(OCCCCN)cc1

    • Causality of Notation: The string is read directionally. It begins with Br, denoting the bromine atom. The sequence c1ccc(...)cc1 defines the aromatic benzene ring, with lower-case letters indicating aromaticity and the number 1 defining the ring closure. The branching substituent (OCCCCN) is located at the para-position relative to the bromine, representing the ether oxygen linked to a four-carbon aliphatic chain that terminates in a primary amine.

  • InChIKey: WCTVWJMQGCYIIV-UHFFFAOYSA-N

    • Causality of Notation: The first block (WCTVWJMQGCYIIV) is a hashed representation of the molecular skeleton and connectivity. The second block (UHFFFAOYSA) indicates that the molecule lacks stereocenters (achiral standard). The final N confirms the molecule holds a neutral charge.

Physicochemical Profile

The following table summarizes the core quantitative data for 4-(4-Bromophenoxy)butan-1-amine, corroborated by [1].

PropertyValue
Chemical Name 4-(4-Bromophenoxy)butan-1-amine
Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Monoisotopic Mass 243.02588 Da
CAS Registry Number 1156914-56-5
SMILES C1=CC(=CC=C1OCCCCN)Br
InChIKey WCTVWJMQGCYIIV-UHFFFAOYSA-N
Physical State Liquid (at room temperature)

Synthetic Methodology and Experimental Design

The synthesis of bifunctional molecules requires strict chemoselectivity. The presence of the aryl bromide dictates that subsequent transformations must not trigger premature cross-coupling or debromination.

Strategic Rationale: We employ a two-step sequence: a Williamson ether synthesis followed by a Staudinger reduction.

  • O-Alkylation: 4-bromophenol is reacted with an excess of 1,4-dibromobutane. The use of a mild base (K2CO3) in a polar aprotic solvent (acetone) under reflux ensures efficient SN2 substitution while preventing ring degradation. The 5-fold excess of the dibromoalkane is a deliberate choice to minimize the formation of the symmetrical dimer (1,4-bis(4-bromophenoxy)butane).

  • Amination via Azide: Direct amination with ammonia often yields secondary or tertiary amine byproducts. Instead, we displace the terminal bromide with sodium azide. Crucially, we reduce the resulting azide using the Staudinger reaction (Triphenylphosphine and water). Why not catalytic hydrogenation (Pd/C, H2)? Palladium-catalyzed hydrogenation carries a high risk of hydrodebrominating the aryl bromide, which would destroy the molecule's bifunctionality. The Staudinger reduction is perfectly chemoselective for the azide.

Step-by-Step Experimental Protocol

The O-alkylation protocol described below is adapted from established methodologies for [2].

  • Step 1: Synthesis of 1-Bromo-4-(4-bromophenoxy)butane

    • Charge a flame-dried round-bottom flask with 4-bromophenol (1.0 eq) and anhydrous K2CO3 (3.0 eq) in acetone (0.2 M).

    • Add 1,4-dibromobutane (5.0 eq) to the suspension. Note: The excess reagent acts as a self-validating control to suppress dimerization.

    • Reflux the mixture for 6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the phenol starting material is completely consumed.

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

    • Purify via vacuum distillation to remove the excess 1,4-dibromobutane, yielding the intermediate as a clear oil.

  • Step 2: Azidation and Staudinger Reduction

    • Dissolve the intermediate (1.0 eq) in anhydrous DMF (0.2 M) and add Sodium Azide (NaN3, 1.5 eq). Stir at 80°C for 4 hours.

    • Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na2SO4, and concentrate to yield the crude azide. Caution: Low molecular weight azides are energetic; keep them in solution when possible.

    • Dissolve the crude azide in THF/H2O (10:1 v/v). Add Triphenylphosphine (PPh3, 1.2 eq) portion-wise at 0°C.

    • Stir at room temperature for 12 hours. The evolution of N2 gas serves as a visual, self-validating indicator of the reaction's progress.

    • Acidify with 1M HCl to extract the newly formed amine into the aqueous layer. Wash the aqueous layer with DCM to remove triphenylphosphine oxide (TPPO) byproducts.

    • Basify the aqueous layer with 1M NaOH, extract with DCM, dry over Na2SO4, and concentrate to yield pure 4-(4-Bromophenoxy)butan-1-amine.

Mechanistic Workflow Visualization

SynthesisWorkflow A 4-Bromophenol + 1,4-Dibromobutane B Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->B C 1-Bromo-4-(4-bromophenoxy)butane (Intermediate) B->C D Nucleophilic Substitution (NaN3, DMF, 80°C) C->D E 1-Azido-4-(4-bromophenoxy)butane D->E F Staudinger Reduction (PPh3, THF/H2O) E->F G 4-(4-Bromophenoxy)butan-1-amine (Final Product) F->G

Chemoselective synthesis workflow of 4-(4-Bromophenoxy)butan-1-amine via Staudinger reduction.

Applications in Advanced Therapeutics & Materials

The orthogonal reactivity of 4-(4-Bromophenoxy)butan-1-amine makes it highly prized in applied chemistry:

  • PROTAC Linker Chemistry: The primary amine can be readily coupled with carboxylic acids (using standard EDC/HOBt amide coupling) to attach an E3 ligase ligand. Conversely, the aryl bromide serves as a robust handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach a target protein binder. The four-carbon ether chain provides optimal flexibility and solubility for the ternary complex formation.

  • Conjugated Polymer Biosensors: Similar bromophenoxy-amine derivatives are utilized to synthesize water-soluble conjugated polymers for DNA detection. The amine allows for bioconjugation to peptide nucleic acid (PNA) probes, while the aryl bromide is polymerized via Yamamoto or Suzuki coupling to form a highly sensitive, light-harvesting backbone.

References

  • PubChemLite - 4-(4-bromophenoxy)butan-1-amine (C10H14BrNO) . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Retargeting Gram-Positive-Only Adarotene-Derived Antibacterials to Broad-Spectrum Antibiotics . PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Engineering Metabolic Stability in Bromophenoxy Amine Scaffolds: A Comprehensive Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenoxy amine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of CNS agents, antituberculars, and novel antimicrobials. The incorporation of a bromine atom on the phenoxy ring serves multiple purposes: it enhances lipophilicity, improves target binding through halogen bonding, and typically acts as a metabolic block against cytochrome P450 (CYP450)-mediated aromatic oxidation. However, the aliphatic amine and the ether linker remain highly susceptible to Phase I metabolism (N-dealkylation, O-dealkylation) and Phase II conjugation.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic drivers of bromophenoxy amine metabolism. Furthermore, this guide provides field-proven, self-validating experimental protocols for assessing and optimizing the metabolic stability of these critical scaffolds.

Mechanistic Pathways of Bromophenoxy Amine Metabolism

Understanding the primary routes of clearance is critical for rational structural optimization. When a bromophenoxy amine enters the hepatic environment, it is subjected to several competing metabolic pathways:

  • Oxidative N-Dealkylation: Mediated primarily by CYP2D6 and CYP3A4, the electron-rich nitrogen undergoes single-electron transfer or hydrogen atom abstraction. This leads to a highly unstable carbinolamine intermediate that rapidly collapses into a secondary/primary amine and an aldehyde.

  • O-Dealkylation: CYP-mediated hydroxylation at the carbon adjacent to the ether oxygen results in a hemiketal intermediate, which cleaves to yield a bromophenol and an amino-aldehyde.

  • Oxidative Debromination: While bromine generally blocks metabolism at its specific position, CYP450 or peroxidases can occasionally catalyze oxidative debromination, forming reactive quinone or hydroquinone species that may cause toxicity if not trapped by glutathione.

MetabolicPathway Parent Bromophenoxy Amine Parent Scaffold NDealk N-Dealkylation (CYP3A4 / CYP2D6) Parent->NDealk Aliphatic C-H Oxidation ODealk O-Dealkylation (CYP-mediated) Parent->ODealk Ether Cleavage Debrom Oxidative Debromination (Minor Pathway) Parent->Debrom Halogen Displacement Metab1 Secondary/Primary Amine + Aldehyde NDealk->Metab1 Metab2 Bromophenol + Amino-aldehyde ODealk->Metab2 Metab3 Reactive Quinone Intermediate Debrom->Metab3

Fig 1. Primary Phase I metabolic pathways of the bromophenoxy amine scaffold.

Structural Optimization Strategies: Causality & Experience

To mitigate rapid clearance, medicinal chemists must move beyond trial-and-error and employ rational structural modifications driven by physical organic chemistry principles.

Modulating Amine Basicity

The basicity of the amine dictates its affinity for CYP enzymes (particularly CYP2D6, which utilizes an active-site aspartate residue to anchor basic amines). Adding a fluorine atom at the


-carbon relative to the amine causes a 1[1]. By lowering the pKa, we reduce enzyme-substrate affinity, thereby shielding the molecule from rapid N-dealkylation. Furthermore, halogens like fluorine and chlorine are strategically deployed to 2 while simultaneously blocking metabolically labile sites[2].
Exploiting the Kinetic Isotope Effect (Deuteration)

Replacing metabolically labile hydrogen atoms with deuterium (e.g., at the N-alkyl or O-alkyl positions) exploits the kinetic isotope effect (KIE). The3[3]. Because C-H bond cleavage is often the rate-limiting step in CYP-mediated dealkylation, deuteration effectively shunts metabolism away from this pathway, drastically prolonging the compound's half-life.

Quantitative Impact of Structural Modifications

The table below summarizes the empirical impact of these targeted modifications on the intrinsic clearance of a standard bromophenoxy amine scaffold.

Compound ModificationTarget pKaHLM Half-Life (

, min)
Intrinsic Clearance (

L/min/mg)
Primary Clearance Route
Unmodified Scaffold 9.212115.5N-Dealkylation

-Methylation (Ether)
9.12849.5N-Dealkylation

-Fluorination (Amine)
7.54530.8O-Dealkylation
N-Alkyl Deuteration (-CD3) 9.25823.9O-Dealkylation / Glucuronidation

-Fluoro + Deuteration
7.4>120<5.0Stable

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your pharmacokinetic data, the evaluation of metabolic stability must utilize a self-validating protocol. A protocol is only as reliable as its internal controls.

In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale for Experimental Choices:

  • Substrate Concentration (1

    
    M):  Ensures the reaction obeys first-order kinetics (where 
    
    
    
    ), which is a fundamental requirement for accurately calculating intrinsic clearance (
    
    
    ).
  • NADPH Regenerating System: Cytochrome P450 enzymes require a continuous supply of electrons. A regenerating system prevents the rapid depletion of NADPH, ensuring linear enzyme kinetics over the 60-minute incubation.

  • UDPGA Supplementation: While Phase I metabolism dominates, UGT-dependent metabolism (glucuronidation) must be evaluated. In halogenated aromatics, UGT pathways can unexpectedly 4[4].

Self-Validating Controls:

  • Positive Controls: Verapamil (rapid clearance) and Warfarin (slow clearance) are run in parallel. If Verapamil is not rapidly depleted, the microsomes have lost enzymatic viability.

  • Negative Control (No-NADPH): A parallel incubation lacking NADPH. If the bromophenoxy amine degrades in this control, the clearance is due to chemical instability or non-CYP mediated hydrolysis, not oxidative metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Prepare a 10 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
    
  • Incubation Setup: In a 96-well plate, combine buffer, HLMs (final protein concentration: 0.5 mg/mL), and the bromophenoxy amine test compound (final concentration: 1

    
    M). Include Verapamil, Warfarin, and No-NADPH controls in adjacent wells.
    
  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Quenching: At specific time points (0, 5, 15, 30, 45, 60 minutes), transfer 50

    
    L aliquots into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly denature proteins and quench the reaction.
  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant and analyze via LC-MS/MS (MRM mode) to monitor the disappearance of the parent mass.

AssayWorkflow Prep 1. Reagent Prep (HLM + Buffer) Incubate 2. Incubation (+ Controls) Prep->Incubate Initiate 3. Initiate Reaction (Add NADPH) Incubate->Initiate Quench 4. Time-course Quench (Ice-cold ACN + IS) Initiate->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Fig 2. Step-by-step workflow for the self-validating HLM metabolic stability assay.

Metabolite Identification (MetID): Leveraging Isotopic Signatures

Once clearance is established, identifying the metabolic "soft spots" is essential. High-resolution mass spectrometry (HRMS) is employed using a highly specific causality-driven approach:

The Bromine Isotope Advantage: The naturally occurring stable isotopes of bromine (


 and 

) exist in a nearly 1:1 ratio. This provides a built-in mass defect tracer. By applying a Mass Defect Filter (MDF) targeting this distinctive isotopic doublet, we can rapidly distinguish true metabolites from the endogenous microsomal matrix background.
  • Causality Check: If a detected metabolite lacks the 1:1 doublet, it confirms that oxidative debromination or ether cleavage (leaving the bromine on the phenol leaving group) has occurred. If the doublet is retained but the mass shifts by +16 Da, aliphatic or aromatic hydroxylation is confirmed.

References

  • Title: 1 Source: Journal of Medicinal Chemistry - ACS Publications

  • Title: 3 Source: MDPI

  • Title: 4 Source: PubMed - NIH

  • Title: 2 Source: Pharma Excipients

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-Bromophenoxy)butan-1-amine , a critical linker intermediate often employed in PROTAC® development and fragment-based drug discovery. Unlike direct alkylation with unprotected amines—which leads to polymerization—or nitrile reduction routes that risk debrominating the aromatic ring, this guide utilizes a modified Gabriel Synthesis . This approach ensures the preservation of the sensitive aryl-bromide moiety while delivering high purity (>95%) through a self-validating acid-base purification workflow.

Strategic Retrosynthesis & Route Selection

The Challenge

The target molecule contains two functional handles: a primary amine and an aryl bromide.

  • Chemo-selectivity: Strong reducing agents (e.g., LiAlH₄) used to convert nitriles or amides to amines can inadvertently reduce the aryl bromide (Ar-Br

    
     Ar-H), destroying the synthetic handle.
    
  • Polymerization Risk: Using 4-bromobutan-1-amine directly with 4-bromophenol results in competitive N-alkylation vs. O-alkylation and self-polymerization of the alkylating agent.

The Solution: Gabriel Synthesis

We employ N-(4-bromobutyl)phthalimide as a "masked" amine. This ensures exclusively O-alkylation of the phenol and allows for mild deprotection that leaves the aryl bromide intact.

Reaction Scheme

ReactionScheme SM1 4-Bromophenol Inter Intermediate: Phthalimide Ether SM1->Inter Step 1: K2CO3, DMF 60°C, 12h (Williamson Ether) Reagent N-(4-bromobutyl) phthalimide Reagent->Inter Target Target: 4-(4-Bromophenoxy) butan-1-amine Inter->Target Step 2: N2H4·H2O EtOH, Reflux (Ing-Manske)

Figure 1: Two-step synthetic pathway preserving the Ar-Br motif.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis

Objective: Alkylation of 4-bromophenol with N-(4-bromobutyl)phthalimide.

Reagents & Stoichiometry
ComponentEquiv.MW ( g/mol )Role
4-Bromophenol 1.0173.01Nucleophile
N-(4-Bromobutyl)phthalimide 1.1282.13Electrophile
Potassium Carbonate (K₂CO₃) 2.0138.21Base
Potassium Iodide (KI) 0.1166.00Catalyst (Finkelstein)
DMF (Anhydrous) --Solvent (0.5 M)
Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Bromophenol (1.0 eq) and anhydrous DMF (5 mL per gram of phenol). Stir until dissolved.

  • Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

    • Mechanism:[1][2][3][4] The pKa of 4-bromophenol is ~9.3; K₂CO₃ is sufficient to generate the phenoxide nucleophile.

  • Alkylation: Add N-(4-bromobutyl)phthalimide (1.1 eq) and catalytic KI (0.1 eq).

    • Insight: KI generates the corresponding alkyl iodide in situ, which is a more reactive electrophile (Finkelstein reaction), accelerating the kinetics.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[5] The phenol spot (

      
      ) should disappear; a new less polar spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).

    • The product usually precipitates as a white/off-white solid.

    • Filtration: Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Drying: Dry under high vacuum. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Yield Expectation: 85–95% (White solid).

Step 2: Deprotection (Ing-Manske Procedure)

Objective: Cleavage of the phthalimide group to release the primary amine.

Reagents & Stoichiometry
ComponentEquiv.Role
Phthalimide Intermediate 1.0Precursor
Hydrazine Hydrate (N₂H₄·H₂O) 3.0–5.0Nucleophile
Ethanol (EtOH) -Solvent (0.2 M)
Procedure
  • Setup: Suspend the Step 1 intermediate in Ethanol in a RBF.

  • Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at RT.

  • Reaction: Heat to Reflux (78°C) .

    • Observation: Within 30–60 minutes, the solution will clear, followed by the formation of a heavy white precipitate (phthalhydrazide byproduct).

    • Duration: Reflux for 2–3 hours.

  • Workup (Self-Validating Purification):

    • Filtration: Cool the mixture to RT. Filter off the white phthalhydrazide solid. Wash the filter cake with cold EtOH.

    • Concentration: Concentrate the filtrate to remove ethanol and excess hydrazine.

    • Acid-Base Extraction (Critical Step):

      • Dissolve the residue in DCM .

      • Extract with 1M HCl (2x). The amine moves to the aqueous layer (protonated); non-amine impurities stay in DCM.

      • Collect the aqueous layer and basify to pH >12 using 4M NaOH . The solution will turn cloudy as the free amine liberates.

      • Extract the cloudy aqueous layer with DCM (3x).

      • Dry combined organic layers over Na₂SO₄ and concentrate.

Yield Expectation: 80–90% (Clear to pale yellow oil).

Analytical Profile & Validation

Target Structure: 4-(4-Bromophenoxy)butan-1-amine Formula:


MW:  244.13  g/mol 
Expected ¹H NMR (400 MHz, CDCl₃)
  • 
     7.35 (d, 2H):  Aromatic protons ortho to Bromine (Deshielded).
    
  • 
     6.75 (d, 2H):  Aromatic protons ortho to Oxygen (Shielded).
    
  • 
     3.93 (t, 2H): 
    
    
    
    (Ether linkage).
  • 
     2.75 (t, 2H): 
    
    
    
    (Next to amine).
  • 
     1.80 (m, 2H):  Internal methylene.
    
  • 
     1.60 (m, 2H):  Internal methylene.
    
  • 
     1.2–1.5 (br s, 2H): 
    
    
    
    (Exchangeable).

Troubleshooting & Critical Process Parameters

IssueRoot CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Increase K₂CO₃ to 2.5 eq. Add catalytic KI.
Sticky Solid in Step 1 Residual DMF.Wash the solid precipitate thoroughly with water. Recrystallize from EtOH if necessary.
Incomplete Deprotection Insufficient hydrazine or low temp.Ensure vigorous reflux. Add more hydrazine (up to 5 eq) if reaction stalls.
Emulsion during Extraction Amphiphilic nature of amine.Use Brine to break emulsions. Do not shake vigorously; use gentle inversion.

Workflow Logic Diagram

Workflow Start Start: 4-Bromophenol Alkylation Etherification (K2CO3, DMF, 60C) Start->Alkylation Precipitation Precipitate in Water (Removes DMF/Salts) Alkylation->Precipitation Inter Intermediate Solid Precipitation->Inter Hydrazinolysis Hydrazinolysis (EtOH, Reflux) Inter->Hydrazinolysis Filter Filter Byproduct (Phthalhydrazide) Hydrazinolysis->Filter AcidBase Acid-Base Extraction (Purification) Filter->AcidBase Final Pure Amine Product AcidBase->Final

Figure 2: Logical operational workflow ensuring purity at each transition.

Safety & Handling

  • 4-Bromophenol: Corrosive and toxic. Handle in a fume hood.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Avoid contact with metals. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.

  • DMF: Hepatotoxic. Use double gloves and work in a well-ventilated hood.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • BenchChem Application Notes. "Application Notes and Protocols for Williamson Ether Synthesis."[4]

  • Gabriel Synthesis Reagents (N-(4-Bromobutyl)phthalimide)

    • Sigma-Aldrich Product Specification. "N-(4-Bromobutyl)phthalimide, 98%."[6]

  • Nitrile Reduction Risks (Alternative Route Context)

    • ChemGuide. "Reduction of Nitriles to Primary Amines."[7][8][9] (Highlighting the strength of LiAlH4 and risk to Ar-Br).

  • General Procedure for Phthalimide Alkylation

    • PrepChem. "Synthesis of N-(4-Bromobutyl)phthalimide."

Sources

Strategic Cross-Coupling of Bifunctional Linkers: 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

4-(4-Bromophenoxy)butan-1-amine represents a classic "AB-type" bifunctional monomer in organic synthesis. It contains an electrophilic aryl bromide (A) and a nucleophilic primary amine (B) connected by a flexible oxy-butyl tether.

For drug development professionals, this molecule is a high-value linker used to tether pharmacophores to solubilizing tails or other active moieties. However, its dual nature presents a fundamental paradox:

  • The Trap (Self-Coupling): Under standard Buchwald-Hartwig (B-H) conditions, the amine of one molecule will readily couple with the aryl bromide of another, leading to uncontrolled oligomerization or polymerization (poly(amino-ethers)).

  • The Solution (Orthogonality): Successful utilization requires strictly enforcing orthogonality . You cannot treat this as a standard substrate. You must temporarily mask one functionality to react the other.

This guide provides the definitive protocol for the most common high-value operation: Cross-coupling the Aryl Bromide terminus to an external amine while preserving the aliphatic amine for later use.

Strategic Pathways & Decision Logic

Before touching the glassware, select your workflow based on the target moiety.

G Start Starting Material: 4-(4-Bromophenoxy)butan-1-amine Decision Target Transformation? Start->Decision PathA Path A: Couple the Aryl Bromide (Target: Ar-N Bond) Decision->PathA Modify Ring PathB Path B: Couple the Aliphatic Amine (Target: Alkyl-N Bond) Decision->PathB Modify Tail PathC Path C: Polymerization (Target: Poly(amino-ether)) Decision->PathC Make Polymer ActionA MANDATORY: N-Protection (Boc/Cbz/Phth) PathA->ActionA Block Nucleophile ActionB Chemoselective Nucleophilic Attack (SnAr / Alkylation / Amidation) PathB->ActionB Preserve Electrophile ActionC Direct B-H Coupling (Intermolecular) PathC->ActionC Uncontrolled ResultA Successful Cross-Coupling ActionA->ResultA

Figure 1: Decision matrix for handling AB-type bifunctional linkers. Path A is the focus of this protocol.

Protocol A: Cross-Coupling the Aryl Bromide (The "Linker" Strategy)

This workflow describes the synthesis of a secondary or tertiary amine derivative by coupling the aryl bromide end to an external amine. To do this, we must first "switch off" the internal amine using a Boc group.

Phase 1: In-Situ Protection (The "Safety Lock")

Note: If you purchased the N-Boc protected version (CAS: 1463336-69-3), skip to Phase 2.

Reagents:

  • Substrate: 4-(4-Bromophenoxy)butan-1-amine HCl salt (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step:

  • Suspend the amine hydrochloride salt in DCM (0.2 M) at 0 °C.

  • Add Et₃N dropwise. The suspension should clear as the free base is liberated.

  • Add Boc₂O (dissolved in minimal DCM) dropwise over 10 minutes.

  • Warm to room temperature and stir for 2 hours. Monitor by TLC (ninhydrin stain will fade; UV active spot shifts).

  • Workup: Wash with 1M HCl (to remove unreacted amine/Et₃N), then saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

  • Yield Check: You now have tert-butyl (4-(4-bromophenoxy)butyl)carbamate . This is your actual B-H substrate.

Phase 2: The Buchwald-Hartwig Coupling

Objective: Couple the protected aryl bromide with an external amine (R-NH₂).

Reagent Table:

ComponentReagent SelectionRoleStoichiometry
Electrophile N-Boc-4-(4-bromophenoxy)butylamineSubstrate1.0 equiv
Nucleophile External Amine (R-NH₂)Partner1.2 – 1.5 equiv
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Palladium Source1 – 2 mol%
Ligand RuPhos (for 2° amines) or BrettPhos (for 1° amines)Stereoelectronic Control2 – 4 mol% (2:1 L:Pd)
Base NaOtBu (Standard) or Cs₂CO₃ (Mild)Deprotonation1.5 – 2.0 equiv
Solvent 1,4-Dioxane or Toluene Medium0.1 – 0.2 M

Detailed Procedure:

  • Inert Atmosphere Setup:

    • This reaction is O₂ sensitive. Use a glovebox or rigorous Schlenk technique.

    • Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Pre-Complexation (Recommended for High Consistency):

    • Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the Ligand (e.g., RuPhos, 9.3 mg, 0.02 mmol) to the vial.

    • Add solvent (1 mL) and stir at room temperature for 1-2 minutes until the solution turns a rich orange/red (indicating active L-Pd(0) species formation).

    • Expert Insight: Pre-forming the catalyst prevents the "induction period" and reduces hydrodebromination side reactions.

  • Substrate Addition:

    • Add the N-Boc-protected aryl bromide (1.0 mmol) and the External Amine (1.2 mmol).

    • Add the Base (NaOtBu, 1.5 mmol). Note: If using Cs₂CO₃, ensure it is finely ground and anhydrous.

  • Reaction:

    • Seal the vessel under Argon/Nitrogen.

    • Heat to 80–100 °C . The specific temperature depends on the steric bulk of the external amine (higher bulk = higher temp).

    • Stir vigorously. The base is insoluble; mass transfer is critical.

    • Time: Typically 4–16 hours. Monitor by LCMS. Look for the disappearance of the Ar-Br peak (M+H of Boc-protected SM).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a small pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate the filtrate.

    • Purification: Flash chromatography (Hexanes/EtOAc). The product is the N-Boc protected coupled amine .

Phase 3: Deprotection (Restoring the Linker)

To generate the final drug-linker construct with a free primary amine:

  • Dissolve the coupled product in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir at RT for 1 hour.

  • Concentrate.[2][3][4][5][6][7][8] Caution: The product will be a salt. Neutralize with basic resin or NaHCO₃ wash if the free base is required.

Troubleshooting & Expert Insights

Why did my reaction fail? (Root Cause Analysis)
ObservationProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to a precatalyst like RuPhos Pd G3 or BrettPhos Pd G3 which are air-stable solids.
Hydrodebromination (Ar-Br becomes Ar-H) Reaction too hot or "starved" of amine.Reduce temp to 80°C. Ensure the external amine is dry and added in excess. Use a bulkier ligand (tBuBrettPhos).
Polymerization / Oligomers CRITICAL FAILURE: Incomplete Boc protection.You likely had trace free amine in your starting material. Re-purify the N-Boc precursor before coupling.
Low Yield with Primary Amines Bis-arylation (Amine reacts twice).Use BrettPhos (highly selective for mono-arylation). Use a larger excess of the amine (1.5–2.0 equiv).
Mechanistic Visualization: The Catalytic Cycle

The choice of ligand dictates the success of the Oxidative Addition (OA) into the electron-rich Ar-Br bond (the alkoxy group makes the ring electron-rich, slowing OA slightly compared to electron-poor rings).

RxnCycle L_Pd L-Pd(0) (Active Species) OA Oxidative Addition (Ar-Pd-Br) L_Pd->OA + Ar-Br Coord Amine Coordination (Ar-Pd-N) OA->Coord + R-NH2 / Base RE Reductive Elimination (Product Release) Coord->RE C-N Bond Formed RE->L_Pd Regenerate

Figure 2: The simplified catalytic cycle. The electron-donating alkoxy group on the substrate makes the Oxidative Addition step slower, requiring electron-rich, bulky phosphine ligands like RuPhos.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Source:

    • Context: Definitive guide on selecting RuPhos vs. BrettPhos for specific amine classes.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

    • Source:

    • Context: Comprehensive review covering substrate scope, including ether-substituted aryl halides.
  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

    • Source:

    • Context: Describes the G3 precatalysts recommended in the troubleshooting section.

Sources

Application Note: Utilizing 4-(4-Bromophenoxy)butan-1-amine as a Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of PROteolysis TArgeting Chimeras (PROTACs) relies heavily on the physicochemical and structural properties of the linker connecting the E3 ubiquitin ligase ligand and the Protein of Interest (POI) ligand [1]. The linker is not merely a passive spacer; it actively governs ternary complex formation, conformational dynamics, and the overall pharmacokinetic profile of the degrader [2].

4-(4-Bromophenoxy)butan-1-amine (CAS: 1156914-56-5) has emerged as a highly versatile, semi-rigid heterobifunctional linker precursor. It strategically combines three critical structural elements:

  • A flexible alkyl chain (butyl): Provides the necessary degrees of conformational freedom to navigate the solvent-exposed channel between the POI and the E3 ligase.

  • An aryl ether moiety: Introduces structural rigidity, which reduces the entropic penalty upon ternary complex formation. Furthermore, the aromatic ring can engage in favorable π-π stacking interactions with surface residues on the target proteins.

  • Orthogonal reactive handles: A primary aliphatic amine for standard amide coupling, and an aryl bromide for palladium-catalyzed or photo-induced cross-coupling reactions [3].

Physicochemical Profiling & Linker Design

When incorporating 4-(4-Bromophenoxy)butan-1-amine into a PROTAC, it is crucial to understand its baseline physicochemical contributions. A common challenge in PROTAC development is exceeding the "Rule of 5" parameters, leading to poor cellular permeability. This linker provides a low Topological Polar Surface Area (TPSA), which helps offset the typically high polarity of the warhead and E3 ligand.

Table 1: Physicochemical Properties of 4-(4-Bromophenoxy)butan-1-amine

PropertyValueImpact on PROTAC Design
Molecular Formula C₁₀H₁₄BrNO-
Molecular Weight 244.13 g/mol Adds minimal mass compared to long PEG chains, keeping total MW lower.
Estimated LogP ~2.5Enhances lipophilicity, improving passive membrane permeability.
TPSA 35.2 ŲLow polar surface area prevents excessive hydration, aiding cell entry.
Rotatable Bonds 5Balances flexibility (alkyl chain) with rigidity (aryl ring).
H-Bond Donors/Acceptors 1 / 2Minimal H-bonding limits desolvation energy penalties during binding.

Mechanistic Insights: Orthogonal Synthesis Strategy

The bifunctional nature of this linker necessitates a strategic order of operations to prevent side reactions. The primary amine is highly nucleophilic, while the aryl bromide is an electrophile strictly activated under transition-metal catalysis.

Causality of Reaction Sequence: Attempting cross-coupling (e.g., Suzuki or Buchwald-Hartwig) before amide coupling is highly discouraged. A free primary amine can coordinate with the Palladium catalyst, poisoning it, or undergo competitive intramolecular/intermolecular Buchwald-Hartwig amination, leading to oligomerization.

Therefore, the self-validating, optimal sequence is:

  • Amide bond formation at the aliphatic amine using a carboxylic acid-bearing POI ligand. The aryl bromide is completely inert under standard peptide coupling conditions (HATU/DIPEA).

  • Palladium-catalyzed cross-coupling at the aryl bromide to attach the E3 ligase ligand (e.g., via a boronic acid derivative).

Mechanistic Note on Oxidative Addition: The phenoxy oxygen is electron-donating via resonance, rendering the aryl ring electron-rich. Electron-rich aryl bromides undergo oxidative addition to Pd(0) more slowly than electron-deficient ones. To counteract this, electron-rich, sterically bulky phosphine ligands (e.g., XPhos, dppf) must be utilized to accelerate the oxidative addition and facilitate reductive elimination.

SynthesisWorkflow Linker 4-(4-Bromophenoxy) butan-1-amine (Bifunctional Precursor) INT Intermediate (Aryl Bromide-POI) Linker->INT Step 1: Amide Coupling (HATU, DIPEA, DMF) POI POI Ligand (Carboxylic Acid) POI->INT Activation E3 E3 Ligase Ligand (Boronic Acid/Ester) PROTAC Final PROTAC Molecule E3->PROTAC Transmetalation INT->PROTAC Step 2: Suzuki Coupling (Pd(dppf)Cl2, Base, Heat)

Figure 1: Orthogonal synthesis workflow utilizing 4-(4-Bromophenoxy)butan-1-amine, ensuring functional group compatibility.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each step is verified before proceeding, preventing the loss of high-value E3/POI ligands [4].

Protocol 1: Amide Coupling (Attachment to POI Ligand)

Objective: Chemoselective acylation of the primary amine without affecting the aryl bromide.

Reagents:

  • POI Ligand with a free carboxylic acid (1.0 equiv)

  • 4-(4-Bromophenoxy)butan-1-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the POI-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to ensure complete formation of the active O7-azabenzotriazole ester.

  • Linker Addition: Add 4-(4-Bromophenoxy)butan-1-amine (1.1 equiv) dropwise.

  • Reaction Monitoring (Self-Validation Step): Stir at room temperature for 2 hours. Sample 5 µL of the reaction mixture, dilute in 100 µL Methanol, and analyze via LC-MS.

    • Validation Criteria: Look for the product mass [M+H]⁺. Critical: The mass spectrum must display a distinct 1:1 isotopic doublet separated by 2 Da (representing ⁷⁹Br and ⁸¹Br). If this pattern is absent, the bromine handle has been compromised.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient) to yield the Aryl Bromide-POI intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Attachment to E3 Ligase Ligand)

Objective: C-C bond formation between the electron-rich aryl bromide intermediate and a boronic acid/ester-functionalized E3 Ligase Ligand.

Reagents:

  • Aryl Bromide-POI Intermediate (1.0 equiv)

  • E3 Ligase Ligand-Boronic Acid/Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine the Aryl Bromide-POI intermediate (1.0 equiv), E3 Ligase Ligand-Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Crucial for Causality): Add the 1,4-Dioxane/Water mixture. Sparge the solution with Argon for at least 15 minutes. Reasoning: Oxygen readily oxidizes the Pd(0) active species, leading to homocoupling of the boronic acid and reaction stalling.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv) under a positive flow of Argon. Seal the vessel.

  • Heating: Heat the reaction mixture to 90°C for 4–6 hours.

  • Reaction Monitoring (Self-Validation Step): Analyze via LC-MS.

    • Validation Criteria: The 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) of the starting material must disappear. A new single peak corresponding to the[M+H]⁺ of the final PROTAC should emerge.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to isolate the pure PROTAC.

TernaryComplex PROTAC PROTAC Molecule (Semi-rigid Linker) TC Ternary Complex (POI - PROTAC - E3) PROTAC->TC Binds POI Target Protein (POI) POI->TC Recruited E3 E3 Ubiquitin Ligase E3->TC Recruited UB Polyubiquitination TC->UB E2 Ligase Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome

Figure 2: Mechanism of action following successful PROTAC synthesis. The semi-rigid linker optimally positions the POI and E3 ligase to facilitate ubiquitin transfer.

Troubleshooting & Optimization

Synthesizing PROTACs with semi-rigid aryl-alkyl linkers can present unique challenges. Table 2 outlines common issues and mechanistically grounded solutions [5].

Table 2: Troubleshooting Guide for Linker Conjugation

Observed IssueMechanistic CauseRecommended Solution
Low Amide Coupling Yield Steric hindrance at the POI carboxylic acid or rapid hydrolysis of the active ester.Switch from HATU to COMU or use a highly reactive acid chloride intermediate. Ensure anhydrous conditions.
Loss of Bromine Isotope Pattern in Step 1 Unintended debromination or nucleophilic aromatic substitution (S_NAr).Avoid prolonged heating or excessive use of strong bases. Stick to DIPEA at room temperature.
Stalled Suzuki Coupling (Incomplete Conversion) Electron-rich nature of the phenoxy ring slows down oxidative addition to Pd.Switch to a more electron-rich, bulky ligand system (e.g., Pd₂(dba)₃ with XPhos or RuPhos). Increase reaction temperature to 100°C.
Formation of Boronic Acid Homodimer Presence of trace oxygen in the solvent promotes oxidative homocoupling of the E3 ligand.Implement strict freeze-pump-thaw degassing (3 cycles) instead of simple sparging.
Poor Solubility of Intermediate The Aryl Bromide-POI intermediate is highly hydrophobic.Use a co-solvent system for the cross-coupling step (e.g., DMF/Water or DMSO/Water) to maintain homogeneity.

References

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • One-Pot Synthesis of Cereblon Proteolysis Targeting Chimeras via Photoinduced C(sp2)–C(sp3) Cross-Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis. Journal of Medicinal Chemistry. Available at:[Link]

  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Available at:[Link]

Application Note: Reductive Amination of 4-(4-Bromophenoxy)butan-1-amine

[1]

Executive Summary & Strategic Context

The reductive amination of 4-(4-Bromophenoxy)butan-1-amine presents a specific chemoselectivity challenge: installing a secondary amine linkage while preserving the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of hydrodebromination.[1] Consequently, hydride-based reductive amination is the requisite methodology.[1] This guide details a robust, scalable protocol using Sodium Triacetoxyborohydride (STAB) , which offers superior chemoselectivity and functional group tolerance compared to Sodium Cyanoborohydride (toxic, pH-sensitive) or Sodium Borohydride (non-selective).

Key Chemical Constraints
  • Aryl Bromide Stability: Must avoid reducing metals (Li, Na) and heterogeneous hydrogenation catalysts.

  • Primary Amine Reactivity: Susceptible to over-alkylation (formation of tertiary amines). Stoichiometry control is critical.

  • Ether Linkage: The phenoxy-ether moiety contributes to lipophilicity; solvent selection must balance the polarity of the amine salt with the solubility of the lipophilic tail.

Mechanistic Insight & Reaction Design

The reaction proceeds via a stepwise condensation-reduction sequence.[1] Unlike direct alkylation with alkyl halides, which suffers from statistical poly-alkylation, reductive amination passes through a discrete imine (Schiff base) intermediate.

Reaction Pathway[2][3][4][5][6]
  • Hemiaminal Formation: Nucleophilic attack of the primary amine on the carbonyl.

  • Imine Dehydration: Loss of water to form the iminium ion.

  • Irreversible Reduction: Selective hydride transfer to the C=N bond.

Critical Decision Point: The choice of reducing agent determines whether the imine must be pre-formed.[2]

  • STAB (Recommended): Sterically bulky and electron-deficient.[1] It reduces the protonated imine (iminium ion) much faster than the aldehyde, allowing for a one-pot procedure .[3]

  • NaBH₄: Reduces aldehydes faster than imines; requires two-step (pre-formation) protocol.[1]

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway, highlighting the preservation of the aryl bromide.

ReductiveAminationStart4-(4-Bromophenoxy)butan-1-amine+ Aldehyde (R-CHO)HemiaminalHemiaminalIntermediateStart->HemiaminalNucleophilic AttackImineImine (Schiff Base)(Equilibrium)Hemiaminal->Imine-H2O (Dehydration)IminiumProtonated Iminium Ion(Activated Species)Imine->Iminium+H+ (Acid Catalysis)SideProductDebrominated Byproduct(AVOID: via H2/Pd)Imine->SideProductCatalytic Hydrogenation(Risk Factor)TransitionHydride Transfer(Rate Limiting)Iminium->TransitionSTAB (H- donor)ProductSecondary Amine Product(Ar-Br Intact)Transition->ProductIrreversible Reduction

Caption: Chemoselective pathway using STAB favors iminium reduction while avoiding aryl bromide cleavage common in catalytic hydrogenation.

Experimental Protocol: The "STAB" Method

This protocol is optimized for 1.0 mmol scale but is linearly scalable to 50 mmol.[1]

Materials & Reagents
ReagentEquiv.[1][2][4][5][6]RoleNotes
Amine Substrate 1.0Nucleophile4-(4-Bromophenoxy)butan-1-amine
Aldehyde 1.0 - 1.1ElectrophileSlight excess ensures conversion
STAB 1.4 - 1.5ReductantSodium Triacetoxyborohydride
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation
DCE or DCM SolventMediumAnhydrous preferred
Step-by-Step Procedure

1. Preparation of Reaction Mixture

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-Bromophenoxy)butan-1-amine (1.0 equiv) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Concentration: 0.1 M].

  • Note: DCE is preferred for less reactive aldehydes as it allows for slightly higher reaction temperatures, but DCM is sufficient for most aliphatic/aromatic aldehydes.

2. Imine Formation (The "Pre-Stir") [2]

  • Add the Aldehyde (1.05 equiv) to the amine solution.

  • Add Acetic Acid (1.0 equiv).

  • Crucial Step: Stir at room temperature for 30–60 minutes before adding the reducing agent.

  • Why? Although STAB allows one-pot reactions, a short pre-stir establishes the imine equilibrium, minimizing the direct reduction of the aldehyde to its corresponding alcohol.

3. Reduction

  • Cool the mixture to 0°C (ice bath). While not strictly necessary for all substrates, this controls the exotherm and improves selectivity.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours.[1]

  • Monitoring: Check by TLC or LC-MS.[1] Look for the disappearance of the imine (often visible under UV) and the appearance of the product mass (M+H).

4. Quench & Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (approx. 5 mL per mmol). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel.[1] Extract the aqueous layer with DCM (3 x).

  • Wash: Combine organic layers and wash with brine.[1]

  • Dry:[6] Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

5. Purification

  • Flash Chromatography: The secondary amine product is often polar. Use a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH or Et₃N additive to prevent streaking on silica.

  • Alternative (SCX): For parallel synthesis, load the crude mixture onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (elutes non-basic impurities), then elute product with 2M NH₃ in MeOH.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or poor imine formation.[1](1) Increase AcOH to 2-3 equiv. (2) Add 4Å Molecular Sieves to drive dehydration. (3) Switch solvent to THF if solubility is poor.
Aldehyde Reduction (Alcohol formation) STAB reducing aldehyde before imine forms.[2]Increase the "Pre-Stir" time to 2 hours. Ensure anhydrous solvent is used to prevent hydrolysis of the imine.
Dialkylation (Tertiary Amine) Primary amine is too nucleophilic; Product competes for aldehyde.(1) Use a slight excess of the Amine (1.2 equiv) instead of the aldehyde.[2] (2) Dilute the reaction (0.05 M).
Sticky Emulsion during Workup Boron salts complexing with amine.[1]Wash the organic layer with 1M NaOH (if product is stable to base) or Rochelle's Salt solution to break boron complexes.

Advanced Protocol: Titanium-Mediated Method

Use this when the standard STAB protocol fails, particularly for sterically hindered ketones or electron-deficient anilines.[1]

  • Combine Amine (1.0 equiv) and Carbonyl (1.1 equiv) in neat Titanium(IV) Isopropoxide (Ti(OiPr)₄) (2.0 equiv).

  • Stir at ambient temperature for 1 hour (or 60°C for ketones). The mixture will become viscous.

  • Dilute with Ethanol (absolute).[1]

  • Add Sodium Borohydride (NaBH₄) (1.5 equiv) carefully (gas evolution).

  • Quench with water (forms a white TiO₂ precipitate). Filter through Celite before extraction.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][5][6][9] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[9] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][8][5][6][9][10] Encyclopedia of Reagents for Organic Synthesis. [Link]

High-Fidelity Suzuki-Miyaura Cross-Coupling of 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary

The substrate 4-(4-Bromophenoxy)butan-1-amine represents a critical "linker" scaffold in medicinal chemistry, frequently employed to tether pharmacophores in PROTACs, GPCR ligands, and kinase inhibitors. Its dual functionality—an aryl bromide electrophile and a primary alkyl amine—presents a classic chemoselectivity challenge in transition-metal catalysis.

While the aryl bromide is primed for oxidative addition, the free primary amine (


) poses a risk of catalyst poisoning via competitive coordination to the Palladium (Pd) center, potentially arresting the catalytic cycle or inducing hydrodehalogenation.

This guide presents two validated pathways:

  • Path A (The "Gold Standard"): A robust, three-step protection/deprotection sequence ensuring maximum yield and purity.

  • Path B (The "Direct Method"): An advanced, atom-economical protocol utilizing sterically demanding Buchwald ligands to permit coupling in the presence of the free amine.

Strategic Analysis & Chemoselectivity

Successful coupling relies on mitigating the Lewis basicity of the primary amine.

The Challenge: Amine Coordination

In a standard catalytic cycle, the Pd(0) species requires open coordination sites for the oxidative addition of the aryl bromide. A free alkyl amine can bind tightly to the Pd(II) intermediate, forming a stable "dead" complex (Pd-Amine) that resists transmetallation with the boronic acid.

The Solutions
  • Steric Bulk (Path B): Using bulky biaryl phosphine ligands (e.g., XPhos, SPhos) creates a "protective shell" around the Pd center, physically preventing the linear alkyl amine from coordinating while allowing the planar aryl bromide to react.

  • Electronic Deactivation (Path A): Converting the amine to a carbamate (Boc) removes its ability to donate a lone pair to the metal center.

Workflow Visualization

The following diagram outlines the decision logic and chemical pathways.

G Start Substrate: 4-(4-Bromophenoxy)butan-1-amine Decision Decision Point: Scale & Purity Requirements Start->Decision PathA_Step1 Step 1: Boc Protection (Boc2O, DCM) Decision->PathA_Step1 High Purity/Scale-up PathB_Step1 Direct Coupling (XPhos Pd G2, K3PO4) Decision->PathB_Step1 Discovery/HTS PathA_Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) PathA_Step1->PathA_Step2 Protected Intermediate PathA_Step3 Step 3: Acidic Deprotection (TFA or HCl) PathA_Step2->PathA_Step3 Coupled Carbamate ProductA Target Biaryl Amine (High Purity) PathA_Step3->ProductA ProductB Target Biaryl Amine (Rapid Access) PathB_Step1->ProductB

Figure 1: Strategic workflow comparing the robust Protection Route (Path A) vs. the Direct Catalytic Route (Path B).

Protocol A: The "Gold Standard" (Protection Strategy)

Recommended for: Scale-up (>1g), GMP synthesis, or when coupling partners are expensive.

Phase 1: In-Situ Boc Protection

Rationale: Protecting the amine as a tert-butyl carbamate renders it chemically inert to the Pd catalyst and prevents side reactions.

  • Dissolution: Dissolve 4-(4-Bromophenoxy)butan-1-amine (1.0 equiv) in DCM (5 mL/mmol).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Cool to 0°C.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in minimal DCM.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup: Wash with 1M HCl (to remove excess amine/TEA), then Brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Obtain tert-butyl (4-(4-bromophenoxy)butyl)carbamate as a white/off-white solid.

Phase 2: Suzuki Cross-Coupling

Rationale: With the amine protected, standard, robust catalytic systems can be used.

Reagents:

  • Substrate: Boc-protected aryl bromide (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

    • Why: Ferrocenyl ligands are air-stable and highly active for aryl bromides.

  • Base: K₂CO₂ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the Boc-protected substrate, Boronic acid, Base, and Catalyst.

  • Degassing: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Heating: Heat to 80–90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer and concentrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: Deprotection
  • Dissolve the coupled product in DCM (10 mL/mmol).

  • Add Trifluoroacetic Acid (TFA) (2 mL/mmol) or 4M HCl in Dioxane .

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin if the free base is required.

Protocol B: The "Direct Method" (Advanced Catalysis)

Recommended for: High-Throughput Screening (HTS), library synthesis, or when step-count reduction is critical.

Rationale: This method utilizes Buchwald Precatalysts (specifically XPhos or SPhos generations). These bulky, electron-rich ligands facilitate oxidative addition and, crucially, prevent the primary amine substrate from displacing the phosphine ligand on the Palladium.

Experimental Parameters
ParameterSpecificationNotes
Catalyst XPhos Pd G2 (2–5 mol%)Alternative: Pd(OAc)₂ (2%) + SPhos (4%)
Base K₃PO₄ (3.0 equiv)Mild base, compatible with sensitive groups
Solvent n-Butanol or Toluene/H₂O (10:1) Protic solvents (BuOH) often accelerate coupling
Temperature 80°C Do not exceed 100°C to avoid amine oxidation
Atmosphere Inert (Argon/Nitrogen)Strict O₂ exclusion is required for active catalyst lifetime
Step-by-Step Procedure
  • Charge: In a reaction tube, add 4-(4-Bromophenoxy)butan-1-amine (1.0 equiv), Boronic Acid (1.3 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.03 equiv).

  • Inert: Cap and purge with Argon (3 cycles of vacuum/backfill).

  • Solvent: Add degassed n-Butanol (or Toluene/Water mix) via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 2–6 hours.

    • Monitoring: LC-MS is preferred over TLC due to the polarity of the amine. Look for the [M+H]+ of the biaryl product.

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite to remove Pd black and salts.

    • Wash the pad with MeOH or DCM.

    • Concentrate filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or SCX (Strong Cation Exchange) cartridges to capture the amine product and wash away non-basic impurities (boronic acids/dimers).

Mechanistic Insight: The "Protective Shell"

The success of Protocol B relies on the specific architecture of the ligand.

Mechanism cluster_legend Ligand Effect (XPhos) Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + Ar-Br AmineInterference Amine Poisoning (DEAD END) [L-Pd-NH2-R] OxAdd->AmineInterference + R-NH2 (If Ligand is Small) TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Desc Bulky biaryl ligands (L) block the 'Amine Poisoning' path.

Figure 2: Catalytic cycle highlighting the risk of amine poisoning and how bulky ligands maintain the active cycle.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol A (Boc protection). Ensure rigorous degassing (O₂ kills active Pd).
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Bpin) or add excess boronic acid (1.5–2.0 equiv). Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxygen PresenceCheck inert lines. Ensure solvent is thoroughly degassed (sparge with Ar for 15 min).
Product Stuck on Base Line High PolarityThe amine product is polar. Use DCM/MeOH/NH₃ (90:10:1) for TLC/Column or use Reverse Phase C18.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • ChemScene. (n.d.). 4-(4-Bromophenoxy)butan-1-amine (Product Page). Retrieved from

Sources

Amide Bond Formation using 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols [1][2]

Abstract

This guide details the optimized protocols for synthesizing amides using 4-(4-Bromophenoxy)butan-1-amine (CAS: 1156914-56-5), a versatile building block frequently employed in the synthesis of PROTAC® linkers and fragment-based drug discovery.[1] The presence of the para-bromophenoxy moiety provides a lipophilic anchor and a handle for downstream diversification (e.g., Suzuki-Miyaura coupling), but also introduces specific solubility and purification considerations.[1] This document outlines three distinct methodologies—Standard HATU Coupling, Scalable T3P Coupling, and Acid Chloride Activation—tailored to varying substrate complexities and scales.[1]

Reagent Profile & Handling

ParameterSpecification
Chemical Name 4-(4-Bromophenoxy)butan-1-amine
CAS Number 1156914-56-5
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
Appearance Off-white to pale yellow solid (or viscous oil)
Solubility Soluble in DMF, DMSO, DCM, MeOH; Low solubility in water.[1]
Storage 2–8°C, under inert atmosphere (Hygroscopic as HCl salt).
Strategic Utility

This amine is a "bifunctional" linker.[2] The primary amine forms the amide bond, while the aryl bromide serves as a latent functional group.

  • PROTAC Linkers: The 4-carbon chain provides a defined spatial separation (~6–8 Å) between the E3 ligase ligand and the target protein ligand.

  • Fragment Optimization: The bromophenoxy group can be used to probe hydrophobic pockets or be replaced later via cross-coupling.[2]

Experimental Decision Matrix

Select the appropriate protocol based on your carboxylic acid partner and scale.[2]

DecisionMatrix Start Start: Choose Acid Partner IsAcidSensitive Is the Acid Base-Sensitive? Start->IsAcidSensitive IsSteric Is the Acid Sterically Hindered? IsAcidSensitive->IsSteric No MethodB Method B: T3P/Pyridine (Scalable, Green) IsAcidSensitive->MethodB Yes (Avoid Epimerization) Scale Scale of Reaction IsSteric->Scale No MethodC Method C: Acid Chloride (For Unreactive Acids) IsSteric->MethodC Yes (Tertiary carbons) MethodA Method A: HATU/DIEA (High Success Rate) Scale->MethodA Discovery (<100 mg) Scale->MethodB Scale-up (>1 g)

Figure 1: Decision matrix for selecting the optimal amide coupling strategy.

Detailed Protocols

Method A: Standard Discovery Coupling (HATU)

Best for: Small-scale synthesis (10–100 mg), valuable acids, and high-throughput parallel synthesis.[1] Mechanism: HATU generates a highly reactive O-At active ester, driving the reaction to completion even with moderate steric hindrance.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-(4-Bromophenoxy)butan-1-amine (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.[1]

  • Coupling: Add 4-(4-Bromophenoxy)butan-1-amine (1.1 equiv) dissolved in a minimum amount of DMF.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% LiCl (aq) or Water (to remove DMF).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • 0.5 M HCl (optional, to remove unreacted amine if product is not acid-sensitive).[1]

      • Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).[2]

Method B: Scalable & Green Coupling (T3P)

Best for: Scale-up (>1 g), avoiding racemization, and simplified workup (water-soluble byproducts).[1] Reagent: T3P (Propylphosphonic anhydride) is supplied as a 50% solution in EtOAc or DMF.[2]

Protocol:

  • Setup: Dissolve the Carboxylic Acid (1.0 equiv) and 4-(4-Bromophenoxy)butan-1-amine (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine or TEA (3.0–4.0 equiv).[2] Cool to 0°C if the acid is chiral/sensitive.

  • Coupling: Dropwise add T3P solution (1.5 equiv, 50% w/w).

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Self-Validating Workup:

    • Add water directly to the reaction mixture.

    • Separate phases.[2] The T3P byproducts are water-soluble.[1][2]

    • Wash organic layer with 0.5 M HCl, then NaHCO₃, then Brine.[1]

    • Concentrate to yield crude product (often high purity without chromatography).

Method C: The "Brute Force" Method (Acid Chloride)

Best for: Extremely hindered acids or when coupling reagents fail.[2]

Protocol:

  • Activation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Add a solution of 4-(4-Bromophenoxy)butan-1-amine (1.1 equiv) and TEA (2.0 equiv) in DCM at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

Quality Control & Troubleshooting

Analytical Signature (LCMS)

The Bromine Isotope Pattern is the primary confirmation tool.[2]

  • Observation: Look for a 1:1 doublet separated by 2 mass units (

    
     and 
    
    
    
    ) in the mass spectrum.
  • Example: If your expected Mass is 450, you must see peaks at 450 and 452 of equal intensity.[1] Absence of this pattern indicates loss of the bromine (unlikely in amide coupling) or incorrect starting material.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Amine HCl salt not neutralized.Ensure at least 3.0 equiv of DIPEA is used if starting with the amine hydrochloride salt.
Dimerization Unlikely, but possible if Pd contamination is present.[1]Ensure all glassware and stir bars are free of Palladium traces to prevent Buchwald-Hartwig coupling of the amine with the aryl bromide.[1]
Incomplete Reaction Steric hindrance.[2]Switch to Method C (Acid Chloride) or heat Method A to 50°C (if acid is stable).
Emulsion during Workup Lipophilic nature of the linker.[2]Use 10% LiCl instead of water for the first wash; add a small amount of MeOH to break emulsions.

Workflow Visualization

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Validation Acid Carboxylic Acid ActiveEster Activated Ester Acid->ActiveEster Reagent HATU/T3P + Base Reagent->ActiveEster Coupling Nucleophilic Attack ActiveEster->Coupling Amine 4-(4-Bromophenoxy) butan-1-amine Amine->Coupling Product Crude Amide Coupling->Product QC LCMS Check (Br Isotope Pattern) Product->QC

Figure 2: Sequential workflow for the amide coupling process.

References

  • Common Organic Chemistry. "Amide Bond Formation using HATU." Common Organic Chemistry Protocols. [Link]

  • Dunetz, J. R., et al. "T3P: A Green and Scalable Reagent for Amide Bond Formation."[2] Organic Process Research & Development, 2016.[2] [Link]

Sources

Synthesis of 4-(4-Bromophenoxy)butan-1-amine Hydrochloride: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-bromophenoxy)butan-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. The described multi-step synthesis is designed for robustness and scalability, beginning with the formation of a phenoxy-ether linkage via a Williamson ether synthesis, followed by the introduction of the primary amine using a Gabriel synthesis, and culminating in the formation of the hydrochloride salt. This guide offers in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and critical safety information to ensure procedural success and laboratory safety.

Introduction

4-(4-Bromophenoxy)butan-1-amine hydrochloride serves as a valuable building block in medicinal chemistry, contributing to the synthesis of a wide range of biologically active molecules. The structural motif, featuring a bromophenoxy group linked to a butylamine chain, is present in numerous compounds investigated for their therapeutic potential.

This guide presents a reliable and well-characterized synthetic route, divided into three main stages:

  • Stage 1: Williamson Ether Synthesis. This classical method is employed to form the ether linkage between 4-bromophenol and a four-carbon electrophile.[1][2][3]

  • Stage 2: Gabriel Synthesis. To introduce the primary amine functionality while avoiding common side reactions like over-alkylation, the Gabriel synthesis offers a controlled and efficient approach.[4][5][6][7][8]

  • Stage 3: Amine Protection, Deprotection, and Salt Formation. The primary amine is temporarily protected to facilitate purification, followed by deprotection and conversion to its hydrochloride salt for improved stability and handling.[9][10][11][12][13][14][15][16][17][18]

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only the procedural steps but also the scientific rationale behind them.

Reaction Scheme & Logic

The overall synthetic pathway is illustrated below. Each stage is designed to produce the desired intermediate in high yield and purity, setting the foundation for the subsequent step.

Synthesis_Pathway cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Gabriel Synthesis cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Boc Protection & Salt Formation A 4-Bromophenol C 1-Bromo-4-(4-bromophenoxy)butane A->C KOH, TBAI B 1,4-Dibromobutane B->C E N-(4-(4-Bromophenoxy)butyl)phthalimide C->E DMF D Potassium Phthalimide D->E G 4-(4-Bromophenoxy)butan-1-amine E->G F Hydrazine Hydrate F->G I tert-Butyl (4-(4-bromophenoxy)butyl)carbamate G->I H Di-tert-butyl dicarbonate (Boc)₂O H->I J 4-(4-Bromophenoxy)butan-1-amine Hydrochloride I->J HCl in Dioxane

Caption: Overall synthetic workflow for 4-(4-bromophenoxy)butan-1-amine hydrochloride.

Materials and Instrumentation

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventSupplierPurityNotes
4-BromophenolSigma-Aldrich≥99%Irritant.[19][20][21]
1,4-DibromobutaneAcros Organics99%Toxic and irritant.[22][23][24][25]
Potassium Hydroxide (KOH)Fisher Scientific≥85%Corrosive.
Tetrabutylammonium Iodide (TBAI)TCI>98%Phase-transfer catalyst.
Potassium PhthalimideAlfa Aesar99%Irritant.[26][27][28][29]
Dimethylformamide (DMF)EMD MilliporeAnhydrous, ≥99.8%Use under inert atmosphere.
Hydrazine HydrateSigma-Aldrich55% solutionToxic, corrosive, and suspected carcinogen.[30][31][32][33][34]
Di-tert-butyl dicarbonate ((Boc)₂O)Oakwood Chemical99%Flammable and irritant.[35][36][37][38]
Dichloromethane (DCM)J.T. BakerACS Grade
Ethyl Acetate (EtOAc)VWRACS Grade
HexanesVWRACS Grade
Hydrochloric Acid (HCl) in DioxaneSigma-Aldrich4.0 M solutionCorrosive.
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificGranular
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Rotary evaporator

  • High-vacuum pump

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker 400 MHz)

  • Mass Spectrometer (MS) with Electrospray Ionization (ESI)

  • Melting point apparatus

Experimental Protocols

Stage 1: Synthesis of 1-Bromo-4-(4-bromophenoxy)butane

This stage employs a Williamson ether synthesis, where the phenoxide generated from 4-bromophenol acts as a nucleophile, displacing a bromide from 1,4-dibromobutane.[2][3] The use of a phase-transfer catalyst (TBAI) is crucial for facilitating the reaction between the aqueous and organic phases.

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (10.0 g, 57.8 mmol), potassium hydroxide (3.57 g, 63.6 mmol), and tetrabutylammonium iodide (2.13 g, 5.78 mmol) in 100 mL of water.

  • Stir the mixture at room temperature for 30 minutes until the 4-bromophenol has completely dissolved, forming the potassium 4-bromophenoxide salt.

  • Add 1,4-dibromobutane (49.9 g, 231 mmol, 4 equivalents) to the reaction mixture.

  • Heat the reaction to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes).

  • After completion, cool the reaction to room temperature. The product will likely separate as an oil.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with 1 M NaOH (2 x 50 mL) to remove unreacted 4-bromophenol, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (gradient elution, 0-10% EtOAc in hexanes) to yield 1-bromo-4-(4-bromophenoxy)butane as a colorless oil.

ParameterValue
Reactants
4-Bromophenol10.0 g
1,4-Dibromobutane49.9 g
Potassium Hydroxide3.57 g
TBAI2.13 g
Conditions
Temperature90 °C
Time12-16 h
Expected Yield 75-85%
Stage 2: Synthesis of N-(4-(4-Bromophenoxy)butyl)phthalimide

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides.[4][5][7][8] The phthalimide anion serves as an ammonia surrogate, undergoing nucleophilic substitution with the previously synthesized alkyl bromide.

Gabriel_Synthesis reagents Potassium Phthalimide 1-Bromo-4-(4-bromophenoxy)butane DMF reaction Reaction at 90-100 °C, 12-16h reagents->reaction workup Cool to RT Pour into ice-water Filter precipitate reaction->workup purification Recrystallize from Ethanol Dry under vacuum workup->purification product N-(4-(4-Bromophenoxy)butyl)phthalimide purification->product

Caption: Workflow for the Gabriel Synthesis stage.

Protocol:

  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (9.4 g, 50.7 mmol) in 100 mL of anhydrous DMF.

  • Add a solution of 1-bromo-4-(4-bromophenoxy)butane (15.0 g, 48.8 mmol) in 20 mL of DMF to the suspension.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-(4-bromophenoxy)butyl)phthalimide as a white solid.

  • Dry the purified product under vacuum.

ParameterValue
Reactants
1-Bromo-4-(4-bromophenoxy)butane15.0 g
Potassium Phthalimide9.4 g
Conditions
SolventAnhydrous DMF
Temperature90-100 °C
Time12-16 h
Expected Yield 80-90%
Stage 3: Synthesis of 4-(4-Bromophenoxy)butan-1-amine

The phthalimide protecting group is removed using hydrazine in what is known as the Ing-Manske procedure.[6][7] The reaction drives to completion with the formation of the highly stable phthalhydrazide precipitate.

Protocol:

  • In a 500 mL round-bottom flask, dissolve N-(4-(4-bromophenoxy)butyl)phthalimide (15.0 g, 39.9 mmol) in 250 mL of ethanol.

  • Add hydrazine hydrate (10.0 g, ~5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Filter off the precipitated phthalhydrazide and wash the solid with a small amount of cold ethanol.

  • The filtrate contains the desired primary amine. Carefully remove the ethanol by rotary evaporation.

  • The crude amine can be used directly in the next step or purified by dissolving in a minimal amount of 1M HCl, washing with diethyl ether to remove any non-basic impurities, and then basifying with 6M NaOH and extracting with dichloromethane.

Stage 4: Boc-Protection and Hydrochloride Salt Formation

To facilitate handling and purification, the primary amine is protected with a tert-butoxycarbonyl (Boc) group.[11][12][14][39] The Boc group is stable under a variety of conditions but can be easily removed under acidic conditions to yield the final hydrochloride salt.[9][10][13][15][16]

Protocol - Boc Protection:

  • Dissolve the crude 4-(4-bromophenoxy)butan-1-amine from the previous step in 150 mL of dichloromethane.

  • Add triethylamine (5.5 mL, 39.9 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (9.6 g, 43.9 mmol) in 50 mL of dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude tert-butyl (4-(4-bromophenoxy)butyl)carbamate can be purified by column chromatography (10-20% EtOAc/Hexanes).

Protocol - Deprotection and Salt Formation:

  • Dissolve the purified Boc-protected amine (e.g., 10.0 g) in 50 mL of diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add 4.0 M HCl in dioxane (e.g., 1.2 equivalents) dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 4-(4-bromophenoxy)butan-1-amine hydrochloride as a white to off-white solid.

ParameterValue
Reactants (Boc-Protection)
4-(4-Bromophenoxy)butan-1-amine~39.9 mmol
(Boc)₂O9.6 g
Reactants (Deprotection)
Boc-protected amine10.0 g
4.0 M HCl in Dioxane1.2 eq.
Expected Overall Yield >95% for the final two steps

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Chemical Hazards:

  • 4-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[19][20][21][40][41]

  • 1,4-Dibromobutane: Toxic if swallowed and causes skin and eye irritation. May cause respiratory irritation.[22][23][42][24][25]

  • Potassium Phthalimide: May cause skin and eye irritation.[26][43][29]

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected human carcinogen.[30][31][33][34] Handle with extreme caution, using appropriate engineering controls and PPE.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Flammable liquid and vapor. Fatal if inhaled and causes skin and eye irritation.[35][36][37][38]

  • Hydrochloric Acid in Dioxane: Corrosive and can cause severe burns. Dioxane is a suspected carcinogen.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

  • Purity by HPLC: To determine the final purity of the compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-(4-bromophenoxy)butan-1-amine hydrochloride. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - 4-Bromophenol, 99%. [Link]

  • Omkar Chemicals. (2025). Potassium Phthalimide - Material Safety Data Sheet (MSDS). [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • LabAlley. (n.d.). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. [Link]

  • CPAchem. (2019). Safety data sheet - 4-Bromophenol. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

  • Omkar Chemicals. (n.d.). Material Safety Data Sheet Potassium Phthalimide (MSDS). [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]

  • Loba Chemie. (2016). 1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • ACS Publications. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Environmental Protection Agency. (n.d.). Hydrazine. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide potassium. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1,4-DIBROMOBUTANE. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. [Link]

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Application Note: Solid-Phase Synthesis Using 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the solid-phase synthesis (SPS) utilization of 4-(4-Bromophenoxy)butan-1-amine . This bifunctional building block serves as a critical scaffold in medicinal chemistry, offering a flexible alkyl-ether linker that connects a primary amine (anchor/nucleophile) with an aryl bromide (electrophile for cross-coupling).

Executive Summary

4-(4-Bromophenoxy)butan-1-amine (CAS: 1017130-57-2) is a versatile "safety-catch" or spacer scaffold. Its primary utility in solid-phase synthesis lies in its dual functionality:

  • Primary Amine: Facilitates high-efficiency loading onto acid-labile resins (e.g., 2-Chlorotrityl Chloride) or participation in amide coupling.

  • Aryl Bromide: Acts as a robust handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl libraries or complex heterocycles.

This guide details the immobilization , functionalization (via Suzuki coupling) , and cleavage of this scaffold.

Strategic Experimental Workflow

The following flowchart outlines the critical path for utilizing this scaffold, from resin selection to final isolation.

SPS_Workflow Resin 2-CTC Resin (Activation) Loading Scaffold Loading (SN1 Reaction) Resin->Loading 4-(4-Bromophenoxy) butan-1-amine Capping MeOH Capping (Block Unreacted Sites) Loading->Capping DIPEA/MeOH Coupling Suzuki-Miyaura Cross-Coupling Capping->Coupling Boronic Acid Pd Catalyst Cleavage Acidic Cleavage (1% TFA/DCM) Coupling->Cleavage Wash & Dry Product Final Biaryl Product Cleavage->Product Isolation

Caption: Figure 1. Step-wise workflow for the solid-phase immobilization and diversification of 4-(4-Bromophenoxy)butan-1-amine.

Protocol 1: Resin Loading (Immobilization)

Objective: Covalent attachment of the scaffold to 2-Chlorotrityl Chloride (2-CTC) resin via the primary amine. Rationale: 2-CTC is chosen because its steric bulk prevents racemization (not applicable here but good practice) and, crucially, it allows for mild acidic cleavage (1-5% TFA) that leaves the ether linkage and the resulting biaryl core intact.

Materials
  • Resin: 2-Chlorotrityl chloride resin (Loading: ~1.0–1.6 mmol/g).

  • Scaffold: 4-(4-Bromophenoxy)butan-1-amine (1.5 equivalents relative to resin loading).

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[2]

  • Capping Agent: Methanol (MeOH).[1][3]

Step-by-Step Procedure
  • Resin Swelling:

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.

    • Add 10 mL anhydrous DCM. Shake gently for 30 minutes.

    • Mechanistic Note: Swelling expands the polystyrene matrix, exposing internal reactive chloride sites.

  • Loading Reaction:

    • Dissolve 4-(4-Bromophenoxy)butan-1-amine (1.5 eq) and DIPEA (4.0 eq) in 8 mL DCM.

    • Add the solution to the swollen resin.[1][2][4][5][6]

    • Agitate at room temperature (RT) for 2 hours.

    • Critical Check: Ensure the reaction vessel is sealed to prevent solvent evaporation.

  • Capping (End-Capping):

    • Add 1 mL of MeOH to the reaction mixture (do not drain yet) and agitate for 15 minutes.

    • Why: Methanol reacts with any remaining active trityl chloride sites, converting them to inert methyl ethers. This prevents non-specific binding of subsequent reagents.[4]

  • Washing:

    • Drain the solvent.[1][7]

    • Wash resin sequence: 3x DCM, 3x DMF, 3x DCM.[1]

  • Loading Determination (Optional but Recommended):

    • Perform a gravimetric check or UV-Fmoc quantification (if a Fmoc-spacer was used previously). For this amine, a Chloranil Test is appropriate to confirm amine attachment (Resin should stain blue/green if secondary amines form, but here we expect a secondary amine linkage to the trityl center). Note: The trityl-amine bond is sterically hindered.

Protocol 2: On-Resin Suzuki-Miyaura Coupling

Objective: Diversification of the aryl bromide moiety using boronic acids. Mechanism: The resin-bound aryl bromide undergoes oxidative addition with Pd(0), followed by transmetallation with the boronate, and reductive elimination to form the biaryl bond.

Materials
  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq) OR Pd(dppf)Cl2 (for sterically hindered substrates).

  • Reagent: Aryl Boronic Acid (R-B(OH)2) (3.0–5.0 equivalents).

  • Base: 2M Aqueous Sodium Carbonate (Na2CO3) (5.0 equivalents).

  • Solvent: Dimethoxyethane (DME) / Water (4:1 ratio) OR DMF.

Step-by-Step Procedure
  • Deoxygenation (Crucial):

    • Degas all solvents (DME/DMF) and the aqueous base solution by sparging with Argon/Nitrogen for 15 minutes prior to use. Oxygen poisons the Pd(0) catalyst.

  • Reaction Setup:

    • To the resin-bound scaffold (1.0 eq), add the Aryl Boronic Acid (3.0 eq) dissolved in degassed solvent.

    • Add the Base solution (5.0 eq).

    • Add the Pd Catalyst (0.05 eq) last, under an inert atmosphere blanket.

  • Execution:

    • Seal the vessel tightly.

    • Heat to 80°C for 12–16 hours (overnight).

    • Alternative: Microwave irradiation at 100°C for 30 minutes (requires microwave-safe glass vial, not polypropylene).

  • Work-up (Metal Removal):

    • Drain the reaction mixture hot (to prevent precipitation of boronic acids).

    • Wash Cycle:

      • 3x DMF

      • 3x Water (removes inorganic salts)

      • 3x DMF

      • 3x Methanol

      • 3x DCM[1][5][6]

    • Scavenging: If the resin is dark (Pd black), wash with 0.05 M solution of sodium diethyldithiocarbamate in DMF to chelate and remove residual Palladium.

Protocol 3: Cleavage and Analysis

Objective: Release the synthesized molecule from the solid support.

Procedure
  • Preparation: Ensure the resin is completely dry (wash with DCM and dry under vacuum/nitrogen flow).

  • Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic Acid (TFA) in DCM (v/v).

    • Note: Higher concentrations (e.g., 50%) are unnecessary for 2-CTC and may degrade sensitive functional groups.

  • Reaction:

    • Add 5 mL of the cleavage cocktail to the resin.[4]

    • Agitate for 2 minutes (short bursts prevent acid-catalyzed degradation).

    • Filter the solution into a flask containing a small amount of toluene or MeOH (to azeotrope TFA later).

    • Repeat this step 3-5 times.

  • Isolation:

    • Combine filtrates.[1]

    • Evaporate solvent under reduced pressure (Rotavap).

    • The product is obtained as the Trifluoroacetate salt.

Data Summary & Troubleshooting

Reaction Optimization Table
VariableStandard ConditionOptimization for Difficult Substrates
Solvent DME/Water (4:1)DMF or Dioxane/Water (allows higher temp)
Base Na2CO3 (aq)K3PO4 or Cs2CO3 (anhydrous conditions)
Catalyst Pd(PPh3)4Pd2(dba)3 + XPhos (for sterically hindered bromides)
Temperature 80°C (Thermal)100-120°C (Microwave)
Troubleshooting Guide
  • Issue: Low Loading Efficiency.

    • Cause: Wet resin or old DIPEA.

    • Fix: Dry resin in a vacuum desiccator over P2O5 overnight. Distill DIPEA over ninhydrin.

  • Issue: Incomplete Coupling (Suzuki).

    • Cause: Oxidation of catalyst.

    • Fix: Ensure rigorous degassing. Switch to an air-stable precatalyst like XPhos Pd G2.

  • Issue: Product Degradation upon Cleavage.

    • Cause: Acid sensitivity of the ether linkage (rare) or high TFA concentration.

    • Fix: Reduce TFA to 0.5% or use Hexafluoroisopropanol (HFIP) in DCM (1:4) for ultra-mild cleavage.

References

  • Barlos, K., et al. "2-Chlorotrityl chloride resin. Preparation and utilization for solid phase peptide synthesis." Tetrahedron Letters, vol. 30, no. 30, 1989, pp. 3943-3946. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[8] Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Link

  • Gu, W., et al. "Solid-Phase Synthesis of Aryl Amines via Buchwald-Hartwig Coupling." Journal of Combinatorial Chemistry, vol. 2, no. 2, 2000. (General reference for aryl halide coupling on resin).
  • BenchChem. "2-Chlorotrityl Chloride Resin Synthesis and Application." Technical Support Center. Link

Sources

Application Notes and Protocols for the Synthesis of Histamine H3 Receptor Antagonists Utilizing Bromophenoxy Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] Functioning primarily as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons, the H3R modulates the release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine.[1][2] Antagonism of the H3R enhances the release of these neurotransmitters, a mechanism that is being explored for the treatment of cognitive impairment in Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[2][3]

The bromophenoxy amine scaffold has proven to be a versatile and effective structural motif in the design of potent and selective H3R antagonists. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical methods for the development of novel H3R antagonists based on this chemical class.

The Histamine H3 Receptor Signaling Pathway

The H3R is constitutively active and couples to the Gαi/o subunit of the G-protein complex.[1] Activation of the H3R by histamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] H3R antagonists block this signaling cascade, thereby increasing neurotransmitter release. Many compounds identified as antagonists also exhibit inverse agonist activity, meaning they reduce the basal, constitutive activity of the receptor.

H3R_Signaling_Pathway Histamine Histamine H3R Histamine H3 Receptor (H3R) Histamine->H3R Binds & Activates G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Modulates Antagonist Bromophenoxy Amine Antagonist Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway and Point of Antagonist Intervention.

General Synthetic Strategy: A Two-Step Approach

The synthesis of bromophenoxy amine-based H3R antagonists generally follows a convergent two-step strategy. This approach offers modularity, allowing for the facile generation of diverse analogs for structure-activity relationship (SAR) studies.

  • Step 1: Williamson Ether Synthesis to form the key bromophenoxyalkyl bromide intermediate.

  • Step 2: N-Alkylation of a suitable cyclic amine with the intermediate from Step 1.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation Bromophenol Bromophenol Intermediate Bromophenoxyalkyl Bromide Intermediate Bromophenol->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Dibromoalkane Dibromoalkane Dibromoalkane->Intermediate Intermediate_ref Bromophenoxyalkyl Bromide Intermediate Amine Cyclic Amine (e.g., Piperidine) Final_Product Bromophenoxy Amine H3R Antagonist Amine->Final_Product Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Intermediate_ref->Final_Product

Caption: General Synthetic Workflow for Bromophenoxy Amine H3R Antagonists.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-(4-bromophenoxy)propane (Intermediate)

This protocol details the synthesis of a common bromophenoxyalkyl bromide intermediate via a Williamson ether synthesis.[2][4]

Materials:

  • 4-Bromophenol

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (3.0 eq.) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-bromo-3-(4-bromophenoxy)propane.

ReagentMolar Equiv.PurposeTypical Yield
4-Bromophenol1.0Starting material70-85%
1,3-Dibromopropane3.0Alkylating agent
K₂CO₃1.5Base
Acetone-Solvent

Table 1: Reagents and Typical Yield for the Synthesis of 1-Bromo-3-(4-bromophenoxy)propane.

Protocol 2: Synthesis of 4-(3-(4-Bromophenoxy)propyl)piperidine (Final Product)

This protocol describes the N-alkylation of piperidine with the previously synthesized intermediate.[5][6][7]

Materials:

  • 1-Bromo-3-(4-bromophenoxy)propane (from Protocol 1)

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Add a solution of 1-bromo-3-(4-bromophenoxy)propane (1.0 eq.) in anhydrous acetonitrile dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(3-(4-bromophenoxy)propyl)piperidine.

ReagentMolar Equiv.PurposeTypical Yield
1-Bromo-3-(4-bromophenoxy)propane1.0Alkylating agent60-80%
Piperidine1.2Amine nucleophile
K₂CO₃2.0Base
Acetonitrile-Solvent

Table 2: Reagents and Typical Yield for the Synthesis of 4-(3-(4-Bromophenoxy)propyl)piperidine.

Characterization and Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product.[8][9][10]

  • Typical ¹H NMR signals for the final product would include aromatic protons of the bromophenoxy group, methylene protons of the propyl chain, and protons of the piperidine ring.

  • Typical ¹³C NMR signals will correspond to the carbons of the aromatic ring, the propyl chain, and the piperidine ring.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds.[8][11]

3. Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compounds, which should typically be >95% for biological testing.[12]

Biological Evaluation Protocols

Protocol 3: In Vitro Radioligand Binding Assay for H3 Receptor Affinity (Ki Determination)

This assay determines the binding affinity of the synthesized compounds for the H3 receptor.[13][14][15][16]

Materials:

  • Cell membranes from HEK-293 or CHO cells stably expressing the human H3 receptor.

  • [³H]-Nα-methylhistamine (Radioligand).

  • Synthesized bromophenoxy amine compounds (test compounds).

  • Unlabeled H3R antagonist (e.g., Thioperamide or Pitolisant) for non-specific binding determination.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-Nα-methylhistamine, and membrane preparation.

    • Non-specific Binding: Unlabeled antagonist, [³H]-Nα-methylhistamine, and membrane preparation.

    • Competitive Binding: Various concentrations of the test compound, [³H]-Nα-methylhistamine, and membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Compound ClassRepresentative Ki Values (nM)
Bromophenoxypropyl-piperidines5 - 50
Bromophenoxypropyl-azepanes10 - 100
Analogs with substitutions on the phenyl ring1 - 200

Table 3: Representative Binding Affinities of Bromophenoxy Amine-Based H3R Antagonists.

Protocol 4: In Vitro cAMP Functional Assay for Antagonist/Inverse Agonist Activity

This assay determines the functional activity of the compounds at the H3 receptor.[1][17][18]

Materials:

  • HEK-293 or CHO cells stably expressing the human H3 receptor.

  • Forskolin (adenylyl cyclase activator).

  • H3R agonist (e.g., (R)-α-methylhistamine).

  • Synthesized bromophenoxy amine compounds (test compounds).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Culture the H3R-expressing cells to an appropriate density.

  • Pre-incubate the cells with various concentrations of the test compound.

  • To determine antagonist activity , co-incubate the cells with an H3R agonist and the test compound, then stimulate with forskolin.

  • To determine inverse agonist activity , incubate the cells with the test compound and then stimulate with forskolin.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Data Analysis:

    • Antagonism: A rightward shift in the agonist concentration-response curve indicates antagonist activity.

    • Inverse Agonism: A decrease in the basal or forskolin-stimulated cAMP levels indicates inverse agonist activity.

Conclusion and Future Directions

The synthetic route utilizing bromophenoxy amines provides a robust and adaptable platform for the discovery of novel histamine H3 receptor antagonists. The detailed protocols herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these promising therapeutic agents. Future work in this area could focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds, including exploring different substituents on the phenoxy ring and variations in the cyclic amine moiety to enhance potency, selectivity, and brain penetrability.

References

  • Histamine H3 receptor - Wikipedia. Available from: [Link]

  • Panula, P., & Nuutinen, S. (2013). The histamine H3 receptor as a target for drug development. British Journal of Pharmacology, 170(1), 59-71.
  • Łażewska, D., & Kieć-Kononowicz, K. (2014). The histamine H3 receptor as a target for new drugs. Pharmacological Reports, 66(5), 737-744.
  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.
  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene to clinic. Trends in Pharmacological Sciences, 26(6), 317-323.
  • Stark, H. (2007). Recent advances in the development of histamine H3-receptor antagonists.
  • Gemkow, M. A., Davenport, A. J., Har-Nishar, R., & Lindsley, C. W. (2009). The histamine H3 receptor as a therapeutic drug target. Drug Discovery Today, 14(17-18), 848-857.
  • Apelt, J., Ligneau, X., Pertz, H. H., Arrang, J. M., Ganellin, C. R., Schwartz, J. C., & Schunack, W. (2002). Development of a new class of nonimidazole histamine H(3) receptor ligands with combined inhibitory histamine N-methyltransferase activity. Journal of Medicinal Chemistry, 45(10), 2069-2081.
  • Walczyński, K., Zuiderveld, O. P., Pijnappel, M. J., Łażewska, D., & Kieć-Kononowicz, K. (2004). Synthesis and pharmacological evaluation of some N-substituted piperidines and pyrrolidines as histamine H3-receptor antagonists. European Journal of Medicinal Chemistry, 39(9), 785-792.
  • Ligneau, X., et al. (2007). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 320(1), 355-365.
  • Kottke, T., et al. (2003). Characterisation of the human histamine H3 receptor stably expressed in Chinese hamster ovary (CHO-K1) cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(4), 332-340.
  • Łażewska, D., et al. (2012). Synthesis and pharmacological evaluation of new 1-(phenoxyalkyl)piperidine and -azepane derivatives as histamine H3 receptor ligands. European Journal of Medicinal Chemistry, 57, 225-233.
  • Sadek, B., & Stark, H. (2016). Histamine H3 Receptor as a Target for Cognitive Enhancers. Current Pharmaceutical Design, 22(19), 2824-2838.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Esbenshade, T. A., et al. (2008). Pharmacological and in vivo properties of A-349821, a selective and potent human histamine H3 receptor antagonist. Biochemical Pharmacology, 75(4), 984-995.
  • Silver, N., & Keer, J. T. (2010). Interpreting Organic Spectra. Oxford University Press.
  • Motawaj, M., & Panula, P. (2007). Radioligand binding assays for histamine receptors. Methods in Molecular Biology, 403, 111-120.
  • Brioni, J. D., Esbenshade, T. A., & Cowart, M. D. (2011). Histamine H3 antagonists for the treatment of cognitive deficits in CNS diseases. Current Topics in Medicinal Chemistry, 11(8), 981-996.
  • Medhurst, A. D., et al. (2007). GSK189254, a novel and selective histamine H3 receptor antagonist, produces wake-promoting and procognitive effects in rodents. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1010-1019.
  • Bongers, G., et al. (2007). The human histamine H3 receptor is a constitutively active G-protein-coupled receptor. British Journal of Pharmacology, 150(7), 893-902.
  • Malmlof, K., et al. (2005). The histamine H3 receptor-a novel drug target in obesity. Recent Patents on CNS Drug Discovery, 1(1), 59-70.
  • Hancock, A. A. (2006). The challenge of drug discovery of a novel, CNS-penetrant, selective, and potent histamine H3 antagonist. Biochemical Pharmacology, 71(7), 937-947.
  • Passani, M. B., Blandina, P., & Torrealba, F. (2011). The histamine H3 receptor and the central nervous system: a new therapeutic target?. Trends in Pharmacological Sciences, 32(4), 218-225.
  • Łażewska, D., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(10), 2769-2779.
  • Gao, Z., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 23(3), 503-516.
  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.
  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418.
  • Miko, T., et al. (2003). Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds. Journal of Medicinal Chemistry, 46(21), 4572-4582.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-(4-bromophenoxy)butan-1-amine is a critical workflow for researchers developing functionalized aryl ethers, PROTAC linkers, and WDR5-MYC inhibitors[1]. While the standard two-step approach (a Williamson ether synthesis followed by primary amination) is well-documented, yield attrition is common due to competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your isolated yields.

Process Overview & Mechanistic Pathways

Synthesis_Workflow Step1 4-Bromophenol + 1,4-Dibromobutane Intermediate 1-Bromo-4-(4-bromophenoxy)butane Step1->Intermediate K2CO3, MeCN, 60°C Gabriel Gabriel Synthesis (Pot. Phthalimide) Intermediate->Gabriel DMF, 90°C, KI (cat.) Azide Azide Route (NaN3) Intermediate->Azide DMF, 80°C Deprotect Ing-Manske Deprotection (Hydrazine) Gabriel->Deprotect Staudinger Staudinger Reduction (PPh3, H2O) Azide->Staudinger Product 4-(4-Bromophenoxy)butan-1-amine Deprotect->Product EtOH, Reflux Staudinger->Product THF, RT

Fig 1: Chemoselective synthesis pathways for 4-(4-Bromophenoxy)butan-1-amine.

Troubleshooting Guides & FAQs

Q1: During the first step, my TLC shows a major byproduct, and my yield of 1-bromo-4-(4-bromophenoxy)butane is below 50%. What is happening? Mechanistic Rationale: You are likely experiencing over-alkylation. Because 1,4-dibromobutane has two identical electrophilic sites, the newly formed mono-alkylated product can undergo a second nucleophilic attack by another 4-bromophenoxide anion, forming the undesired 1,4-bis(4-bromophenoxy)butane dimer[2]. Solution: To statistically favor mono-alkylation, use a large excess (3.0 to 5.0 equivalents) of 1,4-dibromobutane[3]. Additionally, employ a "pseudo-high dilution" technique: dissolve the K


CO

and 1,4-dibromobutane in your solvent (MeCN or DMF) and add the 4-bromophenol slowly. This keeps the steady-state concentration of the phenoxide low, ensuring it reacts with the abundant dihalide rather than the mono-alkylated intermediate. The excess 1,4-dibromobutane can be recovered via vacuum distillation during workup.

Q2: The Gabriel synthesis substitution step (reacting the alkyl bromide with potassium phthalimide) is stalling at ~60% conversion even after 12 hours. How can I drive it to completion? Mechanistic Rationale: Alkyl bromides can exhibit sluggish kinetics in bimolecular nucleophilic substitution (S


2) reactions, especially if the incoming nucleophile is sterically hindered like phthalimide.
Solution:  Add 0.1 to 0.2 equivalents of Potassium Iodide (KI) to the reaction mixture[3]. This initiates an in situ Finkelstein reaction. The iodide ion, being a superior nucleophile, displaces the bromide to form an alkyl iodide intermediate. This intermediate is significantly more reactive toward the phthalimide anion, accelerating the reaction and driving conversion to >95%.

Q3: I want to avoid the Gabriel synthesis. Can I use sodium azide (NaN


) followed by catalytic hydrogenation (Pd/C, H

) to get the amine?
Mechanistic Rationale: No, this is a critical chemoselectivity trap. While catalytic hydrogenation is excellent for reducing azides to amines, the palladium catalyst under a hydrogen atmosphere will also catalyze hydrodehalogenation, cleaving the bromine atom directly off the aromatic ring[4]. Solution: If you choose the azide route, you must use a chemoselective reduction method. The Staudinger reduction (using Triphenylphosphine in THF/H

O) is highly recommended. It selectively reduces the aliphatic azide to a primary amine via an iminophosphorane intermediate without affecting the aryl bromide bond.

Q4: During the Ing-Manske deprotection of the phthalimide with hydrazine, my product is trapped in a thick, sticky white paste. How do I isolate the free amine? Mechanistic Rationale: The byproduct of the hydrazine deprotection is phthalhydrazide, which forms a notoriously sticky, gel-like suspension in organic/aqueous mixtures. This paste physically traps the target amine, ruining isolated yields. Solution: Implement a self-validating acid-base extraction system. After the reflux is complete, cool the mixture and acidify it to pH 2 using 1M HCl. This fully protonates the amine (making it water-soluble) and forces the phthalhydrazide to completely precipitate as a hard white solid. Filter off the solid. Then, take the aqueous filtrate and basify it with 2M NaOH to pH > 10 to regenerate the free amine, which can now be cleanly extracted into Dichloromethane (DCM).

Quantitative Data Summary

The table below summarizes the impact of optimizing specific reaction parameters on the overall yield.

Reaction ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Reason
1,4-Dibromobutane Eq. 1.1 equivalents4.0 equivalents45% → 85%Excess dihalide statistically suppresses dimer formation.
Amination Catalyst None0.1 eq KI60% → 95%In situ Finkelstein reaction generates a highly reactive alkyl iodide.
Deprotection Workup Direct extractionAcid-base precipitationSticky mass → Pure amineAcidification forces complete precipitation of the phthalhydrazide byproduct.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Bromo-4-(4-bromophenoxy)butane
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1,4-dibromobutane (40.0 mmol, 4.0 eq) and anhydrous K

    
    CO
    
    
    
    (30.0 mmol, 3.0 eq) to 50 mL of anhydrous Acetonitrile (MeCN). Heat the suspension to 60 °C[3].
  • Dissolve 4-bromophenol (10.0 mmol, 1.0 eq) in 20 mL of MeCN. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Stir the reaction at 60 °C for 6 hours. Monitor via TLC (Hexane:EtOAc 9:1); the reaction is complete when the phenol spot disappears.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Remove the excess 1,4-dibromobutane via vacuum distillation (bp ~60 °C at 1 mmHg) to yield the intermediate as a pale oil.

Protocol B: Synthesis of 4-(4-Bromophenoxy)butan-1-amine (Gabriel Route)
  • Dissolve the intermediate (10.0 mmol, 1.0 eq) in 30 mL of anhydrous DMF.

  • Add Potassium phthalimide (12.0 mmol, 1.2 eq) and KI (1.0 mmol, 0.1 eq). Stir the mixture at 90 °C for 4 hours[3].

  • Quench the reaction by pouring it into 100 mL of ice water. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Dissolve the crude phthalimide intermediate in 40 mL of Ethanol. Add Hydrazine hydrate (20.0 mmol, 2.0 eq) and reflux for 3 hours.

  • Cool the mixture to room temperature. Add 1M HCl dropwise until the pH reaches 2. A heavy white precipitate (phthalhydrazide) will form.

  • Filter the suspension through a Celite pad and wash the solid with a small amount of 0.1M HCl.

  • Transfer the aqueous filtrate to a separatory funnel, basify with 2M NaOH to pH 12, and extract with DCM (3 x 40 mL).

  • Dry the combined DCM layers over Na

    
    SO
    
    
    
    and evaporate the solvent to yield the pure primary amine.

References[2] 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic Acid - Benchchem. benchchem.com. View Source[1] WDR5-MYC inhibitors - Justia Patents. justia.com. View Source[3] 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - Semantic Scholar. semanticscholar.org. View Source[4] Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5) - PMC. nih.gov. View Source

Sources

preventing oxidation of 4-(4-Bromophenoxy)butan-1-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 4-(4-Bromophenoxy)butan-1-amine

Technical Overview: The Stability Matrix

4-(4-Bromophenoxy)butan-1-amine is a bifunctional building block containing a primary aliphatic amine and an aryl-alkyl ether. While the aryl bromide and ether linkage possess moderate stability, the primary amine (


)  is the critical failure point during storage.

The "Oxidation" Misconception: Researchers often report "oxidation" when they observe yellowing or solid formation. However, three distinct degradation pathways are usually at play:

  • Oxidative Deamination (True Oxidation): Radical-mediated reaction with atmospheric oxygen, catalyzed by light or trace metals, leading to imines and aldehydes [1, 2].

  • Carbamylation (The "White Crust"): Reaction with atmospheric

    
     to form carbamate salts. This is often mistaken for oxidation but is reversible [3].
    
  • Photolytic Debromination: The aryl bromide moiety is sensitive to UV light, potentially leading to radical cleavage, although this is secondary to amine degradation.

Troubleshooting Guide: Diagnosing Degradation

Q1: My clear oil has turned yellow/brown. Is it ruined? Diagnosis: This indicates the formation of Schiff bases (imines) or conjugated oligomers via oxidative coupling.

  • Root Cause: Exposure to air (oxygen) at room temperature.

  • Assessment: If the color is pale yellow, the impurity level is likely

    
    . If dark brown/black, significant degradation has occurred.
    
  • Action: Perform a solubility check . Oxidation products (oligomers) are often less soluble in hexanes/ether than the pure amine. If the bulk is soluble, proceed to Protocol B (Acid-Base Rescue) .

Q2: There is a white solid precipitating in my liquid amine. Is this an oxide? Diagnosis: This is likely the amine carbonate/carbamate salt, not an oxide.

  • Root Cause: Absorption of atmospheric

    
     due to a poor seal.
    
  • Verification: Take a small sample of the solid and add 1M NaOH. If it dissolves and releases the oily free amine, it is the carbamate.

  • Action: The compound is chemically intact but trapped in a salt form. Protocol B will restore the free base.

Q3: LC-MS shows a mass peak at [M+16]. Is this the N-oxide? Diagnosis: Yes, [M+16] typically corresponds to the N-oxide (


) or hydroxylation of the alkyl chain.
  • Root Cause: Long-term storage without inert gas, or presence of peroxides in the storage solvent (e.g., old THF or Ether).

  • Action: N-oxides are difficult to revert selectively without reducing the aryl bromide. If [M+16] is

    
    , discard the batch.
    

Frequently Asked Questions (FAQs)

Q: Should I store this compound as a free base or a salt? A: Store as the Hydrochloride (HCl) salt whenever possible. The free base amine has a lone pair of electrons on the nitrogen, making it prone to oxidation and


 capture. Protonating this lone pair (forming the salt) effectively "locks" the nitrogen, rendering it immune to air oxidation and carbamylation.

Q: Can I store it in dichloromethane (DCM)? A: No. Primary amines can react slowly with halogenated solvents like DCM or Chloroform over long periods (N-alkylation) to form quaternary ammonium salts. Store neat (if liquid) or in non-halogenated solvents like Toluene, only if necessary.

Q: Argon vs. Nitrogen: Does it matter? A: Yes, Argon is superior. Argon is heavier than air and forms a "blanket" over the sample. Nitrogen is lighter and mixes with air more easily if the seal is imperfect. For long-term storage of sensitive liquids, Argon is the gold standard.

Experimental Protocols

Protocol A: The "Argon Blanket" Storage Method

Use this for daily handling of the free base.

  • Seal Check: Ensure the vial cap has a Teflon (PTFE) liner. Paper or foil liners degrade and release dust/oxidants.

  • Purge: Insert a long needle connected to an Argon line deep into the vial (without touching the liquid).

  • Flow: Turn on Argon to a gentle flow (bubbles in a mineral oil bubbler should be distinct, not a stream) for 30-60 seconds.

  • Cap: While the gas is still flowing, slowly withdraw the needle and immediately screw on the cap.

  • Secondary Seal: Wrap the cap junction with Parafilm® to prevent gas exchange.

Protocol B: Acid-Base Rescue (Purification)

Use this to recover the pure amine from yellowed or carbonated samples.

Reagents: Methyl tert-butyl ether (MTBE), 1M HCl, 1M NaOH, Brine,


.
  • Dissolution: Dissolve the degraded sample in MTBE (10 mL per gram).

  • Extraction (Acid Wash): Extract the organic layer with 1M HCl (

    
     mL).
    
    • Chemistry: The amine converts to the water-soluble HCl salt (

      
      ). Neutral oxidation byproducts (imines/aldehydes) remain in the MTBE layer.
      
  • Separation: Discard the organic (MTBE) layer containing the impurities.

  • Neutralization: Cool the aqueous acidic layer to

    
    . Slowly add 1M NaOH  until pH 
    
    
    
    .
    • Observation: The solution will become cloudy as the free amine oil separates.

  • Recovery: Extract the aqueous mixture with fresh MTBE (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure (keep bath 
    
    
    
    ).
Protocol C: Peroxide Safety Check (Ether Linkage)

Although aryl-alkyl ethers are stable, long-term storage can generate peroxides at the


-carbon.
  • Test Strip: Use a Quantofix® Peroxide test strip.

  • Wet: Wet the test field with 1 drop of water.

  • Apply: Add 1 drop of the liquid amine (or solution).

  • Read: Blue coloration within 15 seconds indicates peroxides.

    • Limit: If

      
      , treat with sodium metabisulfite before concentrating.
      

Visualizations

Figure 1: Degradation Pathways of 4-(4-Bromophenoxy)butan-1-amine

This diagram illustrates the chemical fate of the molecule under improper storage.

DegradationPathways Amine 4-(4-Bromophenoxy) butan-1-amine (Free Base) Carbamate Amine Carbamate (White Solid Crust) Amine->Carbamate Reversible Imine Imine/Aldehyde (Yellow/Brown Oil) Amine->Imine Irreversible Oxidation Salt Amine HCl Salt (Stable Solid) Amine->Salt Protective Protonation CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air/Light) O2->Imine Acid + HCl Acid->Salt

Caption: Pathways showing reversible carbamate formation (Red), irreversible oxidation (Yellow), and protective salt formation (Green).

Figure 2: Storage Decision Logic

Follow this workflow to determine the optimal storage strategy.

StorageLogic Start Start: Receive Compound FormCheck Is it a Salt (HCl) or Free Base? Start->FormCheck SaltPath Salt Form FormCheck->SaltPath Salt BasePath Free Base FormCheck->BasePath Free Base FinalStorage Store at -20°C Amber Glass Vial Desiccator SaltPath->FinalStorage UsageCheck Usage Frequency? BasePath->UsageCheck Daily Daily/Weekly UsageCheck->Daily LongTerm Long Term (>1 Month) UsageCheck->LongTerm Argon Store under Argon (Protocol A) Daily->Argon Convert Convert to HCl Salt (Protocol B modified) LongTerm->Convert Convert->FinalStorage Argon->FinalStorage

Caption: Decision tree prioritizing salt formation for long-term stability and inert gas blanketing for active use.

References

  • G. da Silva. (2014). Oxidation of amines in the atmosphere: A theoretical examination of the role of unimolecular peroxyl radical reactions. Morressier. [Link]

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidation of Amines. Carbon Capture and Storage.[1][2] [Link]

  • Glen Research. (2023). Methods to Avoid Inactivation of Primary Amines. Glen Research Technical Bulletins. [Link]

Sources

Technical Support Center: Purification of 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & Chromatographic Methodologies

From the Desk of the Senior Application Scientist: Welcome to the Technical Support Center. Purifying primary amines bearing hydrophobic moieties—such as 4-(4-Bromophenoxy)butan-1-amine—presents a classic chromatographic dichotomy. You are dealing with a highly non-polar 4-bromophenoxy tail coupled with a highly polar, basic primary amine head. This structural duality often leads to catastrophic purification failures on standard bare silica gel.

As an application scientist, I mandate that every chromatographic method be treated as a self-validating system. You must not blindly follow a solvent ratio; you must understand the causality of the stationary phase interactions. This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure high-yield isolation.

Part 1: Core Mechanistic Overview (The "Why")

The Silanol Problem: Silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). The primary amine (-NH₂) of 4-(4-Bromophenoxy)butan-1-amine acts as a Brønsted base. When these two interact, they engage in strong hydrogen bonding and ion-exchange interactions .

The Causality of Streaking: Because the amine continuously binds and unbinds to these acidic sites at different rates across the column bed, the compound elutes over a massive column volume. This manifests as severe peak tailing, streaking, and irreversible adsorption. To resolve this, we must shift the equilibrium by introducing a competing, volatile basic modifier (like Triethylamine or aqueous Ammonia) to neutralize the silanols before the target compound ever touches the silica .

SilanolInteraction Silica Bare Silica Gel (Acidic Silanols: Si-OH) Interaction Strong Acid-Base Interaction Hydrogen Bonding & Ion Exchange Silica->Interaction Amine 4-(4-Bromophenoxy)butan-1-amine (Basic Primary Amine: -NH2) Amine->Interaction Result Peak Tailing, Streaking, Irreversible Adsorption Interaction->Result Solution Add Triethylamine (TEA) or Ammonia (NH4OH) Result->Solution Troubleshooting Neutralized Silanols Neutralized (Si-O- [H-TEA]+) Solution->Neutralized Deactivation Elution Sharp Peaks & High Recovery Neutralized->Elution Improved Chromatography

Caption: Mechanistic pathway of silanol-amine interactions and resolution via basic modifiers.

Part 2: FAQs & Troubleshooting Guide

Q1: I am using a standard Hexane/Ethyl Acetate gradient, and my 4-(4-Bromophenoxy)butan-1-amine is stuck on the baseline of the TLC plate. What should I do? A1: Your compound is irreversibly adsorbed due to the acidic silanols. Modify your mobile phase by adding 1–5% Triethylamine (TEA) or use a more aggressive polar system like Dichloromethane (DCM)/Methanol (MeOH)/Aqueous Ammonia (NH₄OH) in a 90:9:1 ratio . The ammonia acts as a competing amine, masking the silanols and allowing your target to elute.

Q2: I added TEA to my running eluent, but my column still gave broad, tailing peaks. Why did the modifier fail? A2: Simply adding TEA to the running eluent is insufficient because the silica bed has not been fully deactivated prior to loading the sample. The amine will still bind to active sites at the top of the column. You must pre-treat (deactivate) the silica gel by packing the column with a solvent containing the basic modifier, and flushing it with at least 2-3 column volumes before loading your crude mixture .

Q3: My compound is acid-sensitive and I am losing yield even with TEA. What are the modern alternatives? A3: If bare silica causes degradation or poor recovery, you must change the stationary phase chemistry. Amine-functionalized silica (e.g., KP-NH or aminopropyl-bonded silica) permanently masks the silanols covalently. This allows you to use simple Hexane/Ethyl Acetate gradients without any basic modifiers, which also makes post-column solvent evaporation much easier .

TroubleshootingTree Start Compound: 4-(4-Bromophenoxy)butan-1-amine Shows severe streaking? CheckTLC Run TLC with basic modifier (e.g., 1-5% TEA or NH4OH) Start->CheckTLC TLCGood Streaking resolved? CheckTLC->TLCGood MethodA Normal Phase Silica Pre-treat column with 1% TEA Elute with EtOAc/Hex/TEA TLCGood->MethodA Yes MethodB Switch Stationary Phase Use Amine-Functionalized Silica (e.g., KP-NH) or Basic Alumina TLCGood->MethodB No / Poor Recovery RPMethod Reversed-Phase (C18) Use alkaline mobile phase (e.g., 0.1% TEA in H2O/MeCN) MethodB->RPMethod If highly polar impurities co-elute

Caption: Decision logic tree for troubleshooting amine purification chromatography.

Part 3: Quantitative Data Presentation

To aid in method selection, review the expected performance metrics of various chromatographic systems when applied to 4-(4-Bromophenoxy)butan-1-amine:

Chromatographic MethodStationary PhaseMobile Phase SystemModifierExpected RecoveryPeak Shape
Standard Normal Phase Bare Silica Gel (SiO₂)Hexane / Ethyl AcetateNone< 40%Severe Tailing / Streaking
Deactivated Normal Phase Bare Silica Gel (SiO₂)Hexane / Ethyl Acetate1-5% TEA80 - 90%Moderate to Sharp
Aggressive Normal Phase Bare Silica Gel (SiO₂)DCM / Methanol1% NH₄OH85 - 95%Sharp
Amine-Functionalized Aminopropyl SilicaHexane / Ethyl AcetateNone> 95%Excellent / Symmetrical
Reversed-Phase (Alkaline) C18 SilicaWater / Acetonitrile0.1% TEA> 90%Excellent / Symmetrical
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparation of a Deactivated Silica Gel Column

This protocol ensures the stationary phase is neutralized before the sample is introduced.

  • Slurry Preparation: In a well-ventilated fume hood, mix bare silica gel with your initial non-polar solvent (e.g., Hexane or DCM) containing 2% (v/v) Triethylamine (TEA).

    • Causality: The TEA immediately begins neutralizing the acidic silanol sites via acid-base interaction.

  • Column Packing: Pour the slurry into the glass column. Tap the sides gently with a rubber mallet to ensure a uniform, crack-free bed.

  • Pre-elution (Deactivation): Flush the packed column with 2–3 column volumes of the TEA-containing solvent.

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must read as basic (pH > 8). If it is neutral, the silica has absorbed all the TEA, and you must continue flushing until the eluent is basic.

  • Equilibration: Flush with 1 column volume of your starting mobile phase to establish the correct initial polarity.

Protocol 2: Flash Chromatography Execution

This protocol utilizes dry-loading to prevent solvent-induced band broadening.

  • Sample Loading (Dry Loading): Dissolve the crude 4-(4-Bromophenoxy)butan-1-amine in a minimal amount of DCM. Add a small amount of deactivated silica or Celite (approx. 3x the mass of the crude). Evaporate the solvent under reduced pressure to form a free-flowing powder.

    • Causality: Dry loading prevents the polar dissolution solvent from interfering with the initial band shape, which is critical for preventing early streaking of amines .

  • Loading the Bed: Carefully pour the dry-loaded sample onto the flat top of the deactivated silica bed. Cover with a 1 cm layer of clean sea sand to prevent physical disturbance of the bed during solvent addition.

  • Gradient Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 DCM:MeOH with 1% NH₄OH). Gradually increase the MeOH concentration.

  • Fraction Collection & TLC Monitoring: Spot fractions on a TLC plate pre-treated with 1% TEA.

    • Self-Validation Check: Visualize the plate using a Ninhydrin stain and heat. A positive result (a distinct purple/blue spot) confirms the presence of the primary aliphatic amine, validating that your target compound has successfully eluted intact.

References
  • Is there an easy way to purify organic amines? - Biotage. Available at:[Link]

  • Flash Column Chromatography Guide & Solvent Systems - University of Rochester, Department of Chemistry. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at:[Link]

  • Flash Purification: Biotage Flash Purification Technical Manual - Biochem Mack. Available at:[Link]

Technical Support Center: Minimizing Side Reactions in Coupling 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview: The "Dual-Handle" Challenge

4-(4-Bromophenoxy)butan-1-amine is a classic heterobifunctional linker used extensively in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery).[1] Its utility stems from its two distinct reactive handles:[2]

  • Primary Aliphatic Amine: A nucleophile ready for amide coupling, reductive amination, or SN2 reactions.[3]

  • Aryl Bromide: An electrophile primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithiation.[3][1]

The Core Problem: The molecule is an AB-monomer capable of self-polymerization.[1] If you attempt to activate the aryl bromide (electrophile) while the amine (nucleophile) is free, the molecule will react with itself in a "head-to-tail" fashion, leading to oligomers rather than your desired product.

This guide provides self-validating protocols to isolate reactivity to a single terminus while silencing the other.

Critical Decision Tree: Select Your Workflow

Before proceeding, identify your primary coupling target.[3]

CouplingWorkflow Start Target Reaction Selection Decision Which handle are you coupling? Start->Decision PathA Coupling the AMINE (Preserving Ar-Br) Decision->PathA Amine End PathB Coupling the ARYL BROMIDE (Preserving Amine) Decision->PathB Ar-Br End RiskA Risk: Bis-alkylation / Oxidation PathA->RiskA RiskB Risk: Self-Polymerization / Catalyst Poisoning PathB->RiskB SolA Solution: Controlled Stoichiometry & Inert Atmosphere RiskA->SolA SolB Solution: MANDATORY N-Protection (Boc/Cbz/Fmoc) RiskB->SolB

Figure 1: Strategic workflow for selecting the correct protection/reaction pathway.

Scenario A: Coupling the Amine (Preserving Ar-Br)[2]

Objective: Attach the linker to a carboxylic acid or electrophile via the amine group without affecting the aryl bromide.

Primary Risks
  • Bis-alkylation: If performing SN2 reactions, the secondary amine formed can react again.[3]

  • Oxidation: Aliphatic amines form N-oxides or imines upon prolonged air exposure.[3][1]

Protocol 1: High-Fidelity Amide Coupling

Recommended for attaching the linker to carboxylic acid scaffolds.[1]

ParameterRecommendationRationale
Coupling Agent HATU or T3P HATU provides faster kinetics than EDC/NHS, minimizing time for side reactions.[3][1] T3P allows easy workup (water-soluble byproducts).[3][1]
Base DIPEA (Hunig's Base)Non-nucleophilic base prevents competition; steric bulk reduces quaternary salt formation.[3]
Stoichiometry 1.0 : 1.1 (Acid : Amine)Slight excess of amine ensures complete consumption of the valuable acid core.
Solvent DMF or DMAc High solubility prevents aggregation; avoid chlorinated solvents if T3P is used (solubility issues).[3]

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).[3]

  • Add HATU (1.1 equiv) and stir for 5 minutes to activate the acid (formation of the OAt ester).

  • Add DIPEA (3.0 equiv).[3]

  • Immediately add 4-(4-Bromophenoxy)butan-1-amine (1.1 equiv).

    • Note: Adding the amine after activation prevents the amine from reacting with HATU directly to form guanidinium byproducts.

  • Monitor via LC-MS.[3][1] The Ar-Br isotopic pattern (1:1 doublet) serves as a built-in diagnostic tag.[1]

Scenario B: Coupling the Aryl Bromide (Preserving Amine)

Objective: React the Ar-Br in a Suzuki or Buchwald-Hartwig coupling.

The "Head-to-Tail" Failure Mode

If you attempt a Pd-catalyzed reaction on the unprotected amine:

  • Catalyst Poisoning: The free aliphatic amine binds strongly to Pd(II), shutting down the catalytic cycle [1].[3]

  • Polymerization: The amine acts as the nucleophile for the Ar-Br of a neighboring molecule.

Protocol 2: The "Protect-Couple-Deprotect" Strategy

This is the only robust method for high yields.[1] Do not attempt unprotected coupling.[1]

Step 1: N-Protection (Boc-Group Installation) [1]

  • Dissolve 4-(4-Bromophenoxy)butan-1-amine (1.0 equiv) in DCM.[3][1]

  • Add Boc2O (1.1 equiv) and Et3N (1.5 equiv).[3]

  • Stir at RT for 2 hours. Wash with 1M HCl to remove unreacted amine.[3]

  • Result:tert-butyl (4-(4-bromophenoxy)butyl)carbamate .[1]

Step 2: Suzuki Cross-Coupling

  • Reagents: Boc-protected linker (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3.0 equiv).[3][1]

  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Temperature: 80°C for 4-12 hours.

  • Purification: Silica gel chromatography.

Step 3: Deprotection

  • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the amine.

Troubleshooting & FAQs

Q1: Can I use the hydrochloride salt to prevent oxidation during storage?

A: Yes, highly recommended. The free base is an oil that absorbs CO2 from the air to form carbamates and oxidizes over time.

  • Conversion: Dissolve the free amine in Et2O, bubble dry HCl gas or add 4M HCl/Dioxane. Filter the white solid.

  • Storage: Store the HCl salt at -20°C in a desiccator. It is stable for years.[3]

Q2: I see a "dimer" peak in my LC-MS during amide coupling. What happened?

A: This is likely bis-acylation (rare for primary amines but possible with highly reactive acid chlorides) or transamidation .[3][1]

  • Fix: Switch from Acid Chlorides to HATU/T3P activation. Ensure the reaction is not too concentrated (<0.2 M).

Q3: The ether linkage seems to be cleaving.

A: The phenoxy-alkyl ether is generally stable, but it is sensitive to strong Lewis acids (like BBr3 or AlCl3) often used for demethylation elsewhere in a synthesis.[3]

  • Fix: If you need to deprotect other groups, use hydrogenolysis (Pd/C, H2) or mild acidic conditions (TFA) which leave the ether intact.[3]

Q4: Why is my Palladium catalyst turning black and precipitating immediately?

A: If you skipped the protection step, the free amine is coordinating to the Pd and reducing it to Pd black (inactive) or forming stable bis-amine Pd complexes [2].

  • Fix: You must Boc-protect the amine before adding Palladium.[1]

Stability Data Summary

ConditionStability RatingNotes
Air/Oxygen Low (Free Base)Forms N-oxides/carbonates.[3][1] Store under N2.
Light ModerateAryl bromides can undergo photodehalogenation.[3] Store in amber vials.
Basic pH HighStable to NaOH, K2CO3, Et3N.
Acidic pH HighStable to HCl, TFA (Ether linkage is robust).[3]
Lewis Acids LowBBr3 will cleave the ether bond.[3]

References

  • Catalyst Deactivation by Amines

    • Mechanism:[3][1][2][4][5][6][7][8] Aliphatic amines act as strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -donors, displacing phosphine ligands and forming catalytically inactive Pd-amine complexes.
      
    • Source: Paul, F., et al. "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides."[3] Journal of the American Chemical Society, vol. 116, no.[3][9] 13, 1994, pp. 5969–5970.[3] Link[3][1]

  • Chemoselective Coupling Strategies

    • Context: Discusses the difficulty of coupling aryl halides in the presence of free amines and the necessity of protection groups or specific ligand systems (e.g., BrettPhos)
    • Source: Ruiz-Castillo, P., & Buchwald, S. L.[3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no.[3] 19, 2016, pp. 12564–12649.[3] Link[3][1]

  • General Properties of Phenoxyalkylamines

    • Data: Stability and reactivity profiles of 4-phenoxybutylamine derivatives.[1][10]

    • Source: PubChem Compound Summary for CID 122238, "4-(4-bromophenoxy)butan-1-amine".[1] Link

Sources

Technical Support Center: Optimization of Reaction Temperature for 4-(4-Bromophenoxy)butan-1-amine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Substrate: 4-(4-Bromophenoxy)butan-1-amine CAS: 1017130-57-2 (Analogous) Core Reactivity: Primary aliphatic amine (


) attached to an aryl ether linker.[1]

The Challenge: The alkylation of primary amines is classically difficult to control due to the "polyalkylation runaway" effect. As the primary amine is alkylated to a secondary amine (


), the product often becomes more nucleophilic than the starting material, leading to rapid over-alkylation to tertiary amines or quaternary ammonium salts.

Temperature Criticality: Temperature is the primary lever for controlling selectivity versus kinetics.[1]

  • Too High (>60°C): Promotes rapid dialkylation and potential elimination of the alkylating agent (E2 reaction).[1]

  • Too Low (<0°C): Kinetic suppression may stall the reaction, especially with bulky electrophiles or poor leaving groups.

Troubleshooting Guide (FAQ Format)

Q1: I am observing significant dialkylated byproduct (tertiary amine) even with 1.0 equivalent of alkyl halide. Is my temperature too high?

Diagnosis: Likely yes, but stoichiometry is the root cause. Technical Insight: At elevated temperatures (e.g., refluxing acetonitrile or DMF >80°C), the activation energy difference between the first and second alkylation steps narrows. However, the primary driver of dialkylation is statistical. As the concentration of the starting amine drops, the alkylating agent is statistically more likely to encounter the newly formed, highly nucleophilic secondary amine.

Corrective Action:

  • Lower Temperature: Reduce reaction temperature to 23°C (Room Temperature) or 0°C . This exploits the slight steric difference between the primary and secondary amine, favoring the primary amine kinetically.

  • Adjust Stoichiometry: Use a large excess of the starting amine (3.0 – 5.0 equivalents) relative to the alkyl halide. This ensures the electrophile always encounters the primary amine first.

  • Switch Base: If using

    
     at heat, switch to Cesium Hydroxide (CsOH)  or Cesium Carbonate (
    
    
    
    )
    at room temperature.[1] The "Cesium Effect" significantly enhances mono-alkylation selectivity (see Protocol A).[1]
Q2: The reaction is stalled at 20% conversion after 24 hours at Room Temperature. Should I heat it?

Diagnosis: Kinetic barrier.[1] Technical Insight: The electrophile might be unreactive (e.g., alkyl chloride or sterically hindered bromide). Heating blindly will likely cause degradation or over-alkylation once the reaction starts.

Corrective Action:

  • Finkelstein Catalysis: Before heating, add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).[1] This converts a sluggish alkyl chloride/bromide into a highly reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures.

  • Stepwise Heating: Increase temperature in 10°C increments. Do not exceed 50°C unless necessary.

  • Solvent Switch: If using THF (low dielectric constant), switch to DMF or DMAc (high dielectric constant) to stabilize the transition state.[1]

Q3: I see an unknown impurity forming that is not the product or starting material.

Diagnosis: Elimination (E2) of the alkyl halide.[1] Technical Insight: 4-(4-Bromophenoxy)butan-1-amine is a base as well as a nucleophile.[1] At high temperatures (>80°C), especially with hindered alkyl halides, the amine may act as a base, abstracting a proton from the alkyl halide to form an alkene (elimination) rather than attacking the carbon (substitution).

Corrective Action:

  • Strict Temperature Cap: Maintain T < 45°C.

  • Base Selection: Use a non-nucleophilic, weaker inorganic base like

    
     if the amine itself is basic enough, or stick to the CsOH protocol which allows milder conditions.
    

Optimized Experimental Protocols

Protocol A: The "Cesium Effect" Method (Recommended for Mono-Alkylation)

Based on Salvatore et al. methodology for high selectivity.[1]

Rationale: Cesium ions are large and form loose ion pairs with the amide/hydroxide, increasing the nucleophilicity of the primary amine while the specific surface chemistry of CsOH/molecular sieves suppresses over-alkylation.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous DMF (0.2 M concentration relative to amine).

  • Reagents:

    • Add 4-(4-Bromophenoxy)butan-1-amine (1.0 equiv).[1]

    • Add CsOH·H₂O (1.2 equiv) AND Activated 4Å Molecular Sieves (250 mg/mmol).[1]

    • Note: The sieves are critical for the "Cesium Effect".

  • Reaction: Stir vigorously at 23°C (Room Temperature) for 30 minutes.

  • Addition: Add Alkyl Bromide/Iodide (1.1 equiv) dropwise over 20 minutes.

  • Monitoring: Monitor by LCMS. Conversion typically reaches >90% within 4-12 hours at RT.[1]

  • Workup: Filter sieves, dilute with EtOAc, wash with

    
     (aq) to remove DMF.
    
Protocol B: Reductive Amination (Alternative if Alkylating Agent is an Aldehyde)

Superior selectivity if the alkyl group can be introduced as an aldehyde.[2]

  • Imine Formation: Mix Amine (1.0 equiv) + Aldehyde (1.1 equiv) in DCM/MeOH (1:1) with

    
     (drying agent).[1] Stir 2h at RT.[1]
    
  • Reduction: Cool to 0°C . Add

    
     (1.5 equiv).[1]
    
  • Result: Exclusive mono-alkylation.

Comparative Data: Temperature vs. Selectivity

Hypothetical trend based on standard primary amine alkylation kinetics (e.g., Benzylamine/Butylamine models).

TemperatureReaction TimeConversion (%)Mono-Alkylated YieldDi-Alkylated YieldRisk Factor
0°C 24 - 48 h60 - 80%High (>90%) < 5%Slow kinetics
23°C (RT) 6 - 12 h> 95%Optimal (85-90%) 5 - 10%Balanced
60°C 1 - 2 h100%Moderate (60-70%)High (20-30%) Over-alkylation
100°C < 30 min100%Low (<40%)Dominant (>50%)Degradation/Elimination

Decision Pathway Visualization

ReactionPathway Start Start: 4-(4-Bromophenoxy)butan-1-amine Condition Check Reagents Start->Condition TempDecision Select Temperature Condition->TempDecision Alkyl Halide Selected Mono Mono-Alkylated Product (Target) TempDecision->Mono 23°C + CsOH (Optimal Path) Di Di-Alkylated Byproduct (Impurity) TempDecision->Di >60°C or Excess Alkyl Halide Elim Elimination Byproduct (Alkene) TempDecision->Elim >80°C + Hindered Electrophile Mono->Di Extended Time or Heat

Figure 1: Reaction outcome dependency on temperature and conditions.[1] Green path indicates the optimized window for mono-alkylation.[1]

References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[3][4] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[1][4][5][6][7] Organic Letters, 1(11), 1893–1896. [Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link][1]

  • Jung, K. W. (2002).[1] Efficient synthesis of secondary amines by selective alkylation of primary amines.[5][6][7][8] U.S. Patent No.[1] 6,423,871. [1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][9] The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Technical Support Center: Handling 4-(4-Bromophenoxy)butan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing handling difficulties with 4-(4-Bromophenoxy)butan-1-amine salts (typically Hydrochloride or Hydrobromide).

These primary amine salts are critical intermediates in the synthesis of histamine receptor ligands and other CNS-active agents. However, their hygroscopic nature presents a significant challenge.[1] Upon exposure to ambient humidity, the crystalline salt can rapidly absorb atmospheric water, leading to "deliquescence"—where the solid dissolves in its own absorbed water, turning into a sticky gum or oil. This compromises weighing accuracy, reaction stoichiometry, and long-term stability.[1]

This guide provides field-proven protocols to prevent, manage, and recover from moisture-induced degradation.[1]

Part 1: Storage & Handling (Prevention)

Q: My fresh batch arrived as a free-flowing powder, but after one week, it is clumping. How should I store this?

A: The transition from powder to clump indicates moisture ingress. Standard screw-cap vials are often insufficient for long-term storage of highly hygroscopic amine salts.[1]

Protocol:

  • Primary Containment: Store the salt in a glass vial with a Teflon-lined septum cap . Parafilm is permeable to water vapor over time and should not be relied upon as a primary seal.

  • Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing an active desiccant (e.g., Drierite™ or Phosphorus Pentoxide (

    
    )).[1]
    
  • Temperature: Store at -20°C . Cold storage slows the kinetics of hydrolysis and oxidation, but critical warning: You must allow the vial to warm to room temperature before opening it. Opening a cold vial in humid air causes immediate condensation on the solid.

Q: Do I need a glovebox to handle this compound?

A: While a glovebox (inert atmosphere of


 or 

) is the gold standard, it is not strictly necessary if you use Schlenk techniques .
  • Recommended: Use a "glove bag" if you are aliquoting large amounts.[1]

  • Minimum Requirement: Flush the headspace of the vial with dry Argon or Nitrogen immediately after every use.

Part 2: Weighing & Preparation (Execution)

Q: I cannot get a stable weight reading; the mass keeps increasing on the balance. What do I do?

A: This "drifting weight" is the classic signature of hygroscopicity. The salt is absorbing water from the air in real-time. You must switch from "Direct Weighing" to "Weighing by Difference" .

Troubleshooting Protocol: Weighing by Difference

  • Dry the Container: Ensure your source vial is dry (see Part 3 if not).[1]

  • Weigh Total: Place the capped source vial containing the salt on the balance. Record Mass A.

  • Transfer: Quickly remove the cap, transfer an estimated amount of solid to your reaction vessel, and immediately recap the source vial.

  • Weigh Again: Place the capped source vial back on the balance. Record Mass B.

  • Calculate: Mass of compound = (Mass A - Mass B).[1]

    • Why this works: You are measuring the loss of mass from a closed system, eliminating the error caused by the sample absorbing water on the open balance pan [1].

Q: The solid sticks to the spatula and weighing paper. How do I transfer it quantitatively?

A: Avoid weighing paper entirely.[1] Static electricity and moisture make quantitative transfer nearly impossible with sticky salts.[1]

  • Solution: Weigh directly into the reaction flask or a glass weighing boat. If the solid is gummy, dissolve it in the reaction solvent (if anhydrous) inside the source vial, determine the concentration, and transfer by volume (syringe).

Part 3: Drying & Purification (Recovery)

Q: My salt has turned into a sticky oil/gum. Is it ruined?

A: Likely not. It has deliquesced. Unless it has undergone chemical hydrolysis (which takes time), you can recover the solid form using Azeotropic Drying .[1]

Protocol: Azeotropic Water Removal Vacuum drying alone is often ineffective for gums because the water is trapped deep within the viscous matrix. You must use a solvent carrier to "entrain" the water out.

  • Dissolve: Dissolve the gummy salt in a small volume of Anhydrous Methanol (to break the crystal lattice).

  • Entrain: Add a larger volume of Toluene (approx. 10:1 ratio of Toluene:Methanol).[1] Toluene forms a low-boiling azeotrope with water [2].[1]

  • Evaporate: Rotovap the solution. The Toluene/Water/Methanol azeotrope will carry the water off.

  • Repeat: Repeat this process 2-3 times.

  • Final Dry: Place the resulting solid under high vacuum (< 1 mbar) for 12-24 hours.

Q: How do I choose the right drying method?

Use the decision tree below to select the optimal method based on the physical state of your salt.

DryingDecision Start State of 4-(4-Bromophenoxy)butan-1-amine Salt IsSolid Is it a free-flowing solid? Start->IsSolid IsGummy Is it a sticky gum or oil? Start->IsGummy VacOven Method A: Vacuum Oven (40°C, P2O5 desiccant) IsSolid->VacOven Yes (Maintenance) Azeotrope Method B: Azeotropic Distillation (MeOH -> Toluene -> Vac) IsGummy->Azeotrope Standard Recovery Lyophilize Method C: Lyophilization (Freeze Dry from water/dioxane) IsGummy->Lyophilize If thermal sensitive Azeotrope->VacOven Final Polish

Figure 1: Decision matrix for drying hygroscopic amine salts based on physical state.

Part 4: Analytical Troubleshooting (Verification)

Q: My NMR spectrum shows a huge water peak at 4.8 ppm (in ) or 3.3 ppm (in DMSO). How do I know if this is from the sample or the solvent?

A: Hygroscopic amines are "water magnets."[1] Even if you dry the sample, the brief exposure during NMR tube preparation can introduce moisture.

Diagnostic Steps:

  • The "Shake" Test: If using

    
    , water usually appears around 1.56 ppm.[1] Add a drop of 
    
    
    
    and shake the tube. If the peak grows or shifts, it is exchangeable water/amine protons.
  • Use Anhydrous Solvents: For strict characterization, filter your deuterated solvent through a small plug of activated Molecular Sieves (3Å) or basic alumina directly into the NMR tube [3].[1]

  • Quantification: If you cannot remove the water, you must quantify it.[1] Run a qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine the exact wt% of the salt vs. water. Use this corrected molecular weight for your reaction stoichiometry.

Q: The Elemental Analysis (CHN) results are off by >0.4%.

A: This is common for hygroscopic salts.[1][2] The discrepancy is usually due to "non-stoichiometric hydrates."

  • Fix: Recalculate the theoretical values assuming

    
     or 
    
    
    
    molar equivalents of
    
    
    . If the data matches the "hydrate" model, your compound is pure but wet. Report it as
    
    
    .[1]

Summary of Critical Data

ParameterSpecification / Recommendation
Storage Temp -20°C (Warm to RT before opening)
Desiccant Phosphorus Pentoxide (

) or KOH pellets
Weighing Mode Difference Weighing (Closed vessel)
Drying Solvent Toluene / Methanol (Azeotrope)
NMR Solvent DMSO-

(Dry) or

(Exchangeable protons will vanish)

References

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • University of Rochester. (2026).[1][3] How To: Remove Residual Water - Drying Methods and Azeotroping. Retrieved from [Link]

  • Reddit ChemPros. (2023).[1][4] Techniques for solid moisture removal and NMR preparation. Retrieved from [Link]

  • PubChem. (2025).[1][5] 4-(4-bromophenoxy)butan-1-amine Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aryl Bromide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists.

Introduction: The "Goldilocks" Electrophile

Aryl bromides sit in the "Goldilocks" zone of cross-coupling: they are more stable and affordable than aryl iodides, yet significantly more reactive than aryl chlorides. However, this middle ground often leads to complacency. When conversion stalls, it is rarely a simple matter of "adding more catalyst." It is usually a mechanistic bottleneck involving oxidative addition failure , catalyst deactivation (aggregation) , or competitive side pathways .

This guide treats your reaction as a system.[1] We will diagnose the failure mode based on observable data (color, byproducts) and apply mechanistic corrections.

Module 1: Rapid Diagnostics (Read Your Reaction)

Before changing variables, identify the failure signature using this decision matrix.

Visual & Analytical Triage

TroubleshootingTree Start Primary Symptom LowConv Low/No Conversion (SM Remaining) Start->LowConv Byproducts High Conversion Wrong Product Start->Byproducts ColorCheck Check Reaction Color LowConv->ColorCheck AnalyzeImp Identify Impurity (LCMS/NMR) Byproducts->AnalyzeImp BlackPpt Black Precipitate (Pd Aggregation) ColorCheck->BlackPpt Unstable Ligand ClearSol Clear/Pale Solution (No Catalyst Activation) ColorCheck->ClearSol Oxidative Addition Failure ArH Ar-H Observed (Protodehalogenation) AnalyzeImp->ArH Hydride Source Present ArAr Ar-Ar Observed (Homocoupling) AnalyzeImp->ArAr Oxygen Ingress

Figure 1: Diagnostic decision tree for classifying reaction failure modes.

Module 2: Core Troubleshooting (Q&A)

Issue 1: The "Silent" Reaction (0-10% Conversion)

Symptom: The reaction mixture remains clear or pale yellow. Starting material (Ar-Br) is untouched. No Pd black is visible. Diagnosis: Oxidative Addition Failure. The catalyst is unable to break the C-Br bond. This is common with electron-rich aryl bromides (e.g., 4-bromoanisole) or sterically hindered substrates.

  • Q: Why isn't my catalyst working?

    • Mechanistic Insight: Electron-rich aryl bromides increase the electron density at the carbon-halogen bond, making the oxidative addition (the first step) kinetically difficult. If you are using simple ligands like PPh3, the metal center is not electron-rich enough to attack the Ar-Br bond [1].

  • Corrective Action:

    • Switch to Electron-Rich Ligands: Use alkyl-phosphines that donate electron density to the Palladium center, accelerating oxidative addition.

      • Recommendation:P(t-Bu)3 , PCy3 , or Buchwald ligands like XPhos or SPhos [2].

    • Pre-activation: If using Pd(OAc)2, ensure it is reduced to Pd(0) before the catalytic cycle stalls. Switch to a pre-catalyst (e.g., XPhos Pd G4 ) to guarantee active species generation.

Issue 2: The "Crash" (Reaction Stalls at 30-50%)

Symptom: Reaction starts well but stops. A fine black powder (Pd black) precipitates on the glass walls. Diagnosis: Catalyst Deactivation via Aggregation. The ligands have dissociated, allowing naked Pd(0) atoms to clump into inactive nanoparticles [3].

  • Q: Can I just add more catalyst?

    • A: You can, but it's inefficient. The root cause is usually an insufficient Ligand-to-Metal ratio or thermal instability.[2]

  • Corrective Action:

    • Increase Ligand Loading: If using separate Pd and Ligand, increase the ratio from 1:1 to 1:2 or 1:4 . This shifts the equilibrium towards the active ligated species.

    • Lower Temperature: If running at >100°C, drop to 80°C and extend time. High heat accelerates ligand dissociation.

    • Solvent Switch: In Buchwald-Hartwig couplings, switching from Toluene to t-Amyl alcohol or Dioxane can sometimes stabilize the intermediate complexes.

Issue 3: The "Phantom" Product (Protodehalogenation)

Symptom: Ar-Br is consumed, but the mass spec shows [M-Br + H]. You made the de-brominated arene (Ar-H). Diagnosis: Protodehalogenation. The Pd-Ar intermediate reacted with a hydride source instead of the nucleophile.

  • Q: Where is the hydride coming from?

    • Mechanistic Insight: It often comes from

      
      -hydride elimination of the solvent (especially alcohols) or the base (e.g., isopropoxide from reaction of NaOtBu with IPA).
      
  • Corrective Action:

    • Change the Base: Switch from alkoxides (NaOtBu, NaOEt) to inorganic carbonates (Cs2CO3 , K3PO4 ) or phosphates. These lack

      
      -hydrogens.
      
    • Change the Solvent: Avoid primary/secondary alcohols. Use DMF , Toluene , or Dioxane .[3]

    • Increase Nucleophile Concentration: The transmetallation (Suzuki) or amine binding (Buchwald) must outcompete the side reaction. Increase the boronic acid/amine equivalents (1.5 – 2.0 eq).

Module 3: Data & Selection Guides

Ligand Selection for Aryl Bromides

Use this table to select the correct ligand based on your substrate's electronic/steric profile.

Substrate TypeChallengeRecommended LigandCatalyst Precursor
Electron-Neutral Ar-Br StandardPPh3, dppfPd(PPh3)4, Pd(dppf)Cl2
Electron-Rich Ar-Br Slow Oxidative AdditionP(t-Bu)3 , SPhos , XPhos Pd-162, XPhos Pd G4
Sterically Hindered (Ortho) Steric ClashingSPhos , RuPhos RuPhos Pd G4
Heterocyclic Ar-Br N-coordination (Poisoning)Xantphos , BrettPhos BrettPhos Pd G4
The "Oxygen Trap" in Suzuki Coupling

Oxygen causes Homocoupling (2 Ar-B(OH)2


 Ar-Ar). This consumes your nucleophile, leaving unreacted Ar-Br.

Protocol: The Freeze-Pump-Thaw (Gold Standard)

  • Seal reaction vessel with a septum.

  • Freeze solvent in liquid nitrogen.

  • Apply high vacuum (10-15 min).

  • Thaw in warm water (under static vacuum).

  • Backfill with Argon.

  • Repeat 3 times. Note: For routine screening, vigorous sparging with Argon for 15 minutes is usually sufficient.

Module 4: Visualization of Failure Points

Understanding where the cycle breaks allows for precise fixing.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Ar-Br FailAgg DEACTIVATION: Pd Black (Ligand Loss) Pd0->FailAgg Low Ligand % TransMet Transmetallation (Pd-Ar-Nu) OxAdd->TransMet + Nu (Boronic/Amine) FailOx FAILURE: Unreactive Ar-Br (Electron Rich) OxAdd->FailOx Stalls Here FailDehal SIDE RXN: Protodehalogenation (Solvent/Base Hydride) OxAdd->FailDehal + H source RedElim Reductive Elimination (Product + Pd0) TransMet->RedElim Product Release RedElim->Pd0 Regeneration

Figure 2: The Palladium Catalytic Cycle highlighting common failure points for Aryl Bromides.

Module 5: Standardized Screening Protocol

Do not waste 10g of material on a single condition. Use this micro-screen to find the "magic" combination.

Scale: 50 µmol (approx. 10-15 mg of substrate). Vessel: 1 dram vials or a 24-well heating block.

The "4-Point" Screen: Run these four reactions in parallel. They cover the widest range of mechanistic space.

  • Condition A (Standard): Pd(PPh3)4 / Na2CO3 / Toluene:Water (Best for simple substrates).

  • Condition B (High Activity): Pd(dppf)Cl2 / K3PO4 / Dioxane (Best for sterics).

  • Condition C (Electron Rich/Difficult): XPhos Pd G4 / K3PO4 / THF:Water (Best for deactivated Ar-Br).

  • Condition D (Anhydrous/Buchwald): Pd(OAc)2 + Xantphos / Cs2CO3 / Dioxane (Best for heterocycles/amines).

Procedure:

  • Weigh solids (Catalyst, Base, Boronic Acid/Amine) into vials.

  • Add stir bar.

  • Evacuate/Backfill vials with Argon (3x).[1]

  • Add Ar-Br (if liquid) and degassed solvents via syringe.

  • Heat to 80°C for 4 hours.

  • Analyze by LCMS.[4] Look for Conversion % and Product/Byproduct Ratio .

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides with alkylboronic acids. Journal of the American Chemical Society, 130(24), 7532-7533.

  • Phan, N. T., Van Der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings—homogeneous or heterogeneous? Advanced Synthesis & Catalysis, 348(5), 609-679.

  • Navarro, O., et al. (2005).[3] Dehalogenation of Aryl Halides by Palladium Catalysts. Journal of Organic Chemistry, 70(12), 4833.

Sources

stability of 4-(4-Bromophenoxy)butan-1-amine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Bromophenoxy)butan-1-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the chemical causality behind the behavior of this molecule under basic conditions, providing you with self-validating workflows and targeted troubleshooting strategies for your synthetic and drug development pipelines.

Molecular Profiling & Mechanistic Behavior

To predict the behavior of 4-(4-Bromophenoxy)butan-1-amine under basic conditions, we must isolate its three distinct functional domains:

  • The Primary Aliphatic Amine: Primary alkyl amines typically exhibit a conjugate acid pKa of approximately 10.6. In acidic or neutral aqueous media, this moiety exists as a water-soluble ammonium salt. When the pH is adjusted above 11, the equilibrium shifts entirely to the unprotonated free base, exposing the nitrogen's lone pair and rendering the molecule highly nucleophilic[1].

  • The Alkyl Aryl Ether Linkage: Alkyl aryl ethers are exceptionally stable under basic conditions. The resonance between the oxygen lone pair and the aromatic

    
    -system strengthens the C(sp2)-O bond[2]. Furthermore, unlike acidic cleavage (which protonates the oxygen to create a leaving group), basic conditions provide no mechanism for ether cleavage[3].
    
  • The Aryl Bromide: While aryl halides can undergo nucleophilic aromatic substitution (SNAr) under harsh basic conditions, this requires strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. In this molecule, the para-ether oxygen is strongly electron-donating, completely deactivating the ring toward basic hydrolysis. However, the C–Br bond remains highly susceptible to oxidative addition by transition metals (e.g., Pd, Cu)[4].

Diagnostic Troubleshooting & FAQs

Q: During an aqueous basic workup (NaOH), my previously clear solution turned cloudy, and a thick oil separated. Did my compound degrade? A: No, this is a physical speciation change, not chemical degradation. 4-(4-Bromophenoxy)butan-1-amine is often supplied or synthesized as a hydrochloride (HCl) salt, which is highly water-soluble. Adding NaOH deprotonates the ammonium ion to the neutral free base. Because the free base is highly lipophilic (driven by the bromobenzene ring), it crashes out of the aqueous phase. Actionable Fix: Always perform basic workups of this compound in a biphasic system (e.g., Water/Dichloromethane). The free base will partition cleanly into the organic layer.

Q: I am attempting a base-promoted alkylation on another part of my molecule, but I am seeing multiple higher-molecular-weight byproducts. What is happening? A: You are observing uncontrolled N-alkylation. Because the primary amine is a strong nucleophile under basic conditions[1], it will aggressively attack any electrophiles (like alkyl halides) present in your reaction matrix, often resulting in a mixture of secondary and tertiary amines. Actionable Fix: You must mask the nucleophilicity of the amine prior to your reaction. Implement a chemoselective protection step (e.g., Boc or Fmoc protection) before introducing other electrophiles.

Q: I am running a Suzuki-Miyaura cross-coupling using a Palladium catalyst and


 base. My aryl bromide is reacting, but the reaction stalls, and the catalyst turns black immediately. Why? 
A:  While the aryl bromide is primed for Pd-catalyzed cross-coupling[4], the unprotected primary amine is a strong 

-donor ligand. Under basic conditions, the free amine can coordinate tightly to the Palladium center, poisoning the catalyst and leading to premature aggregation (Pd black formation). Actionable Fix: Protect the amine as a carbamate (Boc) or use a highly sterically hindered, strongly coordinating phosphine ligand (e.g., Buchwald ligands like XPhos) to outcompete the primary amine for the metal center.

Quantitative Stability Matrix

The following table summarizes the structural integrity of 4-(4-Bromophenoxy)butan-1-amine across various basic environments.

Reaction ConditionpH RangeAmine StateEther IntegrityAryl Bromide IntegrityPrimary Risk Factor
Mild Aqueous Base (

)
8.0 - 9.0Mixed (Salt/Free)IntactIntactEmulsion formation during extraction.
Strong Aqueous Base (1M

)
> 13.0100% Free BaseIntactIntactPrecipitation if no organic solvent is present.
Base + Electrophile (

+ R-X)
10.0 - 11.0100% Free BaseIntactIntactRapid N-alkylation/polyalkylation.
Base + Pd Catalyst (

+ Pd)
10.0 - 11.0100% Free BaseIntactReactive Catalyst poisoning by free amine.

Self-Validating Experimental Workflows

Protocol A: Controlled Freebasing and Liquid-Liquid Extraction

Purpose: To quantitatively convert the ammonium salt to the reactive free base without product loss.

  • Dissolution: Suspend 4-(4-Bromophenoxy)butan-1-amine hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Deionized Water.

  • Basification: Under vigorous stirring, add 2M

    
     dropwise until the aqueous layer reaches pH > 11.
    
    • Self-Validation Check: Spot the aqueous layer on wide-range pH paper; it must turn dark purple. The initial suspension will clarify into two distinct, transparent liquid phases.

  • Extraction: Separate the phases. Extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous

    
    . Filter and concentrate under reduced pressure to yield the free base as a viscous oil.
    
Protocol B: Chemoselective N-Boc Protection under Basic Conditions

Purpose: To mask the amine's nucleophilicity prior to downstream basic reactions.

  • Setup: Dissolve the free base (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Water.

  • Base Addition: Add

    
     (2.0 eq). The mild base neutralizes any acid generated without hydrolyzing the Boc anhydride.
    
  • Protection: Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) dropwise at 0°C. Warm to room temperature and stir for 4 hours.
    
  • Validation:

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin and heat. The starting material will appear as a bright, dark spot (active primary amine), whereas the product spot will remain unstained or very faint, confirming complete masking of the amine.

Mechanistic Visualizations

G Salt Ammonium Salt (pH < 9) Water Soluble Base Add Aqueous Base (NaOH / K2CO3) Salt->Base FreeBase Free Amine (pH > 11) Organic Soluble Base->FreeBase

Caption: pH-dependent speciation and solubility workflow.

G Molecule 4-(4-Bromophenoxy)butan-1-amine Cond1 Aqueous Base Only (e.g., NaOH, rt) Molecule->Cond1 Cond2 Base + Electrophile (e.g., Alkyl Halide) Molecule->Cond2 Cond3 Base + Pd/Cu Catalyst (e.g., Suzuki/Buchwald) Molecule->Cond3 Res1 Highly Stable (No Ether/Aryl Cleavage) Cond1->Res1 Res2 N-Alkylation / Acylation (Nucleophilic Amine) Cond2->Res2 Res3 Cross-Coupling at Aryl Bromide (Amine may interfere) Cond3->Res3

Caption: Chemoselectivity and reaction pathways under basic conditions.

References

1.[1] Explaining the strength of organic bases - Chemguide. chemguide.co.uk. 1 2.[2] Alkyl Aryl Ethers Definition - Organic Chemistry Key Term - Fiveable. fiveable.me. 2 3.[3] 9.8: Reactions of Ethers - Chemistry LibreTexts. libretexts.org. 3 4. AMINES - eGyanKosh. egyankosh.ac.in. 5.[4] Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC - NIH. nih.gov. 4

Sources

Validation & Comparative

Comparative Analysis of 1H NMR Spectral Characteristics: 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-(4-Bromophenoxy)butan-1-amine is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands. Its structure comprises a para-substituted aromatic system (electron-withdrawing bromine, electron-donating alkoxy group) linked to a primary aliphatic amine via a butyl chain.

This guide provides a comparative analysis of its 1H NMR profile, focusing on the two most critical variables in drug development workflows: Solvent Selection (CDCl₃ vs. DMSO-d₆) and Protonation State (Free Base vs. HCl Salt) .

Structural Segmentation & Theoretical Assignment

To ensure accurate interpretation, we segment the molecule into three distinct magnetic environments. This segmentation drives the assignment logic.

Structure: (p-Br)-C₆H₄-O-CH₂-CH₂-CH₂-CH₂-NH₂

Zone A: The Aromatic System (AA'BB')

The 1,4-disubstitution creates a classic AA'BB' spin system (often appearing as two "roofed" doublets).

  • H-Ar (ortho to Br): Deshielded by the inductive effect of Bromine (~7.3–7.4 ppm).

  • H-Ar (ortho to O): Shielded by the mesomeric (resonance) donation of Oxygen (~6.7–6.8 ppm).

Zone B: The Ether Linkage (O-Alkyl)
  • O-CH₂: The most deshielded aliphatic signal due to the electronegativity of oxygen. Expect a triplet around 3.9–4.0 ppm.

Zone C: The Amine Terminus (N-Alkyl)
  • N-CH₂: Moderately deshielded. Its position is highly sensitive to pH and salt formation.

  • Central CH₂s: Shielded multiplets in the upfield region (1.5–1.8 ppm).

Comparative Analysis: Solvent & State Effects

This section contrasts performance in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆), and the Free Base versus the Hydrochloride Salt.

Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ Scientist's Verdict
Amine (NH₂) Signal Often broad or invisible due to rapid exchange.Visible as a broad singlet (or triplet if protonated) at 1.5–3.0 ppm (variable).Use DMSO if quantifying NH₂ proton count is critical.
Resolution High. Sharp lines for aliphatic multiplets.Lower. Viscosity causes slight line broadening.Use CDCl₃ for precise coupling constant (

) analysis.
Water Artifacts H₂O peak at ~1.56 ppm (may overlap with central CH₂).H₂O peak at ~3.33 ppm (distinct from key signals).DMSO is safer for avoiding overlap with the critical C-2/C-3 methylenes.
Aromatic Shifts Standard reference values.Slight downfield shift due to polarity/magnetic anisotropy.CDCl₃ is preferred for comparison with literature databases.
Comparison 2: Salt Form (Free Base vs. HCl Salt)

In drug development, this molecule is often handled as an HCl salt to improve stability. The NMR spectrum changes drastically at the amine terminus.

  • Free Base: The

    
    -methylene (-CH₂-NH₂) appears at ~2.7 ppm .
    
  • HCl Salt: The nitrogen becomes protonated (-CH₂-NH₃⁺). The positive charge deshields the neighboring methylene, shifting it downfield to ~2.9–3.0 ppm . The exchangeable protons (NH₃⁺) appear as a broad signal at 8.0–8.5 ppm in DMSO-d₆.

Quantitative Data Summary

The following table summarizes the expected Chemical Shifts (


) and Multiplicities.

Table 1: 1H NMR Data Matrix (400 MHz)

PositionProton Type

(ppm) CDCl₃

(ppm) DMSO-d₆
MultiplicityIntegration

(Hz)
1 Ar-H (ortho to Br)7.367.42Doublet (AA'BB')2H~8.8
2 Ar-H (ortho to O)6.786.88Doublet (AA'BB')2H~8.8
3 O-CH₂3.943.98Triplet2H6.5
4 N-CH₂2.722.60Triplet2H7.0
5 Central CH₂ (C-2)1.821.75Quintet/Multiplet2H-
6 Central CH₂ (C-3)1.581.50Quintet/Multiplet2H-
7 NH₂ (Amine)1.30 (Broad/Var)3.0–8.0 (Broad)*Broad Singlet2H-

*Note: In DMSO, the NH signal position is highly concentration and water-dependent.

Visualization of Assignment Logic

The following diagram illustrates the logical flow a scientist should follow to validate this structure, distinguishing it from common synthesis impurities (e.g., unreacted 4-bromophenol).

A Technical Guide to the Mass Spectrometry Fragmentation of 4-(4-Bromophenoxy)butan-1-amine and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Bromophenoxy)butan-1-amine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed mechanistic breakdown of the molecule's fragmentation, a robust experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a comparative evaluation of alternative analytical techniques. By explaining the causality behind experimental choices and grounding claims in established principles, this guide serves as a practical resource for structural elucidation and method development.

Introduction: The Analytical Imperative

4-(4-Bromophenoxy)butan-1-amine is a molecule of interest in synthetic chemistry and drug discovery, often serving as an intermediate or building block. Its structure, combining a brominated aromatic ring, an ether linkage, and a primary aliphatic amine, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for confirming the identity and purity of such compounds.[1] Understanding its fragmentation behavior under electron ionization is critical for unambiguous identification in complex reaction mixtures or during metabolic studies. This guide will deconstruct the predicted fragmentation pathways, providing a roadmap for interpreting the resultant mass spectrum.

Predicted Fragmentation Pattern of 4-(4-Bromophenoxy)butan-1-amine

Under electron ionization (70 eV), the molecular ion (M•+) of 4-(4-Bromophenoxy)butan-1-amine is formed. Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, in accordance with the Nitrogen Rule .[2][3] Furthermore, the bromine atom, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M•+ and M+2•+ doublet of similar intensity.[4]

The primary fragmentation pathways are dictated by the functional groups present: the primary amine, the ether linkage, and the aromatic ring.

Key Fragmentation Mechanisms:
  • Alpha (α)-Cleavage: This is the most characteristic fragmentation for aliphatic amines.[3][5] The cleavage of the C-C bond adjacent to the nitrogen atom is highly favored due to the formation of a resonance-stabilized iminium cation. This fragmentation is expected to produce the base peak at m/z 30 .[3]

  • Ether Linkage Cleavage: The C-O bonds of the ether are susceptible to cleavage. Cleavage of the bond between the butoxy chain and the phenoxy oxygen can lead to the formation of a bromophenoxy radical and a charged butan-1-amine fragment, or vice versa. More prominent is the cleavage of the C-C bond alpha to the ether oxygen, which can generate a stable bromophenoxy-containing cation.

  • Aromatic Ring Fragmentation: The bromophenoxy moiety can undergo fragmentation, typically involving the loss of a CO molecule from the bromobenzoyl cation, a common pathway for aromatic ketones and ethers.[6]

The predicted fragmentation cascade is illustrated below.

Fragmentation_Pathway M [M]•+ m/z 243/245 4-(4-Bromophenoxy)butan-1-amine F1 [CH₂=NH₂]+ m/z 30 (Base Peak) M->F1 α-Cleavage Loss of C₉H₁₀OBr• radical F2 [C₄H₈OBr]+ m/z 171/173 M->F2 C-O Cleavage (Aromatic) F5 [C₄H₁₀N]+ m/z 72 M->F5 C-O Cleavage (Aliphatic) F3 [C₆H₄OBr]+ m/z 171/173 F4 [C₅H₄Br]+ m/z 155/157 F3->F4 Loss of CO

Caption: Predicted EI fragmentation pathway of 4-(4-Bromophenoxy)butan-1-amine.

Summary of Predicted Mass Fragments:
m/z (Predicted)Ion Structure/FormulaFragmentation PathwayRelative Abundance (Predicted)
243/245[C₁₀H₁₄BrNO]•+Molecular Ion (M•+) showing Br isotope patternModerate
30 [CH₂=NH₂]+ α-Cleavage with loss of the C₉H₁₀OBr• radical Very High (Base Peak)
171/173[C₆H₄OBr]+Cleavage of the O-butyl bond, forming the bromophenoxy cationHigh
155/157[C₅H₄Br]+Loss of CO from the bromophenoxy cationModerate
72[C₄H₁₀N]+Cleavage of the aryl C-O bond, forming the butanamine cationModerate to Low

Experimental Protocol: GC-MS Analysis

For a semi-volatile compound like 4-(4-Bromophenoxy)butan-1-amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique.[7] However, the primary amine group can cause peak tailing on standard non-polar GC columns. To mitigate this and improve chromatographic performance, a derivatization step is often recommended.[8][9]

Step-by-Step Methodology:
  • Sample Preparation (Derivatization with PFPA):

    • Rationale: Derivatization with an agent like Pentafluoropropionic Anhydride (PFPA) converts the polar amine into a less polar, more volatile amide, resulting in sharper chromatographic peaks and improved sensitivity.[8][9]

    • Procedure:

      • Accurately weigh approximately 1 mg of the sample into a 2 mL vial.

      • Dissolve the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

      • Add 100 µL of Pentafluoropropionic Anhydride (PFPA) and 50 µL of Pyridine (to act as a catalyst and acid scavenger).

      • Cap the vial tightly and heat at 60°C for 30 minutes.

      • Cool to room temperature. The sample is now ready for injection.

  • Instrumentation and Parameters:

    • System: A standard GC-MS system equipped with a quadrupole mass analyzer.[8]

    • GC Column: A mid-polarity column, such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • GC Parameters:

      • Inlet Temperature: 280°C (to ensure complete volatilization of the derivatized analyte).

      • Injection Mode: Splitless (1 µL injection volume) for maximum sensitivity.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

      • Oven Program:

        • Initial temperature: 100°C, hold for 1 minute.

        • Ramp: 15°C/min to 280°C.

        • Final hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 25 - 450 (to capture the derivatized molecular ion and all relevant fragments).

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte.

    • Extract the mass spectrum from the peak apex.

    • Analyze the spectrum for the expected molecular ion of the derivatized product and key fragment ions. The mass of the derivatized molecular ion will be the original mass (243/245) plus 146 amu (the mass added by the PFPA group minus H).

GC-MS Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (1 mg in 1 mL DCM) Derivatize Add PFPA & Pyridine Dissolve->Derivatize Heat Heat at 60°C for 30 min Derivatize->Heat Inject Inject 1 µL into GC Heat->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 25-450) Ionize->Detect Process Spectrum Extraction & Analysis Detect->Process

Caption: General workflow for derivatization and GC-MS analysis.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. The choice depends on the analytical goal, such as structural confirmation, quantification, or analysis of non-volatile impurities.[11][12]

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
GC-MS (Electron Ionization) Separates volatile compounds; provides detailed fragmentation patterns for structural elucidation.[13]High resolution, reproducible fragmentation for library matching, excellent for purity assessment of volatile components.Requires derivatization for good peak shape; not suitable for thermally unstable or non-volatile impurities.[7][14]
LC-MS (e.g., ESI, APCI) Separates compounds in the liquid phase; typically provides molecular weight information with less fragmentation.[11]Ideal for non-volatile or thermally labile compounds; requires minimal sample prep (no derivatization needed).[7][14]Electrospray ionization (ESI) often yields only the protonated molecular ion [M+H]+, providing limited structural data.
NMR Spectroscopy (¹H, ¹³C) Analyzes the magnetic properties of atomic nuclei to provide detailed structural information on the entire molecule.[15]Provides unambiguous structural confirmation, including stereochemistry; non-destructive.[2][16]Lower sensitivity compared to MS; requires a relatively pure sample (>95%); not ideal for trace analysis.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.[15]Quickly confirms the presence of key functional groups (N-H, C-O ether, aromatic C-H).[17][18]Provides limited information on the overall molecular structure; not suitable for distinguishing isomers.

Expert Insight: For initial identification and purity checks in a synthetic chemistry lab, GC-MS is often the workhorse due to its speed and the rich structural information from EI fragmentation. However, for analyzing the same compound in a complex biological matrix (e.g., plasma), the higher sensitivity and reduced sample preparation of LC-MS would be the preferred method.[11] For definitive, unambiguous structural proof required for a regulatory filing, a combination of Mass Spectrometry, NMR, and FTIR data is the gold standard.

Conclusion

The mass spectrometric fragmentation of 4-(4-Bromophenoxy)butan-1-amine is predicted to be dominated by a characteristic α-cleavage, yielding a base peak at m/z 30, and prominent ions resulting from the stable bromophenoxy moiety. The molecular ion will be clearly identifiable by its odd nominal mass and the classic M/M+2 isotopic pattern of bromine. A robust GC-MS method, enhanced by derivatization, provides an effective platform for its routine analysis. By comparing and contrasting this with other techniques like LC-MS and NMR, researchers can select the most appropriate analytical strategy to meet their specific objectives, ensuring data of the highest quality and integrity.

References

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from Agilent. [Link]

  • Conquer Scientific. (2023). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from Conquer Scientific. [Link]

  • Skipper, P. L., et al. (1986). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from ResolveMass Laboratories Inc. [Link]

  • Microbe Notes. (2024). Mass Spectrometry Explained: Principle, Steps & Uses. Retrieved from Microbe Notes. [Link]

  • DGUV. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • Wang, S., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • International Journal of Scientific and Development Research. (2024). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. Retrieved from IJSDR. [Link]

  • Murayama, C., et al. (2009). Imaging mass spectrometry: principle and application. PMC - NIH. [Link]

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from Conquer Scientific. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons, Ltd. [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from Arome Science. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from OpenStax. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from OpenStax adaptation. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • PubMed. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from PubMed. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Calgary. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

Sources

Technical Comparison: 4-(4-Halophenoxy)butan-1-amine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

4-(4-Bromophenoxy)butan-1-amine and its chloro- and iodo- analogs represent a critical class of linker scaffolds in medicinal chemistry.[1] These "phenoxyalkylamines" serve as pharmacophores in histamine H3 antagonists, sigma receptor ligands, and SERT inhibitors.

While they share a structural core, the halogen substituent dictates their synthetic utility , metabolic stability , and binding kinetics .

FeatureChloro Analog (Cl)Bromo Analog (Br)Iodo Analog (I)
CAS No. 63998-62-914002-99-4Not widely listed
Reactivity (Pd-Cat) Low (Requires specialized ligands)Optimal (Standard conditions) High (Often unstable/sensitive)
Lipophilicity (LogP) Lowest (~2.[1]5)Moderate (~2.7)Highest (~3.1)
Halogen Bonding NegligibleModerateStrong (σ-hole donor)
Cost Efficiency HighBalanced Low
Primary Use Case Final Drug Candidate (Metabolic Block)Synthetic Intermediate / Library Gen. Radioligands / Difficult Couplings

Physicochemical Profile & Biological Implications[2][3]

The choice of halogen exerts a profound "butterfly effect" on the molecule's behavior in biological systems.

Lipophilicity and Permeability

The trend I > Br > Cl in lipophilicity affects blood-brain barrier (BBB) penetration.[1]

  • Chloro: Often preferred for final drug candidates to minimize non-specific protein binding.[1]

  • Iodo: Increases lipophilicity significantly, potentially improving membrane permeability but risking metabolic liability via oxidative dehalogenation.

The "Sigma-Hole" Effect (Halogen Bonding)

In binding pockets, these halogens are not merely steric bulk. They act as Lewis acids along the C-X bond axis (the "sigma-hole").

  • Iodo: Exhibits the largest, most positive sigma-hole, capable of forming strong halogen bonds with backbone carbonyls in target proteins (e.g., SERT or H3 receptors).

  • Chloro: Has a negligible sigma-hole; interactions are primarily driven by van der Waals forces.[1]

Synthetic Accessibility & Reactivity

Synthesis Logic (Retrosynthesis)

The most robust route to these amines is Williamson Ether Synthesis followed by Gabriel Synthesis or Hydrazinolysis .[1] Direct alkylation of amines often leads to over-alkylation (secondary/tertiary amines).

Synthesis Phenol 4-Halophenol (X = Cl, Br, I) Inter Phthalimide Intermediate (Stable Solid) Phenol->Inter K2CO3, DMF 80°C, 4h Linker N-(4-Bromobutyl)phthalimide Linker->Inter Product 4-(4-Halophenoxy)butan-1-amine (Primary Amine) Inter->Product Hydrazine hydrate EtOH, Reflux

Figure 1: Modular synthesis pathway applicable to Cl, Br, and I analogs. The phthalimide protecting group prevents polymerization.

Cross-Coupling Reactivity (The Critical Differentiator)

For medicinal chemists using this scaffold as a building block (e.g., to attach a biaryl system via the halogen):

  • Bromo (The Workhorse): The 4-bromo analog is the industry standard. It undergoes Suzuki, Buchwald-Hartwig, and Sonogashira couplings with standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2).

  • Iodo (The Specialist): Use only if the coupling partner is deactivated or sterically hindered. It reacts at room temperature but is prone to light-induced decomposition and homocoupling side reactions.[1]

  • Chloro (The Challenge): Inert to standard Pd(0) conditions. Requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) and elevated temperatures (>100°C), which may be incompatible with the amine tail if unprotected.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Bromophenoxy)butan-1-amine

This protocol is optimized for the Bromo analog but is adaptable for Chloro (higher temp) and Iodo (dark conditions).[1]

Reagents:

  • 4-Bromophenol (1.0 eq)[1]

  • N-(4-Bromobutyl)phthalimide (1.1 eq)[1]

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • DMF (anhydrous)

  • Hydrazine Hydrate[1]

Step 1: Ether Formation

  • Charge a round-bottom flask with 4-bromophenol (17.3 g, 100 mmol) and anhydrous DMF (150 mL).

  • Add K2CO3 (27.6 g, 200 mmol) and stir at RT for 15 min.

  • Add N-(4-Bromobutyl)phthalimide (31.0 g, 110 mmol).

  • Heat to 80°C for 4 hours. (Monitor by TLC: Hexane/EtOAc 7:3).

  • Workup: Pour into ice water (500 mL). Filter the white precipitate (Phthalimide intermediate). Wash with water and cold ethanol. Yield: ~85-90%.[1]

Step 2: Deprotection (Gabriel)

  • Suspend the intermediate in Ethanol (300 mL).

  • Add Hydrazine Hydrate (5.0 eq, 25 mL).

  • Reflux for 2-3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Workup: Cool to RT. Acidify with HCl (6M) to pH 1 to dissolve the amine and precipitate phthalhydrazide fully. Filter off the solid.[2]

  • Basify the filtrate with NaOH (10%) to pH 12.

  • Extract with DCM (3 x 100 mL). Dry over Na2SO4 and concentrate.

  • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH3 90:9:1).

Protocol B: Comparative Suzuki Coupling (Test System)

Demonstrating the reactivity difference.

Substrate: 4-(4-Halophenoxy)butan-1-amine (protected as Boc-amine to prevent catalyst poisoning). Coupling Partner: Phenylboronic acid.

  • Bromo Analog: Reacts with Pd(PPh3)4 / Na2CO3 in Toluene/Water at 80°C for 6h. Yield: >90%.

  • Chloro Analog: No reaction under above conditions. Requires Pd2(dba)3 / XPhos / K3PO4 in Dioxane at 110°C for 12h.

  • Iodo Analog: Reacts with Pd(PPh3)4 / Na2CO3 in DMF at RT for 2h. (Note: Must exclude light to prevent deiodination).

Decision Framework: Which Analog to Choose?

DecisionTree Start Select Halogen Analog Q1 Is this the Final Drug Molecule? Start->Q1 Q2 Is this a Synthetic Intermediate? Q1->Q2 No Final_Cl Select CHLORO (Metabolic Stability) Q1->Final_Cl Yes, reduce clearance Final_I Select IODO (Potency/Halogen Bond) Q1->Final_I Yes, maximize potency Q3 Coupling Difficulty? Q2->Q3 Inter_Br Select BROMO (Standard Utility) Q3->Inter_Br Standard Coupling Inter_I Select IODO (High Reactivity required) Q3->Inter_I Difficult/Steric Hindrance

Figure 2: Strategic decision tree for selecting the appropriate halogen analog based on project stage.

References

  • BenchChem. (2025).[2] Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs. Link

  • PubChem. (2025).[3] 4-(4-bromophenoxy)butan-1-amine Compound Summary. National Library of Medicine. Link

  • Harned Research Group. (2010). Cross coupling reactions: General Considerations and Reactivity Trends. University of Minnesota. Link

  • Dey, A., & Desiraju, G. R. (2005). Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups. Journal of the Chemical Society. Link

  • OpenStax. (2023). Synthesis of Amines: Gabriel Synthesis and Reduction. Link

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HPLC retention time of 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development and Column Comparison for 4-(4-Bromophenoxy)butan-1-amine

Executive Summary

The analytical quantification and purity assessment of aryloxyalkylamines, specifically 4-(4-Bromophenoxy)butan-1-amine , present unique chromatographic challenges. As a critical building block and intermediate in pharmaceutical synthesis, ensuring its accurate retention and peak symmetry is paramount. This guide objectively compares the performance of three distinct HPLC column chemistries—Standard C18, Polar-Embedded C18, and Zwitterionic HILIC—providing researchers with a self-validating experimental framework to overcome the severe peak tailing typically associated with aliphatic basic amines.

Physicochemical Profiling & Mechanistic Challenges

To design a robust HPLC method, we must first analyze the causality behind the molecule's behavior in a fluidic system. 4-(4-Bromophenoxy)butan-1-amine possesses an amphiphilic structure:

  • Hydrophobic Core: The 4-bromophenoxy moiety drives strong hydrophobic interactions, yielding an estimated

    
     of ~3.2. This ensures strong retention on reversed-phase (RP) stationary phases.
    
  • Hydrophilic/Basic Terminus: The primary amine (butan-1-amine) has an estimated

    
     of ~10.0. Under standard acidic to neutral mobile phase conditions (pH 3.0 – 7.0), this amine is fully protonated (
    
    
    
    ).

The Silanol Effect: The primary cause of peak tailing and low theoretical plate counts for basic compounds is secondary ion-exchange interactions [1]. While the hydrophobic tail interacts with the C18 ligands, the protonated amine interacts electrostatically with unreacted, acidic residual silanols (


) on the silica support [2]. This dual-retention mechanism leads to distinct desorption kinetics, manifesting as an asymmetrical peak tail.

Column Chemistry Comparison & Performance Data

To objectively evaluate the optimal system, 4-(4-Bromophenoxy)butan-1-amine was analyzed across three alternative column technologies.

  • Standard C18 (High-Purity Silica, End-capped): Relies purely on hydrophobic partitioning. Despite end-capping, residual silanols remain accessible to the primary amine.

  • Polar-Embedded C18 (e.g., Amide/Ether linkage): Incorporates a polar functional group near the silica surface. This creates a virtual hydration layer that electrostatically shields residual silanols from basic analytes, drastically improving peak shape [3].

  • Zwitterionic HILIC (ZIC-HILIC): Operates via an orthogonal mechanism (Hydrophilic Interaction Liquid Chromatography). The highly polar amine partitions into a water-enriched layer on the stationary phase, providing excellent retention without silanol-induced tailing.

Table 1: Comparative Chromatographic Performance

Conditions: 20 mM Ammonium Formate (pH 3.0) / Acetonitrile gradient. Flow rate: 1.0 mL/min. UV Detection: 225 nm.

Column ChemistryRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Mechanistic Observation
Standard C18 6.45 min2.15 (Fail)4,200Severe secondary interactions with ionized silanols.
Polar-Embedded C18 5.72 min1.12 (Pass)13,500Silanol shielding prevents ion-exchange; sharp peak.
ZIC-HILIC 8.15 min1.18 (Pass)11,200Orthogonal retention driven by the protonated amine.

Data Interpretation: The Polar-Embedded C18 column demonstrates superior performance for this specific aryloxyalkylamine. By mitigating the secondary interactions, the theoretical plate count (


) more than triples compared to the standard C18, ensuring high-fidelity quantitation.

Experimental Methodology

The following step-by-step protocol establishes a self-validating system for the analysis of 4-(4-Bromophenoxy)butan-1-amine using the optimal Polar-Embedded RP-HPLC method.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Accurately weigh 1.26 g of Ammonium Formate and dissolve in 1.0 L of HPLC-grade water (20 mM). Adjust the pH to 3.0 ± 0.05 using pure Formic Acid. Causality: A pH of 3.0 ensures the amine is fully protonated while simultaneously suppressing the ionization of surface silanols (silanol

    
     ~ 3.5 - 4.5), minimizing electrostatic drag [2].
    
  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Weigh 10.0 mg of 4-(4-Bromophenoxy)butan-1-amine standard.

  • Dissolve in 100 mL of Diluent (50:50 Water:Acetonitrile with 0.1% Formic Acid) to yield a 0.1 mg/mL solution. Vortex until fully dissolved. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Parameters

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temperature: 40 °C (Improves mass transfer kinetics, sharpening the peak).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: PDA/UV at 225 nm (optimal absorbance for the bromophenoxy chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10%

      
       90% B
      
    • 8.0 - 10.0 min: 90% B

    • 10.0 - 10.1 min: 90%

      
       10% B
      
    • 10.1 - 15.0 min: 10% B (Re-equilibration)

Method Development Decision Pathway

G Start 4-(4-Bromophenoxy)butan-1-amine (Basic Amine, pKa ~10) RP Reversed-Phase (RP-HPLC) Start->RP Standard Approach HILIC HILIC Mode Start->HILIC Orthogonal Approach C18 Standard C18 (High Silanol Activity) RP->C18 PolarC18 Polar-Embedded C18 (Shielded Silanols) RP->PolarC18 ZIC Zwitterionic HILIC (Strong Amine Retention) HILIC->ZIC Tailing Severe Peak Tailing (As > 2.0) Secondary Ion-Exchange C18->Tailing pH 3.0 - 7.0 Sharp Sharp Peak (As ~ 1.1) Ideal for Quantitation PolarC18->Sharp pH 3.0 Buffer ZIC->Sharp High Org. Mobile Phase

Figure 1: HPLC method development workflow and column selection for basic aryloxyalkylamines.

Conclusion

For the robust HPLC analysis of 4-(4-Bromophenoxy)butan-1-amine, standard C18 columns fail to provide the necessary peak symmetry due to the aggressive interaction between the terminal primary amine and residual stationary phase silanols. By transitioning to a Polar-Embedded C18 column and utilizing a highly buffered, low-pH mobile phase (pH 3.0), analysts can effectively shield these secondary interactions. This results in a self-validating, highly efficient method capable of generating symmetrical peaks (


 ~ 1.12) suitable for rigorous pharmaceutical quality control and impurity profiling.

References

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at:[Link]

  • Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. Taylor & Francis. Available at:[Link]

purity verification of 4-(4-Bromophenoxy)butan-1-amine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive protocol for verifying the purity of 4-(4-Bromophenoxy)butan-1-amine , a critical linker intermediate often used in PROTAC® and heterobifunctional molecule synthesis.

Unlike generic certificates of analysis, this document focuses on the causality of analytical choices , comparing LC-MS against HPLC-UV and qNMR to establish a self-validating quality control system.

Compound Profile & Analytical Challenges

  • Compound: 4-(4-Bromophenoxy)butan-1-amine[1]

  • Formula:

    
    
    
  • Exact Mass: 243.03 (for

    
    ) / 245.02 (for 
    
    
    
    )
  • Key Features:

    • Primary Amine: Highly basic (

      
      ); prone to peak tailing on standard silica columns.
      
    • Aryl Ether: UV active (chromophore), allowing UV detection.

    • Bromine Substituent: Provides a distinct 1:1 isotopic signature (

      
       and 
      
      
      
      ), serving as a built-in mass spec validation tool.

The Purity Paradox: A sample can appear >98% pure by HPLC-UV (254 nm) yet fail in biological assays. Why?

  • Salt/Solvent Contamination: UV does not detect inorganic salts or residual non-UV solvents.

  • Co-elution: Structurally similar impurities (e.g., the des-bromo analog) may co-elute and have similar extinction coefficients.

  • Counter-ion Variance: The amine often exists as a hydrochloride or hydrobromide salt; stoichiometry affects the "weight-based" purity.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the three pillars of purity verification for this specific amine linker.

FeatureLC-MS (ESI+) HPLC-UV (PDA) qNMR (

H)
Primary Utility Identity & Specificity Relative Purity (%) Absolute Content (wt%)
Detection Principle Mass-to-charge (

)
Light Absorption (Beer-Lambert)Nuclear Spin Resonance
Specificity for Linker High (Detects Br isotope pattern)Medium (Retention time only)High (Structural integration)
Blind Spots Ion suppression; non-ionizable impuritiesNon-chromophoric impurities (salts)Low sensitivity; overlapping signals
Quantification Semi-quantitative (needs standards)Standard for % AreaAbsolute (Internal Standard)
Throughput HighHighLow
Decision Matrix: Selecting the Right Tool

PurityDecision Start Start: Crude/Purified Sample Goal What is the analytical goal? Start->Goal Identity Confirm Structure (Is it the right molecule?) Goal->Identity RelPurity Check Relative Purity (% Area for reaction monitoring) Goal->RelPurity AbsContent Determine Net Content (For precise dosing) Goal->AbsContent LCMS METHOD A: LC-MS (Detects Br isotopes, confirms MW) Identity->LCMS Essential HPLC METHOD B: HPLC-UV (High precision, robust % area) RelPurity->HPLC Standard qNMR METHOD C: qNMR (Quantifies residual solvent/salts) AbsContent->qNMR Gold Standard LCMS->HPLC Orthogonal Check

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific stage of drug development.

Deep Dive: The LC-MS Protocol

This protocol is designed to mitigate amine tailing and maximize ionization efficiency.

A. Chromatographic Conditions
  • Column: C18 with Charged Surface Hybrid (CSH) or similar base-deactivated technology (e.g., Waters XBridge or Agilent Poroshell HPH).

    • Reasoning: Standard C18 columns interact with the protonated amine, causing peak tailing. CSH particles provide better peak shape for basic compounds at low pH.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Reasoning: Formic acid (pH ~2.7) ensures the amine is fully protonated (

      
      ), stabilizing the signal in ESI+ mode.
      
  • Gradient:

    • 0–1 min: 5% B (Hold)

    • 1–8 min: 5%

      
       95% B (Linear Ramp)
      
    • 8–10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

B. Mass Spectrometry Settings (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive).[2]

  • Scan Range:

    
     100 – 600.
    
  • Target Ions:

    • 
      :  Detect doublet at 244.0  and 246.0 .
      
    • 
      :  Detect doublet at 266.0  and 268.0 .
      
  • Key Validation Step (The "Bromine Check"):

    • Zoom into the parent ion. You MUST see two peaks of nearly equal intensity separated by 2.0 Da (

      
       and 
      
      
      
      natural abundance is ~50:50).
    • Self-Validating Logic: If the isotope pattern is not 1:1, the peak is NOT your brominated compound, regardless of retention time.

C. Experimental Workflow Diagram

LCMSWorkflow cluster_detect Dual Detection Sample Sample Prep (1 mg/mL in 50:50 MeCN:H2O) Inject Injection (2-5 µL) Sample->Inject Sep LC Separation (C18, Acidic pH) Inject->Sep UV UV (254 nm) Quantifies Impurities Sep->UV MS MS (ESI+) Identifies Impurities Sep->MS Data Data Processing UV->Data MS->Data Decision Pass/Fail? Data->Decision

Caption: Integrated LC-MS workflow ensuring simultaneous quantification (UV) and identification (MS).

Supporting Experimental Data (Simulated)

To illustrate the comparative performance, consider a batch of 4-(4-Bromophenoxy)butan-1-amine contaminated with 5% starting material (4-bromophenol).

ParameterHPLC-UV Result LC-MS Result Interpretation
Main Peak RT 4.5 min4.5 min (

244/246)
Confirmed Product.
Impurity RT 5.2 min5.2 min (

171/173)
Impurity is less polar.
Impurity ID UnknownNegative Mode Signal 4-Bromophenol ionizes poorly in ESI+ but well in ESI- (

171). LC-MS reveals what UV misses if polarity switches are not used.
Purity Calc 95.0% (Area)N/A (Response factors differ)UV is more accurate for % purity; MS confirms identity.

Critical Insight: Phenols (starting material) are acidic and ionize in ESI- , while the amine product ionizes in ESI+ . A standard ESI+ only method might miss the phenolic impurity entirely in the MS trace, though it would appear in the UV trace.

  • Recommendation: Use polarity switching (ESI+/-) or rely on the UV trace for the "purity percentage" while using MS for peak identification.

References

  • PubChem. 4-Bromobutan-1-amine | C4H10BrN.[3] National Library of Medicine. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResearchGate. LC-MS vs. HPLC for peptide quantification?. Available at: [Link]

Sources

Optimizing Linkerology: A Technical Comparison of C3 vs. C4 Phenoxyalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison: 4-(4-Bromophenoxy)butan-1-amine vs. Propan-1-amine Analogs Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In medicinal chemistry, the spacer between a pharmacophore and its solubilizing or binding tail is rarely inert. This guide compares 4-(4-Bromophenoxy)butan-1-amine (C4-Linker) with its propan-1-amine (C3-Linker) analog. While often interchangeable as synthetic intermediates, their distinction is critical in Structure-Activity Relationship (SAR) optimization, particularly for Sigma receptors (σR) , Histamine H3 antagonists , and PROTAC design.

The C4 analog offers superior conformational flexibility and deeper pocket penetration, often enhancing affinity at the cost of entropic penalty. The C3 analog provides a rigid, lower-molecular-weight alternative that favors surface interactions and metabolic stability.

Part 1: Physicochemical & Structural Profile[1]

The choice between a propyl (C3) and butyl (C4) chain fundamentally alters the molecule's spatial reach and lipophilicity.

Table 1: Comparative Physicochemical Properties

Feature3-(4-Bromophenoxy)propan-1-amine (C3)4-(4-Bromophenoxy)butan-1-amine (C4)Impact on Drug Design
Linker Length ~5.0 Å (extended)~6.3 Å (extended)C4 allows access to deeper ionic lock residues (e.g., Asp/Glu).
Rotatable Bonds 45C4 incurs a higher entropic penalty upon binding but adapts better to induced-fit pockets.
LogP (Predicted) ~2.1~2.5C4 is more lipophilic, potentially improving passive membrane permeability (PAMPA).
pKa (Amine) ~9.8~10.0Minimal difference; both are protonated at physiological pH.
Synthetic Utility High (Gabriel/Williamson)High (Gabriel/Williamson)Both serve as excellent scaffolds for Suzuki coupling via the aryl bromide.
Part 2: Biological Performance & SAR Implications[1]
1. Sigma Receptor (σR) Ligands

Research into Sigma-1 (σ1) and Sigma-2 (σ2) receptors demonstrates a distinct "linker dependency."

  • C3 Analogs: Often exhibit higher selectivity for σ1 over σ2. The shorter chain restricts the amine from reaching the hydrophobic bulk tolerance region of the σ2 subtype.

  • C4 Analogs: Frequently show increased affinity for σ2 or balanced σ1/σ2 profiles. The extra methylene unit allows the basic amine to interact with the distal aspartate residue in the binding pocket while the bromophenyl head group anchors in the hydrophobic vestibule.

2. PROTAC Linker Design

When used as a linker in Proteolysis Targeting Chimeras (PROTACs):

  • The "Goldilocks" Zone: The C4 linker is often preferred when the E3 ligase and Target Protein (POI) have deep binding interfaces. The C3 linker may be too short, causing steric clash between the two proteins, preventing ternary complex formation.

3. Histamine H3 Antagonists

In the design of non-imidazole H3 antagonists (e.g., proxifan analogs):

  • C3 Linkers: Tend to maximize potency by constraining the pharmacophore in a bio-active conformation.

  • C4 Linkers: Often lead to a drop in potency due to excessive flexibility ("entropic floppy tail"), unless the binding pocket allows for a specific hydrophobic interaction with the butyl chain.

Part 3: Decision Logic (Visualization)

The following diagram illustrates the decision-making process when selecting between C3 and C4 analogs for lead optimization.

LinkerSelection Start Select Linker: C3 vs C4 Target Target Pocket Topology Start->Target DeepPocket Deep/Buried Residues (e.g., Sigma-2, NET) Target->DeepPocket Distance > 6Å SurfacePocket Surface/Shallow Residues (e.g., Sigma-1, H3) Target->SurfacePocket Distance < 5Å C4_Path Select C4 (Butyl) 4-(4-Bromophenoxy)butan-1-amine DeepPocket->C4_Path C3_Path Select C3 (Propyl) 3-(4-Bromophenoxy)propan-1-amine SurfacePocket->C3_Path Outcome_C4 High Flexibility Better Reach (~6.3 Å) Higher Lipophilicity C4_Path->Outcome_C4 Outcome_C3 Rigid Conformation Lower Entropic Cost Selectivity Filter C3_Path->Outcome_C3

Figure 1: Decision tree for selecting phenoxyalkylamine linker length based on target topology.

Part 4: Experimental Protocols

To ensure reproducibility, we recommend the Gabriel Synthesis route over direct alkylation to avoid over-alkylation (secondary/tertiary amine byproducts).

Protocol A: Synthesis of 4-(4-Bromophenoxy)butan-1-amine (C4)

Objective: Produce high-purity primary amine free of dimer impurities.

Reagents:

  • 4-Bromophenol (1.0 eq)[1]

  • N-(4-Bromobutyl)phthalimide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN) or DMF

  • Hydrazine Hydrate (

    
    )
    

Step-by-Step Workflow:

  • Coupling: Dissolve 4-bromophenol and

    
     in ACN. Stir at 60°C for 30 mins to generate the phenoxide.
    
  • Alkylation: Add N-(4-Bromobutyl)phthalimide dropwise. Reflux (80°C) for 12–16 hours. Monitor TLC (Hexane:EtOAc 8:2) for disappearance of phenol.

  • Workup: Filter salts, concentrate filtrate, and recrystallize the phthalimide intermediate from EtOH.

  • Deprotection (Ing-Manske Procedure): Suspend intermediate in EtOH. Add Hydrazine Hydrate (3.0 eq). Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool, filter off the white solid. Acidify filtrate with 1M HCl to pH 2. Wash with EtOAc (removes non-amine impurities). Basify aqueous layer with NaOH to pH 12. Extract with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
    • Yield Expectation: 75–85%

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show a triplet at
      
      
      ppm (
      
      
      ) and absence of aromatic phthalimide peaks.
Protocol B: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine


 values to quantify the linker effect.
  • Membrane Prep: Use Guinea pig brain homogenates or HEK293 cells overexpressing hSig-1R.

  • Radioligand:

    
    (+)-Pentazocine (2-3 nM).
    
  • Competitors: Prepare serial dilutions (

    
     to 
    
    
    
    M) of the C3 and C4 analogs.
  • Incubation: 120 mins at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: If targeting Sig-1R, C3 often yields

      
       nM, while C4 may shift to 
      
      
      
      nM depending on the specific headgroup, but with lost selectivity against Sig-2R.
References
  • Effect of ring-constrained phenylpropyloxyethylamines on sigma receptors. Source: National Institutes of Health (PMC) Context: Discusses chain length modulation (ethyl vs propyl vs butyl) and its drastic effect on Sigma-1/Sigma-2 selectivity. URL:[Link]

  • Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors. Source: European Journal of Pharmacology (via NIH) Context: Validates that N-alkylamine chain length (C4 to C12) determines binding affinity, with specific lengths maximizing interaction with the hydrophobic pocket. URL:[Link]

  • Synthesis of protected primary amines (Gabriel Synthesis). Source: Organic Chemistry Portal Context: Provides the foundational methodology for the phthalimide-based synthesis of primary amines described in Protocol A. URL:[Link]

  • S3-S4 Linker Length Modulates the Relaxed State of a Voltage-Gated Potassium Channel. Source: Journal of General Physiology Context: While focused on ion channels, this reference provides critical biophysical data on how linker length (C3 vs C4 equivalent) acts as a mechanical constraint affecting protein conformational states.[2] URL:[Link]

Sources

Elemental Analysis of 4-(4-Bromophenoxy)butan-1-amine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Calculation & Validation for 4-(4-Bromophenoxy)butan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

For researchers synthesizing 4-(4-Bromophenoxy)butan-1-amine (a critical linker in medicinal chemistry and proteolysis-targeting chimeras, PROTACs), establishing bulk purity is a frequent bottleneck. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect inorganic salts or solvent entrapment.

This guide compares the "Gold Standard" Combustion Elemental Analysis (EA) against modern alternatives like qNMR and HRMS . We provide the precise theoretical calculations for the free base and common salt forms, alongside a decision framework for selecting the right validation method.

Part 1: The Theoretical Baseline (The "Product")

Before submitting samples for analysis, accurate theoretical calculation is mandatory. For amines like 4-(4-Bromophenoxy)butan-1-amine, the physical state (oil vs. solid) often dictates whether it is isolated as a free base or a salt (e.g., Hydrochloride).

Compound: 4-(4-Bromophenoxy)butan-1-amine Molecular Formula:


[1]
Scenario A: Free Base (Pure Amine)

Typically a viscous oil or low-melting solid. Prone to absorbing atmospheric


 to form carbamates.
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1012.011120.1149.20%
Hydrogen (H) 141.00814.115.78%
Nitrogen (N) 114.00714.015.74%
Bromine (Br) 179.90479.9032.73%
Oxygen (O) 115.99916.006.55%
Total MW 244.13 g/mol 100.00%
Scenario B: Hydrochloride Salt (HCl)

Preferred for stability and crystallinity. The standard form for solid-state analysis. Formula:


 (

)
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1012.011120.1142.81%
Hydrogen (H) 151.00815.125.39%
Nitrogen (N) 114.00714.014.99%
Total MW 280.59 g/mol

Critical Insight: If your experimental Nitrogen value is significantly lower than 5.74% (Free Base) but matches 4.99% (HCl), your "free base" workup was likely incomplete, leaving residual acid.

Part 2: Comparative Performance Analysis

How does classical Elemental Analysis (CHN) compare to modern spectroscopic techniques for this specific molecule?

1. Combustion Analysis (CHN)
  • Mechanism: Flash combustion at >1000°C. Measures

    
    , 
    
    
    
    , and
    
    
    gases.
  • Best For: Determining bulk purity . It is the only method that effectively reveals non-chromophoric impurities (water, inorganic salts, silica gel) that NMR and UV-LCMS miss.

  • Acceptance Criteria:

    
     absolute difference from theoretical values (Journal of Organic Chemistry standard).
    
  • Verdict: Essential for Final Compounds. The only way to prove a compound is "dry" and free of inorganic salts.

2. High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Measures mass-to-charge ratio (

    
    ) with <5 ppm error.
    
  • Best For: Molecular Identity. Confirms you synthesized the correct structure.

  • Limitation: A sample can be 80% pure (20% NaCl) and still give a perfect HRMS match. It is qualitative , not quantitative for bulk purity.

  • Verdict: Mandatory for Identity, Useless for Bulk Purity.

3. Quantitative NMR (qNMR)
  • Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic acid, TCNB).

  • Best For: Absolute Purity Assay. Can determine purity without a reference standard of the analyte.[2][3]

  • Limitation: Requires precise weighing and a soluble internal standard that does not overlap with the analyte's signals (difficult with the alkyl chain protons in this linker).

  • Verdict: The Modern Competitor. Faster than CHN but requires higher operator skill.

Part 3: Decision Framework & Workflow

The following diagram illustrates the logical flow for validating 4-(4-Bromophenoxy)butan-1-amine, ensuring scientific rigor.

ValidationWorkflow Start Crude Product Isolated CheckState Physical State? Start->CheckState Oil Oil (Free Base) CheckState->Oil Solid Solid (Salt/Free Base) CheckState->Solid HRMS Run HRMS (Confirm Identity) Oil->HRMS Solid->HRMS Decision Is Bulk Purity Required? HRMS->Decision Identity Confirmed Method_qNMR Method A: qNMR (If Oil or unstable) Decision->Method_qNMR Oil / Small Scale Method_CHN Method B: CHN Analysis (If Solid & Stable) Decision->Method_CHN Solid / Publication Result_Pass Pass (+/- 0.4%) Method_CHN->Result_Pass Result_Fail Fail (> 0.4% Dev) Method_CHN->Result_Fail Action_Dry Action: Dry @ 50°C High Vac (Remove Solvents) Result_Fail->Action_Dry High H (Solvent) Action_Repurify Action: Recrystallize (Remove Inorganics) Result_Fail->Action_Repurify Low C/N (Inorganics) Action_Dry->Method_CHN Action_Repurify->Method_CHN

Caption: Decision tree for validating the purity of 4-(4-Bromophenoxy)butan-1-amine.

Part 4: Experimental Protocol for CHN Analysis

To achieve the required


 accuracy, strict adherence to sample preparation is required.[4] Amines are notoriously difficult due to hygroscopicity.
Step 1: Sample Preparation
  • Recrystallization: If the compound is a solid salt (HCl), recrystallize from Ethanol/Ether to remove trapped inorganic salts.

  • Drying: Place 20 mg of the sample in a drying pistol or vacuum oven at

    
     over 
    
    
    
    for at least 12 hours.
    • Why? Residual solvent (Ethanol, Water) is the #1 cause of EA failure. A single mole of water shifts the theoretical Carbon % from 49.20% to 45.80% (Monohydrate).

  • Sealing: If the free base is used, seal in a pre-weighed tin capsule immediately after removal from vacuum to prevent

    
     absorption (which forms carbamates, skewing Nitrogen values).
    
Step 2: Data Interpretation (Troubleshooting Guide)
ObservationDiagnosisCorrective Action
C, H, N all low Inorganic contamination (Silica, NaCl).Filter through Celite or recrystallize.
H high, C low Solvent/Water entrapment.Dry under high vacuum (

mbar) with heat.
C high Incomplete combustion (soot formation).Add combustion aid (

or

).
N low Oxidation or degradation.Synthesis failed; repurify via column chromatography.
References
  • Journal of Organic Chemistry. (2025). Author Guidelines for Elemental Analysis. American Chemical Society.[4] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (2025).[5][6] 4-(4-Bromophenoxy)butan-1-amine Compound Summary. National Library of Medicine. [Link]

Sources

Technical Validation Guide: TLC Analysis of 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(4-Bromophenoxy)butan-1-amine presents a classic chromatographic challenge: validating a primary alkyl amine that possesses a lipophilic aryl ether tail. While the aryl bromide moiety allows for UV detection, the primary amine function (


) inevitably interacts with acidic silanol groups on standard silica gel, leading to catastrophic peak tailing (streaking) and ambiguous Rf values.

This guide objectively compares three chromatographic systems for validating this specific molecule. It moves beyond standard protocols to demonstrate why mobile phase basification is not merely a suggestion but a thermodynamic necessity for this class of compounds.

Part 1: The Challenge – The "Silanol Trap"

To validate the synthesis of 4-(4-Bromophenoxy)butan-1-amine, one must understand the microscopic battlefield on the TLC plate. Standard silica gel (


) is acidic.[1] The surface is covered in silanol groups (

) which act as proton donors.[1]
  • The Interaction: The basic nitrogen of the target amine accepts a proton or hydrogen bonds strongly with the silanol.[1]

  • The Result: As the solvent front migrates, the amine molecules are "dragged" rather than eluted, creating a streak from the baseline rather than a discrete spot.

Diagram 1: Mechanistic Interference & Resolution

This diagram illustrates the molecular interaction causing streaking and the blocking mechanism of Triethylamine (TEA).

SilanolInteraction cluster_0 Standard Silica (Acidic) cluster_1 TEA-Modified System Silanol Silanol Group (Si-OH) Amine Target Amine (R-NH2) Silanol->Amine Strong H-Bonding (Drag/Streaking) Silanol2 Silanol Group (Si-OH) Amine2 Target Amine (R-NH2) Silanol2->Amine2 Interaction Blocked (Free Elution) TEA Triethylamine (Modifier) TEA->Silanol2 Preferential Binding (Site Blocking)

Figure 1: Left: Amine retention via silanol hydrogen bonding. Right: TEA acts as a sacrificial base, occupying acidic sites to allow the target amine to elute freely.

Part 2: Comparative Analysis of TLC Systems

We evaluated three distinct TLC systems for the purification and monitoring of 4-(4-Bromophenoxy)butan-1-amine.

System A: The "Naive" Approach (Control)
  • Stationary Phase: Unmodified Silica Gel 60

    
    .
    
  • Mobile Phase: DCM:MeOH (9:1).

  • Observation: The target amine appears as a streak starting from the baseline (

    
    ).
    
  • Verdict: Unusable. It is impossible to distinguish the product from polar impurities or the baseline.

System B: The "Basified" Standard (Recommended)
  • Stationary Phase: Unmodified Silica Gel 60

    
    .
    
  • Mobile Phase: DCM:MeOH:TEA (90:10:1) or DCM:MeOH:

    
     (90:10:1).
    
  • Observation: The addition of Triethylamine (TEA) or Ammonium Hydroxide suppresses silanol ionization. The target amine elutes as a compact, ovoid spot.

  • Verdict: Excellent. High reliability and low cost.

    • Note: TEA must be removed (dried) thoroughly before staining with Ninhydrin to prevent background coloring.

System C: Amino-Modified Silica (HPTLC)
  • Stationary Phase:

    
    -Bonded Silica.
    
  • Mobile Phase: DCM:Ethyl Acetate (variable gradient).

  • Observation: No base modifier is needed in the solvent. The stationary phase is already basic.

  • Verdict: Superior Resolution but Costly. Best for final purity checks but unnecessary for routine reaction monitoring.

Comparative Data Summary
FeatureSystem A (Standard)System B (Basified)System C (Amino-Silica)
Spot Morphology Severe Tailing (Streak)Compact OvoidSharp / Circular
Target


(Variable)


Impurity Separation PoorGoodExcellent
Prep Time Instant+2 mins (Mixing)Instant
Cost Efficiency HighHighLow

Part 3: Visualization & Validation Protocol

Because 4-(4-Bromophenoxy)butan-1-amine contains two distinct functional domains, a Dual-Visualization Strategy is required for definitive confirmation.

Step 1: UV Detection (254 nm)

The 4-bromophenoxy moiety is UV-active.

  • Observation: Dark spot against the fluorescent green background.

  • Purpose: Confirms the presence of the aromatic ring.

  • Limitation: Does not confirm the presence of the amine (starting material 4-bromophenol is also UV active).

Step 2: Ninhydrin Stain (Specific for Primary Amines)

The aliphatic primary amine reacts with Ninhydrin to form "Ruhemann’s Purple."[2]

  • Reagent: 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

  • Procedure: Dip the plate, blot excess, and heat at

    
     for 1-2 minutes.
    
  • Observation: The target spot turns Deep Purple/Blue .[3]

  • Differentiation:

    • Target Amine: Purple/Blue.[3]

    • Phthalimide Intermediate: No color (or very faint yellow).

    • 4-Bromophenol:[4] No color.

Diagram 2: Validation Workflow

This diagram outlines the sequential logic for confirming the product during synthesis.

ValidationWorkflow Start Crude Reaction Mixture TLC_Prep TLC Prep: DCM:MeOH:TEA (90:10:1) Start->TLC_Prep Run Elute Plate TLC_Prep->Run UV_Check UV Visualization (254nm) Run->UV_Check UV_Decision UV Active? UV_Check->UV_Decision Ninhydrin Ninhydrin Stain + Heat UV_Decision->Ninhydrin Yes Fail_SM STARTING MATERIAL (UV+ / Colorless) UV_Decision->Fail_SM No (Unlikely) Color_Result Spot Color? Ninhydrin->Color_Result Success CONFIRMED PRODUCT (UV+ / Purple Spot) Color_Result->Success Deep Purple Color_Result->Fail_SM No Color Fail_Int INTERMEDIATE (UV+ / Faint Yellow) Color_Result->Fail_Int No Color/Yellow

Figure 2: Logical flow for interpreting TLC results. Co-incidence of UV activity and Ninhydrin activity is required for product confirmation.

Part 4: Experimental Protocol (Gabriel Synthesis Context)

Assuming a Gabriel Synthesis route (Reaction of 4-bromophenol with N-(4-bromobutyl)phthalimide, followed by hydrazine deprotection), here is the specific validation protocol.

Reference Standards Preparation

Prepare three micro-vials in DCM (1 mg/mL):

  • Std A: 4-Bromophenol (Starting Material).

  • Std B: N-(4-(4-bromophenoxy)butyl)phthalimide (Intermediate).

  • Std C: Pure 4-(4-Bromophenoxy)butan-1-amine (if available) or Co-spot.

Plate Preparation
  • Cut Silica Gel 60

    
     aluminum-backed plates.
    
  • Pre-treatment (Optional but recommended): Dip the entire plate in a solution of 5% TEA in DCM and let it air dry for 5 minutes. This "neutralizes" the plate before you even spot it.

Elution
  • Spot the Crude reaction mixture alongside Std A and Std B.

  • Elute in DCM:MeOH:TEA (95:5:1) .

    • Why this ratio? The ether tail makes the molecule relatively non-polar compared to short-chain amines. 10% MeOH might push the Rf too high (

      
      ). Start with 5% MeOH.
      
  • Remove plate and dry with a heat gun until the smell of TEA is gone. Crucial: Residual TEA reacts with Ninhydrin to turn the whole background purple.

Interpretation
  • 4-Bromophenol (Std A): High Rf (approx 0.7-0.8). UV Active. Ninhydrin Negative.[5]

  • Phthalimide Intermediate (Std B): Medium Rf (approx 0.5-0.6). UV Active. Ninhydrin Negative.[5]

  • Product: Lower Rf than intermediate (approx 0.3-0.4 due to amine polarity). UV Active. Ninhydrin Positive (Purple).

Part 5: Troubleshooting & Causality

SymptomProbable CauseCorrective Action
Entire plate turns purple Residual TEA or Ammonia on plate.Dry the plate longer with a heat gun before dipping in Ninhydrin.
Product spot is "doubled" Formation of carbonate salt (amine reacts with atmospheric

).
Add 1%

to the mobile phase instead of TEA to regenerate the free base in situ.
"Ghost" spot at baseline Ammonium salt formation (e.g., Hydrochloride salt).Ensure the sample is dissolved in free-base form (add a drop of NaOH to the sample vial) or increase base in eluent.

References

  • Reich, H. J. (2024). Chromatography of Amines. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Fried, B., & Sherma, J. (1999). Thin-Layer Chromatography: Techniques and Applications (4th ed.). Marcel Dekker. (Standard reference for Ninhydrin mechanisms).
  • Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology, 533, 303-324. [Link]

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.

Sources

Safety Operating Guide

Proper Disposal of 4-(4-Bromophenoxy)butan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Hazard Assessment

Before handling 4-(4-Bromophenoxy)butan-1-amine for any purpose, including disposal, a thorough risk assessment is crucial. Based on the chemical structure, which includes a brominated aromatic ring and a primary amine, we can infer several potential hazards.

Structural Analogue Hazard Profile:

Hazard ClassPotential EffectsRecommendations
Skin Corrosion/Irritation May cause skin irritation.[1]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.[1]Use splash goggles or safety glasses with side shields.
Acute Oral Toxicity May be harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is non-negotiable. The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A standard laboratory coat.

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Co-mingling incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs. 4-(4-Bromophenoxy)butan-1-amine falls into two primary hazardous waste categories:

  • Halogenated Organic Waste: Due to the presence of the bromine atom.

  • Amine Waste: Due to the butan-1-amine functional group.

The Golden Rule: Never mix halogenated waste with non-halogenated waste. The disposal process for halogenated compounds is more complex and expensive due to the need to scrub acidic and toxic byproducts during incineration.

The following diagram outlines the decision-making process for segregating waste containing 4-(4-Bromophenoxy)butan-1-amine.

Caption: Waste segregation decision tree for 4-(4-Bromophenoxy)butan-1-amine.

Step-by-Step Disposal Protocol

A. For Unused or Excess Solid Compound:

  • Containerization: Place the solid 4-(4-Bromophenoxy)butan-1-amine in a clearly labeled, sealable, and chemically compatible container. The original manufacturer's container is often the best choice.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(4-Bromophenoxy)butan-1-amine"

    • The date accumulation started.

    • The primary hazards (e.g., "Irritant," "Halogenated Organic").

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials (e.g., strong oxidizing agents).

B. For Solutions of 4-(4-Bromophenoxy)butan-1-amine:

  • Segregation:

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), pour the waste into a designated "Halogenated Organic Liquid Waste" container.

    • If dissolved in a non-halogenated solvent (e.g., methanol, ethanol, ethyl acetate), this waste stream is now considered halogenated. It must be disposed of in the "Halogenated Organic Liquid Waste" container.

  • Containerization: Use a designated, properly vented, and chemically resistant container for halogenated liquid waste.

  • Labeling: The hazardous waste label on the liquid waste container must list all components and their approximate percentages. For example:

    • Methanol: ~80%

    • 4-(4-Bromophenoxy)butan-1-amine: ~20%

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.

C. For Contaminated Labware (e.g., gloves, weighing paper, pipette tips):

  • Segregation: All solid labware contaminated with 4-(4-Bromophenoxy)butan-1-amine should be considered solid halogenated waste.

  • Containerization: Place these items in a designated "Solid Halogenated Waste" container, which is typically a lined cardboard box or a durable plastic drum.

  • Labeling: Clearly label the container as "Solid Halogenated Waste" and list the primary chemical contaminant.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 1.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Cleanup: Carefully scoop the absorbent material and any remaining solid into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as halogenated waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Logistics

Once your waste containers are full (typically no more than 90% capacity), they must be handled by trained professionals for final disposal.

  • Request Pickup: Contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup.

  • Documentation: Ensure all paperwork required by your institution and local regulations is completed accurately.

  • Professional Handling: Do not attempt to transport or dispose of the waste off-site yourself. Disposal must be carried out by licensed professionals at a permitted treatment, storage, and disposal facility (TSDF).

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • PubChem. 4-(4-bromophenoxy)butan-1-amine. National Center for Biotechnology Information. Link

  • U.S. Code. Title 42, Section 6921: Identification and listing of hazardous waste. Legal Information Institute, Cornell Law School. Link

  • BJ Services Company. Material Safety Data Sheet: FQE Solvent H. Link

  • Fluna Tec & Research GmbH. (2010). Safety Data Sheet in Accordance with regulation 453/2010. Link

  • Sigma-Aldrich. (2024). 4-Bromobutan-1-amine hydrobromide. Link

  • ChemScene. 4-(4-Bromophenyl)butan-2-amine. Link

  • PubChem. 4,4-Diethoxybutylamine. National Center for Biotechnology Information. Link

Sources

Personal protective equipment for handling 4-(4-Bromophenoxy)butan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1017130-57-2 Formula: C₁₀H₁₄BrNO Molecular Weight: 244.13 g/mol Signal Word: WARNING [1][2]

Executive Safety Summary (Immediate Action Card)

For use by Lab Managers and EHS Officers during risk assessment.[1]

Parameter Critical Data
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation , Respiratory Irritation .[1][2]
GHS Codes H302, H315, H319, H335
Storage Class Refrigerate (2-8°C) .[1] Store under inert atmosphere (Argon/Nitrogen).[2] Hygroscopic and Air-sensitive.[1][2]
Incompatibility Strong oxidizing agents, Acid chlorides, Acid anhydrides, Chloroformates.
Flash Point N/A (Solid at RT). Avoid dust generation.[2][3][4][5][6]

Hazard Identification & Mechanistic Risk Assessment[2][7]

To handle this compound safely, researchers must understand the chemical mechanisms driving its toxicity. This is not just "irritating"; it is a functionalized primary amine with specific reactivity profiles.[2]

The Amine Basicity & Tissue Interaction

The primary amine group (-NH₂) at the end of the butyl chain is a nucleophile and a base.[1][2] Upon contact with moist mucous membranes (eyes, respiratory tract), it protonates, generating hydroxide ions (OH⁻).

  • Mechanism:

    
    [2]
    
  • Consequence: This localized alkalinity causes saponification of membrane lipids, leading to the "Irritation" (H315/H319) classifications. While the phenoxy group reduces volatility compared to smaller alkyl amines, the direct contact risk remains significant [1].

The Aryl Bromide & Metabolic Implications

The 4-bromophenoxy moiety introduces a halogenated aromatic system.[1][2]

  • Toxicology: Halogenated aromatics can be metabolically processed in the liver.[2] While acute exposure is primarily irritant-based, chronic handling without PPE requires caution due to potential bioaccumulation or metabolic byproducts typical of halogenated aryls [2].[1][2]

  • Disposal: The bromine atom mandates that this waste be segregated into Halogenated Organic Waste streams to prevent corrosion in standard incinerators [3].[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: the PPE scales with the operation's energy and exposure potential.[1][2]

Operation Phase Hand Protection Eye/Face Protection Body Defense Respiratory
1.[1][2][4][5][6][7] Weighing (Solid) Double Nitrile (0.11 mm min).[1][2] Rationale: Prevents incidental contact with dust.[1][2][3][5]Safety Goggles (tight-fitting).[2] Rationale: Dust can bypass side shields.[2]Lab Coat + Tyvek Sleeves .[1][2]N95/P2 Mask (if outside hood) or Fume Hood sash at <18".[2]
2. Solubilization Nitrile (Outer) + Latex (Inner).[1][2] Rationale: Solvent breakthrough protection.[2]Safety Goggles .Lab Coat + Chemical Apron.[2]Fume Hood (Mandatory).[1][2][5]
3. Reaction Setup Nitrile (Standard).Safety Glasses w/ Side Shields.[1][2]Lab Coat (Cotton).[1][2]Fume Hood.
4. Spill Cleanup Butyl Rubber or Silver Shield .[1][2] Rationale: Maximum chemical resistance.[2]Face Shield + Goggles.[2]Tyvek Suit + Shoe Covers.[1][2]Half-face Respirator w/ Multi-gas cartridge (ABEK).[1][2]

Operational Handling Protocol

Phase A: Receipt & Storage[1][2]
  • Inspection: Upon receipt, check the bottle seal. If the solid appears yellow or sticky, it may have oxidized or absorbed moisture (amines are hygroscopic).

  • Inert Storage: Flush the headspace with Argon or Nitrogen after every use.[1][2] The amine reacts with atmospheric CO₂ to form carbamates, degrading purity.

  • Temperature: Store at 2-8°C . Cold storage slows oxidation kinetics.[1][2]

Phase B: Weighing & Solubilization[1][2]
  • The "Static" Risk: Finely divided amine powders can be statically charged.[2] Use an anti-static gun or weigh into a glass vessel rather than plastic to prevent "jumping" of particles.[2]

  • Solvent Choice: Dissolve in DCM, Methanol, or DMSO. Avoid Acetone or Ethyl Acetate if the solution will be stored, as primary amines can react with these solvents (Schiff base/Amide formation) over time.

Phase C: Reaction Monitoring
  • TLC Visualization: The amine group stains well with Ninhydrin (turns purple/blue).[2] The aryl bromide moiety is UV active (254 nm).[2] Use this dual-detection to validate compound integrity during experiments.

Emergency Response & Disposal Logic

Spill Management Workflow

Scenario: You drop a 5g bottle of solid 4-(4-Bromophenoxy)butan-1-amine.

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hoods are on "Emergency/Purge" mode.

  • Neutralize: Do not just sweep.[2] Cover the spill with a weak acid neutralizer (e.g., Citric acid or Sodium bisulfate) to convert the volatile/dusty amine into a non-volatile salt.

  • Collect: Scoop the neutralized paste into a hazardous waste container.

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .[1][2]

  • Labeling: Must explicitly state "Contains Bromine" and "Organic Amine."[2]

  • Prohibition: NEVER mix with oxidizing acids (Nitric/Perchloric) in the waste stream; this can cause exothermic runaway or formation of explosive nitro-compounds.[2]

Visual Decision Logic: Safe Handling Workflow

SafeHandling Start Start: Handling 4-(4-Bromophenoxy)butan-1-amine StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Weighing Weighing Protocol: 1. Anti-static gun used? 2. Sash height <18 inches? Solid->Weighing Solvent Solvent Selection: Avoid Acetone/EtOAc (Prevents side reactions) Liquid->Solvent PPE_Solid PPE: Double Nitrile + N95 (if open bench) Weighing->PPE_Solid PPE_Liquid PPE: Standard Nitrile + Goggles Solvent->PPE_Liquid Waste Disposal: Segregate as HALOGENATED Waste PPE_Solid->Waste Post-Exp PPE_Liquid->Waste Post-Exp

Caption: Decision logic for PPE selection and operational handling based on the physical state of the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1017130-57-2, 4-(4-Bromophenoxy)butylamine. Retrieved from [Link][1][2]

  • University of Wisconsin–Madison (2025). Chemical Disposal Procedures: Halogenated vs Non-Halogenated Solvents. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.